molecular formula C7H7N3O B1417662 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 1150617-73-4

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B1417662
CAS No.: 1150617-73-4
M. Wt: 149.15 g/mol
InChI Key: KYLCRQWYTHFOLK-UHFFFAOYSA-N
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Description

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a high-value chemical scaffold in medicinal chemistry and pharmaceutical research. This compound features the pyrrolo[2,1-f][1,2,4]triazine core, a bicyclic heterocycle known for its bridgehead nitrogen and a distinctive N-N bond, which is a key structural motif in several therapeutic agents . Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, making them a versatile template in drug discovery . This specific compound is of significant interest for the synthesis of novel molecules targeting various kinases and growth factor receptors. The pyrrolo[2,1-f][1,2,4]triazine scaffold is found in compounds that act as potent inhibitors, such as VEGFR-2 inhibitors for anti-angiogenesis cancer therapy, EGFR and HER2 protein tyrosine dual inhibitors for slowing cellular proliferation, and anaplastic lymphoma kinase (ALK) inhibitors . The structure serves as a privileged precursor in developing targeted anticancer therapies and has been explored in the context of kinase inhibitor profiles for diseases like esophageal carcinoma . Research Applications: • Medicinal Chemistry: Serves as a key synthetic intermediate for constructing more complex molecules with potential anticancer and antiviral properties . • Kinase Research: A core structure for developing potent and selective inhibitors of various kinases, including VEGFR-2 and EGFR . • Drug Discovery: The scaffold is recognized for its presence in broad-spectrum antiviral agents, highlighting its utility beyond oncology . This product is intended for research and development purposes in a controlled laboratory environment only. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-8-7(11)6-3-2-4-10(6)9-5/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLCRQWYTHFOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654022
Record name 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-73-4
Record name 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Pyrrolotriazinone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine nucleosides and its versatile biological activity.[1][4] This "privileged scaffold" is a cornerstone of numerous pharmaceutically active agents, demonstrating a wide range of therapeutic potential.[2][4] Its prominence was highlighted by its inclusion in the broad-spectrum antiviral drug Remdesivir, which has been utilized in the treatment of RNA virus infections.[1][5] Beyond antiviral applications, derivatives of this scaffold are integral to several kinase inhibitors developed for cancer therapy, including treatments for gastrointestinal stromal tumors and inhibitors of VEGFR-2, PI3Kδ, and Met kinase.[2][6][7][8][9]

The pyrrolotriazinone variant, specifically the pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one skeleton, serves as a key intermediate in the synthesis of these complex molecules and is a bioactive compound in its own right.[10][11] These compounds have shown promise as inhibitors for targets such as tankyrase and phosphoinositide 3-kinase (PI3K), and as antagonists for various receptors.[10][11] This guide provides a detailed examination of a robust synthetic pathway to a fundamental analogue, 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one , designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the strategic considerations behind the synthesis, detailed experimental protocols, and the mechanistic underpinnings of the key transformations.

Retrosynthetic Strategy and Mechanistic Rationale

A logical approach to constructing the 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one core involves the formation of the triazinone ring onto a pre-functionalized pyrrole precursor. The most critical bond disconnection is the N3-C4 amide bond within the triazinone ring, which points to an intramolecular cyclization as the final key step. This strategy leverages a 1,2-disubstituted pyrrole, specifically a 1-amino-2-carboxamide derivative, as the penultimate intermediate.

The chosen forward synthesis is therefore a multi-step sequence beginning with a substituted pyrrole-2-carboxylic acid. The key transformations include:

  • N-Amination of the pyrrole ring to install the crucial N-N bond.

  • Peptide Coupling to introduce the side chain that will form the remainder of the triazinone ring, including the C2-methyl group.

  • Regioselective Intramolecular Cyclization to forge the final heterocyclic ring system.

This approach offers excellent control over substituent placement and relies on well-established, high-yielding reactions.

G Target 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one Precursor 1,2-Biscarbamoyl-Substituted Pyrrole (N-Acylated 1-Aminopyrrole-2-carboxamide) Target->Precursor Intramolecular Cyclization N_Amino 1-Aminopyrrole-2-carboxamide Precursor->N_Amino Peptide Coupling (e.g., with Boc-L-Ala) Pyrrole_Amide Pyrrole-2-carboxamide N_Amino->Pyrrole_Amide N-Amination Pyrrole_Acid Pyrrole-2-carboxylic Acid Pyrrole_Amide->Pyrrole_Acid Amidation

Caption: Retrosynthetic analysis of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Core Synthetic Pathway: From Pyrrole to Fused Triazinone

The following section outlines a validated synthetic route, explaining the causality behind the choice of reagents and conditions at each stage. This pathway is adapted from methodologies developed for similar pyrrolotriazinone structures and is recognized for its efficiency and mild reaction conditions.[1][10][12]

G cluster_0 Step 1: Amidation cluster_1 Step 2: N-Amination cluster_2 Step 3: Peptide Coupling cluster_3 Step 4: Intramolecular Cyclization A 3-Chloro-1H-pyrrole- 2-carboxylic acid B 3-Chloro-N-aryl- 1H-pyrrole-2-carboxamide A->B SOCl₂, Amine B_ref C 1-Amino-3-chloro-N-aryl- 1H-pyrrole-2-carboxamide C_ref B_ref->C D N-Acylated Precursor D_ref C_ref->D Boc-L-Ala, EDC·HCl E 2-Methylpyrrolotriazinone Product D_ref->E 1. PPh₃, Br₂ 2. Et₃N

Caption: Overall synthetic workflow for 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Step 1 & 2: Synthesis of the 1-Aminopyrrole Intermediate

The synthesis begins with a suitable pyrrole starting material, such as 3-chloro-1H-pyrrole-2-carboxylic acid.[1][10] The initial amidation can be achieved via standard methods, for instance, by converting the carboxylic acid to an acyl chloride with thionyl chloride followed by reaction with an appropriate amine. The subsequent N-amination of the pyrrole nitrogen is a critical step. While various reagents exist, treating the pyrrole-2-carboxamide with sources of electrophilic ammonia like chloramine (NH₂Cl) or hydroxylamine derivatives in the presence of a base affords the 1-aminopyrrole intermediate in good yield.[1]

Step 3: Peptide Coupling to Introduce the Methyl Sidechain

To construct the precursor for the 2-methyl substituted triazinone ring, the 1-aminopyrrole intermediate is coupled with N-protected L-alanine (Boc-L-Ala). The use of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) is a field-proven choice for this amide bond formation.[10][12] EDC is a water-soluble carbodiimide that activates the carboxylic acid group of Boc-L-Ala, allowing for efficient nucleophilic attack by the 1-amino group of the pyrrole. This reaction proceeds under mild conditions and typically results in high yields of the 1,2-biscarbamoyl-substituted pyrrole.

Step 4: Regioselective Intramolecular Cyclization

This is the cornerstone of the synthesis, where the fused ring system is formed. The cyclization of the biscarbamoyl precursor is ingeniously promoted by treatment with triphenylphosphine (PPh₃) and a halogen source like bromine (Br₂), followed by the addition of a base such as triethylamine (Et₃N).[1][10]

Mechanism of Cyclization:

  • Triphenylphosphine reacts with bromine to form a dibromotriphenylphosphorane (PPh₃Br₂) intermediate.

  • This powerful electrophilic species activates one of the carbonyl groups of the biscarbamoyl precursor, likely the one derived from the alanine moiety, by forming a phosphonium adduct. This conversion of a hydroxyl group (in the enol form) into an excellent leaving group is key.

  • The addition of triethylamine deprotonates the other amide nitrogen (the one attached to the pyrrole ring at position 2).

  • This deprotonated nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

  • This attack leads to ring closure and elimination of triphenylphosphine oxide (Ph₃P=O), yielding the final 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one product.

This method is highly effective, often proceeding rapidly at low temperatures (e.g., 0 °C) in a matter of minutes, which is a significant practical advantage over older methods that required high temperatures and prolonged reaction times.[10][12]

Experimental Protocols

The following protocols are generalized from established procedures for analogous structures and should be adapted and optimized for specific substrates and scales.[10][12]

Protocol 1: Synthesis of N-Acylated Precursor (Step 3)
  • To a solution of 1-amino-3-chloro-N-aryl-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M), add N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala, 1.4 eq).

  • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.4 eq) to the mixture at room temperature.

  • Stir the reaction mixture overnight under an inert atmosphere (N₂ or Ar).

  • Upon completion (monitored by TLC), dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure N-acylated precursor.

Protocol 2: Intramolecular Cyclization (Step 4)
  • To a solution of triphenylphosphine (1.95 eq) in anhydrous dichloromethane (CH₂Cl₂, ~0.5 M), add bromine (2.15 eq) dropwise at 0 °C. Stir the resulting mixture at room temperature for 15 minutes to form the PPh₃Br₂ reagent.

  • Cool the reagent mixture back to 0 °C.

  • In a separate flask, dissolve the N-acylated precursor (1.0 eq) in anhydrous CH₂Cl₂ and add triethylamine (4.9 eq).

  • Add the solution of the precursor and base to the PPh₃Br₂ mixture at 0 °C.

  • Stir the reaction vigorously at 0 °C for 5-10 minutes.

  • Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to afford the final 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one derivative.

Data Presentation: Expected Characterization

While the exact spectroscopic data for the title compound requires experimental verification, the table below summarizes the expected and representative analytical data based on published characterizations of closely related pyrrolotriazinone analogues.[3][13]

Analysis Expected Observations
¹H NMR Signals corresponding to the pyrrole ring protons (typically in the δ 6.0-7.5 ppm range). A quartet and a doublet for the C2-CH-CH₃ moiety. A singlet for the methyl group.
¹³C NMR Carbonyl carbon signals in the δ 155-165 ppm range. Signals for the pyrrole and triazinone ring carbons. Aliphatic signals for the methyl group.
Mass Spec (EI-MS) A molecular ion peak [M]⁺ corresponding to the calculated molecular weight of C₇H₇N₃O (149.15 g/mol ).
Appearance Typically an off-white to yellow solid.

Conclusion and Outlook

The synthesis of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one presented herein represents a modern, efficient, and reliable route to a valuable heterocyclic scaffold. The key to the process is the mild and rapid intramolecular cyclization reaction, which avoids the harsh conditions of previous methods.[10] This pathway is not only effective but also amenable to diversification. By substituting L-alanine with other amino acids in the peptide coupling step, a diverse library of C2-substituted pyrrolotriazinones can be readily generated, providing medicinal chemists with a powerful platform for structure-activity relationship (SAR) studies.[8] As the importance of the pyrrolotriazine core in drug discovery continues to grow, robust and scalable synthetic strategies like the one detailed in this guide will be essential for advancing the development of novel therapeutics.[1][4]

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (BMS-986120): A Novel PAR4 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, a compound also known as BMS-986120. This molecule represents a first-in-class, orally bioavailable, and reversible antagonist of Protease-Activated Receptor 4 (PAR4). We will delve into the molecular interactions, signaling pathways, and pharmacological effects that define its potent and selective antiplatelet activity. This guide is intended for researchers, scientists, and drug development professionals in the fields of hematology, cardiology, and thrombosis.

Introduction: The Unmet Need in Antiplatelet Therapy and the Emergence of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Thrombotic diseases, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment, yet current agents are often associated with a significant risk of bleeding. This delicate balance between antithrombotic efficacy and bleeding liability presents a major clinical challenge.

The pyrrolo[2,1-f][1][2]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the basis for a diverse range of biologically active compounds, including kinase inhibitors and antiviral agents.[3][4][5][6][7] A significant breakthrough in antiplatelet therapy has been the development of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (BMS-986120), a potent and selective PAR4 antagonist.[1][8] This novel agent offers the potential for robust antithrombotic activity with a reduced impact on hemostasis, addressing a critical unmet need in the management of thrombotic disorders.[2][8]

The Molecular Target: Protease-Activated Receptor 4 (PAR4)

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. Human platelets express two thrombin-activated PARs: PAR1 and PAR4.

While PAR1 activation leads to a rapid and transient signaling response, PAR4 activation results in a slower but more sustained signal that is crucial for stable thrombus formation.[1][9] This distinction in signaling kinetics provides a therapeutic window to selectively inhibit the prothrombotic signaling of PAR4 while preserving the initial hemostatic functions mediated by PAR1.[1] The targeting of PAR4, therefore, represents a promising strategy to uncouple antithrombotic efficacy from bleeding risk.[2]

Mechanism of Action: Competitive Antagonism of PAR4

2-Methylpyrrolo[2,1-f]triazin-4(1H)-one functions as a direct and reversible antagonist of PAR4. It exerts its effect by binding to the receptor and preventing its activation by thrombin or PAR4-activating peptides (PAR4-AP).

Inhibition of PAR4-Mediated Signaling

The primary downstream signaling event following PAR4 activation is the mobilization of intracellular calcium ([Ca2+]i), a critical step in platelet activation. 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one has been shown to potently inhibit PAR4-induced calcium mobilization with a very low IC50 value of 0.56 nM in HEK293 cells expressing PAR4.[10][8] This blockade of calcium signaling effectively prevents the subsequent steps in platelet activation, including granule secretion, shape change, and aggregation.

The following diagram illustrates the antagonistic action of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one on the PAR4 signaling pathway.

PAR4_Inhibition cluster_membrane Platelet Membrane cluster_cytosol Cytosol Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) PAR4_inactive->PAR4_active Activation Gq Gq PAR4_active->Gq Activates BMS 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (BMS-986120) BMS->PAR4_inactive Binds & Inhibits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Platelet_Activation Platelet Activation (Aggregation, Secretion) Ca_release->Platelet_Activation

Caption: Antagonism of PAR4 signaling by 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Potency and Selectivity

2-Methylpyrrolo[2,1-f]triazin-4(1H)-one demonstrates high potency and selectivity for PAR4. In vitro studies have shown IC50 values of 9.5 nM in human blood and 2.1 nM in monkey blood for inhibiting PAR4-mediated platelet aggregation. Importantly, it does not significantly inhibit platelet activation induced by other agonists such as PAR1-AP, ADP, or collagen, highlighting its specificity for the PAR4 pathway.[9] This selectivity is crucial for its favorable safety profile, as it leaves other pathways for hemostasis intact.

ParameterSpeciesValueReference
IC50 (Platelet Aggregation) Human9.5 nM
Monkey2.1 nM
IC50 (Calcium Mobilization) HEK293 cells0.56 nM[8]

Pharmacological Effects: Potent Antithrombotic Activity with Minimal Bleeding

The selective antagonism of PAR4 by 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one translates into potent antithrombotic effects with a reduced propensity for bleeding compared to broader-acting antiplatelet agents.

In non-human primate models of arterial thrombosis, oral administration of BMS-986120 resulted in a significant, dose-dependent reduction in thrombus weight.[10] Notably, this robust antithrombotic effect was achieved with a minimal impact on hemostasis, suggesting a wider therapeutic window.[2] Ex vivo studies using human blood have further confirmed that BMS-986120 inhibits thrombus formation under high shear stress conditions, which are representative of arterial thrombosis.[9]

The following diagram illustrates the experimental workflow for assessing the antithrombotic efficacy of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment Platelet_Rich_Plasma Platelet-Rich Plasma (PRP) or Whole Blood BMS_Treatment_vitro Incubation with 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one Platelet_Rich_Plasma->BMS_Treatment_vitro Thrombus_Formation_Assay Ex Vivo Thrombus Formation (High Shear) Platelet_Rich_Plasma->Thrombus_Formation_Assay Agonist PAR4-AP, Thrombin, ADP, Collagen Aggregation_Assay Platelet Aggregometry Agonist->Aggregation_Assay BMS_Treatment_vitro->Aggregation_Assay Ca_Assay Calcium Flux Assay BMS_Treatment_vitro->Ca_Assay Animal_Model Non-Human Primate (Arterial Thrombosis Model) BMS_Treatment_vivo Oral Administration of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one Animal_Model->BMS_Treatment_vivo Thrombosis_Induction Induction of Arterial Thrombosis BMS_Treatment_vivo->Thrombosis_Induction Bleeding_Assay Assessment of Bleeding Time BMS_Treatment_vivo->Bleeding_Assay Thrombus_Analysis Measurement of Thrombus Weight Thrombosis_Induction->Thrombus_Analysis

Caption: Experimental workflow for evaluating 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Experimental Protocols

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one on platelet aggregation induced by various agonists.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: PRP is prepared by centrifugation of whole blood at a low speed.

  • Incubation: Aliquots of PRP are pre-incubated with varying concentrations of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one or vehicle control for a specified time at 37°C.

  • Agonist Addition: Platelet aggregation is initiated by the addition of a specific agonist, such as PAR4-activating peptide (PAR4-AP), thrombin, ADP, or collagen.

  • Measurement: Light transmission aggregometry is used to measure the change in light transmission as platelets aggregate. The extent of aggregation is recorded over time.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the maximal aggregation response, is calculated.

Intracellular Calcium Mobilization Assay

Objective: To assess the effect of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one on PAR4-mediated intracellular calcium release.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human PAR4 are cultured under standard conditions.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.

  • Compound Incubation: The dye-loaded cells are incubated with various concentrations of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one or vehicle control.

  • Stimulation: The cells are stimulated with a PAR4 agonist (e.g., PAR4-AP).

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the compound.

Conclusion and Future Directions

2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (BMS-986120) is a pioneering antiplatelet agent that operates through a highly selective and reversible antagonism of PAR4. Its mechanism of action, centered on the inhibition of sustained, prothrombotic signaling while preserving initial hemostatic responses, offers a significant advancement in the quest for safer and more effective antithrombotic therapies. The promising preclinical and early clinical data for this compound underscore the therapeutic potential of targeting PAR4. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients with thrombotic diseases.

References

Spectroscopic Elucidation of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Spectroscopic Landscape of Novel Heterocycles

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical exploration into the spectroscopic characterization of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in medicinal chemistry, forming the core of several kinase inhibitors and antiviral agents.[4][5][6] A thorough understanding of the spectroscopic properties of its derivatives is paramount for unambiguous structural confirmation, purity assessment, and the elucidation of structure-activity relationships (SAR).

While a significant body of literature exists on the synthesis and biological activity of the pyrrolo[2,1-f][1][2][3]triazine class, a notable gap is the absence of publicly available, experimentally-derived spectroscopic data for 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (CAS 1150617-73-4). This guide is crafted to bridge that gap, not by presenting non-existent data, but by providing a robust framework for its acquisition, interpretation, and validation. We will leverage established spectroscopic principles and data from closely related, well-characterized analogs to predict and rationalize the expected spectral features of the title compound. This approach is designed to empower researchers with the expertise to confidently characterize this molecule and its future derivatives.

The Molecular Blueprint: Structure and Spectroscopic Implications

The structure of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, a fused bicyclic heterocycle, dictates its unique spectroscopic signature. The pyrrole and triazine rings, along with the methyl and lactam functionalities, each contribute distinct features to its NMR, mass, and infrared spectra. A clear understanding of the electronic environment of each atom is the first step in predicting and interpreting its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. Based on the structure, we can predict the following key signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
-CH₃ (at C2)2.0 - 2.5s (singlet)N/AThe methyl group is attached to a C=N bond, leading to a downfield shift compared to an aliphatic methyl group. The absence of adjacent protons results in a singlet.
Pyrrole H (at C5)6.5 - 7.0d (doublet)2-4This proton is on an electron-rich pyrrole ring and will likely be the most upfield of the aromatic protons. It will be coupled to the proton at C6.
Pyrrole H (at C6)7.0 - 7.5t (triplet)2-4This proton is coupled to the protons at C5 and C7.
Pyrrole H (at C7)7.5 - 8.0d (doublet)2-4This proton is adjacent to the electron-withdrawing triazine ring, causing a downfield shift. It is coupled to the proton at C6.
-NH (at N1)10.0 - 12.0br s (broad singlet)N/AThe lactam proton is expected to be significantly downfield and may appear as a broad signal due to quadrupole broadening and potential hydrogen bonding.

Note: Predicted chemical shifts are based on general principles and data from analogous structures. Actual values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-CH₃ (at C2)15 - 25Aliphatic methyl carbon.
Pyrrole C (at C5, C6, C7)100 - 130Carbons of the electron-rich pyrrole ring.
C=N (at C2)140 - 150Carbon involved in an imine-like bond within the triazine ring.
C=O (at C4)160 - 170Carbonyl carbon of the lactam functionality.
Bridgehead C (at C4a, C7a)130 - 145Carbons at the fusion of the two rings.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the N-H of the lactam.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve spectral resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

    • Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis:

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling patterns in the ¹H NMR to establish proton connectivity.

    • Correlate the ¹H and ¹³C signals using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignment.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The expected exact mass for C₇H₇N₃O is approximately 149.0589 Da. A high-resolution mass spectrometer (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. Common fragmentation patterns for such heterocyclic systems may involve:

    • Loss of CO (28 Da) from the lactam ring.

    • Loss of HCN (27 Da) or N₂ (28 Da) from the triazine ring.

    • Cleavage of the methyl group (15 Da).

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with ESI or EI source.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire the full scan mass spectrum in positive ion mode.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and record the product ion spectrum.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

    • Acquire the mass spectrum at a standard electron energy of 70 eV.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic losses and deduce structural features.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.

Predicted IR Spectrum
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Rationale
N-H Stretch (lactam)3100 - 3300Medium, broadCharacteristic of N-H stretching in amides. Broadening is due to hydrogen bonding.
C-H Stretch (aromatic/vinylic)3000 - 3100MediumC-H bonds on the pyrrole ring.
C-H Stretch (aliphatic)2850 - 3000MediumC-H bonds of the methyl group.
C=O Stretch (lactam)1650 - 1700StrongThe carbonyl group of the six-membered lactam ring. This is often the most intense peak in the spectrum.[7]
C=N and C=C Stretch1500 - 1650Medium to StrongOverlapping absorptions from the triazine and pyrrole rings.
Fingerprint Region< 1500ComplexA complex pattern of peaks unique to the molecule, useful for comparison with a reference spectrum.
Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Methodology:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. This is a more modern and convenient method.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with specific functional groups using standard correlation tables.[8]

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression of analysis for unambiguous structure determination.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesized Compound MS Mass Spectrometry (HRMS) Synthesis->MS IR Infrared Spectroscopy (FTIR) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MW_Formula Molecular Weight & Elemental Formula MS->MW_Formula Func_Groups Functional Groups (C=O, N-H, C-H) IR->Func_Groups Connectivity Connectivity & 3D Structure NMR->Connectivity Final_Structure Final Structure Validation MW_Formula->Final_Structure Func_Groups->Final_Structure Connectivity->Final_Structure

References

The Pyrrolo[2,1-f]triazin-4(1H)-one Scaffold: A Privileged Core for Drug Discovery

The Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one Scaffold: A Privileged Core for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle with a bridgehead nitrogen, has garnered significant attention in medicinal chemistry. Initially synthesized in the late 1970s, its potential remained largely untapped until its incorporation into C-nucleosides as a purine mimetic. The subsequent explosion in kinase inhibitor research propelled this scaffold to the forefront, revealing its remarkable versatility and establishing it as a "privileged" structure in drug discovery.[4] This guide provides a comprehensive technical overview of the 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (CAS Number 1150617-73-4) and the broader pyrrolotriazinone family, focusing on its synthesis, biological activities, and therapeutic potential.

The pyrrolo[2,1-f][1][2][3]triazine framework is a key structural motif in a variety of biologically active compounds, including kinase inhibitors and antiviral agents such as Remdesivir.[5][6] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made it a valuable template for targeting a wide range of biological targets, from viral polymerases to protein kinases involved in cancer and inflammation.[5][6][7]

Chemical Synthesis: Constructing the Core

The synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one core can be approached through several strategic routes, primarily involving the construction of the triazinone ring onto a pre-existing pyrrole scaffold.

General Synthetic Strategy

A common and effective method begins with a substituted pyrrole-2-carboxylic acid. This starting material undergoes amidation, followed by N-amination and subsequent cyclization to yield the desired pyrrolotriazinone core.[8] This stepwise approach allows for the introduction of various substituents on the pyrrole ring, providing a basis for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

A practical synthesis for pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones has also been developed through the rearrangement of pyrrolo-[1,2-d][1][3][9]oxadiazines.[5] This methodology involves the synthesis of pyrrole-2-carboxamides from 3-chloro-1H-pyrrole-2-carboxylic acid, followed by N-amination and subsequent cyclization.[5]

Below is a generalized workflow for the synthesis of the pyrrolotriazinone core:

Synthesis_Workflowcluster_0Core SynthesisstartPyrrole-2-carboxylic Acid Derivativeamide_formationAmide Formationstart->amide_formationPeptide Coupling or Acyl Chloriden_aminationN-aminationamide_formation->n_aminatione.g., O-(Diphenylphosphinyl)hydroxylaminecyclizationIntramolecular Cyclizationn_amination->cyclizationHeat or BaseproductPyrrolo[2,1-f][1,2,4]triazin-4(1H)-one Corecyclization->product

Caption: Generalized synthetic workflow for the pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one core.

Mechanism of Action and Biological Activity: A Scaffold for Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of various enzymes and receptors. The specific mechanism of action is dictated by the substituents appended to the core, which govern the compound's interaction with the target protein.

Antithrombotic Activity: PAR4 Antagonism

A notable example of a highly modified pyrrolotriazine derivative is BMS-986120, a potent, selective, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][9] PAR4 is a key receptor in thrombin-mediated platelet activation, and its inhibition represents a promising antithrombotic strategy with a potentially lower bleeding risk compared to other antiplatelet agents.[3] BMS-986120 has demonstrated robust antithrombotic activity in preclinical models and has been evaluated in Phase 1 clinical trials.[1][2] It exhibits a high binding affinity for human PAR4 with a Kd of 0.098 nM and an IC50 of 0.56 nM in cellular calcium mobilization assays.[9]

The signaling pathway of PAR4 and the inhibitory action of antagonists like BMS-986120 can be visualized as follows:

PAR4_Signaling_PathwaythrombinThrombinpar4PAR4 Receptorthrombin->par4Cleavage & Activationg_proteinGq/G12/13par4->g_proteinCouplingbms986120BMS-986120(PAR4 Antagonist)bms986120->par4InhibitionplcPLCg_protein->plcpip2PIP2plc->pip2Hydrolysisip3IP3pip2->ip3dagDAGpip2->dagca_releaseCa²⁺ Releaseip3->ca_releasepkcPKC Activationdag->pkcplatelet_activationPlatelet Aggregation& Activationca_release->platelet_activationpkc->platelet_activation

Caption: Simplified PAR4 signaling pathway and the inhibitory point of BMS-986120.

Kinase Inhibition: A Privileged Scaffold in Oncology and Inflammation

The pyrrolo[2,1-f][1][2][3]triazine core is a well-established scaffold for the development of kinase inhibitors. Its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for inhibitor design.[6] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.

Target Kinase Therapeutic Area Key Findings References
VEGFR-2 Cancer (Angiogenesis)Potent in vivo active inhibitors, with BMS-540215 showing robust activity in human tumor xenograft models.[10][11]
PI3Kδ Immunology, CancerIdentification of selective inhibitors with efficacy in mouse models of arthritis.[12]
p38α MAP Kinase InflammationOrally active inhibitors with efficacy in in vivo models of acute and chronic inflammation.[13]
IGF-1R CancerDevelopment of inhibitors for the treatment of cancer and other hyperproliferative diseases.[14]
c-Met/VEGFR-2 CancerDual inhibitors with micromolar activities against both kinases.[6]
Anaplastic Lymphoma Kinase (ALK) CancerDesign of a new kinase inhibitor platform leading to orally efficacious leads in animal models.[15]
Aurora Kinases CancerDevelopment of potent pan-Aurora kinase inhibitors.[6]

Experimental Protocols: A Guide for the Bench Scientist

Protocol 1: General Procedure for the Synthesis of a Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one Derivative

This protocol provides a generalized procedure based on common synthetic routes described in the literature.[5][8][16] Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • Substituted 1H-pyrrole-2-carboxamide

  • Triphenylphosphine (PPh3)

  • Bromine (Br2) or other halogenating agent

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Appropriate nucleophile (e.g., sodium methoxide) for rearrangement if starting from a pyrrolooxadiazine intermediate.

Procedure:

  • Preparation of the 1,2-biscarbamoyl-substituted 1H-pyrrole:

    • Start with the appropriate 1-aminopyrrole derivative.

    • Couple with a suitable N-protected amino acid (e.g., Boc-L-Ala) using a standard peptide coupling reagent like EDC·HCl to yield the biscarbamoyl-substituted pyrrole.

  • Regioselective Intramolecular Cyclization:

    • Dissolve the 1,2-biscarbamoyl-substituted 1H-pyrrole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triphenylphosphine, followed by the dropwise addition of a solution of bromine in dichloromethane.

    • After the addition is complete, add triethylamine to the reaction mixture.

    • Allow the reaction to stir at 0 °C for a short period (e.g., 5-15 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Conclusion and Future Directions

The 2-methylpyrrolo[2,1-f]triazin-4(1H)-one and its parent scaffold represent a highly versatile and privileged core in modern drug discovery. Its synthetic tractability allows for the creation of diverse libraries of compounds, while its favorable structural and electronic properties enable potent and selective interactions with a wide range of biological targets. The successful development of compounds targeting PAR4 and various kinases underscores the therapeutic potential of this heterocyclic system.

Future research in this area will likely focus on the continued exploration of the chemical space around the pyrrolotriazinone core to identify novel inhibitors for challenging therapeutic targets. The development of more efficient and scalable synthetic routes will also be crucial for advancing these compounds through the drug development pipeline. As our understanding of the molecular basis of diseases continues to grow, the pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one scaffold is poised to remain a valuable tool for the creation of next-generation therapeutics.

References

The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I have witnessed the evolution of targeted therapies, particularly in the realm of protein kinase inhibitors. The relentless pursuit of more potent, selective, and resistance-evading drugs necessitates a departure from merely iterating on existing chemical scaffolds. It demands the discovery and validation of novel cores that offer unique structural and electronic properties. This guide delves into the discovery and application of one such "privileged" scaffold: the pyrrolo[2,1-f]triazine nucleus. We will explore its conceptual origins, its validation against key oncological targets, and its culmination in clinically transformative medicines. This is not just a historical account; it is a technical exploration of the causality behind the experimental choices that established this core as a cornerstone of modern kinase inhibitor design.

The Genesis of a New Scaffold: Bioisosteric Reasoning and Strategic Validation

The field of kinase inhibition was long dominated by scaffolds like the quinazoline nucleus, the core of first-generation EGFR inhibitors such as gefitinib and erlotinib. While successful, these scaffolds presented inherent limitations in modulating physicochemical properties and overcoming emergent resistance. The breakthrough of the pyrrolo[2,1-f]triazine core stemmed from a strategic application of bioisosteric replacement—the principle of substituting one chemical group with another that retains similar biological activity.

Scientists identified the pyrrolo[2,1-f][1][2][3]triazine nucleus as a novel template that could effectively mimic the well-established quinazoline kinase inhibitor scaffold.[1][4] This aza-fused system offered a different arrangement of hydrogen bond donors and acceptors while maintaining a planar structure capable of fitting into the ATP-binding pocket of kinases.

The initial validation was a critical exercise in scientific logic. Rather than exploring novel targets immediately, researchers focused on well-understood kinases where the structure-activity relationships (SAR) of quinazolines were extensively documented.[4] By attaching substituents known to confer inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to the new pyrrolotriazine core, they could directly test the viability of the scaffold.[1][4]

The results were compelling. A 4-((3-chloro-4-fluorophenyl)amino) substituent yielded potent biochemical and cellular inhibitors of EGFR, while a 4-((3-hydroxy-4-methylphenyl)amino) group provided potent VEGFR-2 inhibitors.[1][4] Early SAR studies established crucial rules for substitution: positions 5 and 6 were tolerant to modifications, allowing for the introduction of side chains to fine-tune properties like solubility and metabolic stability, whereas substitution at position 7 led to a significant loss of activity.[1] This initial work served as a self-validating system; by transplanting known pharmacophores onto a novel core and achieving the expected biological activity, the pyrrolo[2,1-f]triazine nucleus was confirmed as a viable and promising kinase inhibitor template.

G cluster_0 Quinazoline Core cluster_1 Pyrrolo[2,1-f]triazine Core Quinazoline Quinazoline Bioisostere Bioisosteric Replacement Quinazoline->Bioisostere Established Scaffold Pyrrolotriazine Pyrrolotriazine Bioisostere->Pyrrolotriazine Novel Scaffold

Caption: Bioisosteric relationship between the quinazoline and pyrrolo[2,1-f]triazine cores.

Mechanism of Action: An ATP-Competitive Binding Paradigm

Understanding how a new scaffold interacts with its target is paramount. Kinetic studies and X-ray crystallography revealed that pyrrolo[2,1-f]triazine-based inhibitors function in an ATP-competitive manner, binding reversibly to the ATP pocket in the kinase domain.[1][5][6] This mechanism is the foundation of their inhibitory action.

The key to this interaction lies in the scaffold's ability to mimic the adenine portion of ATP. Crystallographic studies have shown that the pyrrolotriazine ring system orients itself to form critical hydrogen bonds with the "hinge" region of the kinase, the flexible loop connecting the N- and C-lobes of the catalytic domain.[5][7] Specifically, the N1 nitrogen of the pyrrolotriazine core often acts as a hydrogen bond acceptor from a backbone amide NH group in the hinge, anchoring the inhibitor in the active site.[7]

The true ingenuity of this scaffold lies in how its substitution pattern allows for the exploitation of adjacent pockets to achieve both potency and selectivity.[5]

  • The C4-Aniline Group: The aniline substituent at the 4-position typically extends into a lipophilic kinase selectivity pocket, where variations in this group can discriminate between different kinases.[5]

  • The C6-Substituent: This position can be modified to project into a hydrophobic channel that leads towards the solvent-exposed surface of the protein.[5]

Since these selectivity pockets are not utilized by ATP, they provide a powerful avenue for medicinal chemists to design highly potent and specific inhibitors, minimizing off-target effects.[5]

G ATP_Pocket ATP Binding Pocket Hinge Region Selectivity Pocket Hydrophobic Channel Inhibitor Pyrrolo[2,1-f]triazine Core N1 C4-Aniline C6-Substituent Inhibitor:n1->ATP_Pocket:hinge H-Bond (Anchoring) Inhibitor:c4->ATP_Pocket:selectivity Occupies Inhibitor:c6->ATP_Pocket:hydrophobic Extends into

Caption: Binding model of the pyrrolo[2,1-f]triazine scaffold in the kinase ATP pocket.

Broadening the Target Landscape: A Scaffold for Diverse Kinase Families

Following its initial validation, the pyrrolo[2,1-f]triazine scaffold was rapidly deployed to target a wide array of kinases implicated in cancer and other diseases. Its versatility has been demonstrated across multiple kinase families.

  • Anti-Angiogenesis Targets (VEGFR-2, FGFR-1, c-Met): Tumor angiogenesis is a critical pathway for cancer growth, mediated by kinases like VEGFR-2 and FGFR-1. The scaffold yielded potent dual inhibitors of these targets, such as BMS-582664, which entered Phase I clinical trials. Further optimization led to derivatives with potent dual inhibitory activity against c-Met and VEGFR-2, key drivers of tumorigenesis and metastasis.[8]

  • EGFR Family (HER1/HER2): Given its origins as a quinazoline mimic, the scaffold was successfully applied to create dual inhibitors of HER1 (EGFR) and HER2, two receptors frequently co-expressed in tumors, providing a rationale for simultaneous targeting.[5]

  • Oncogenic Fusion Kinases (ALK, ROS1): Perhaps the most significant application has been in targeting oncogenic fusion kinases like Anaplastic Lymphoma Kinase (ALK) and ROS1 in Non-Small Cell Lung Cancer (NSCLC).[7] The scaffold proved instrumental in developing inhibitors that could overcome resistance to earlier-generation drugs.

  • Emerging Targets (JAK, AAK1): The scaffold's utility continues to expand, with research into inhibitors for the Janus kinase (JAK) family, involved in inflammatory signaling, and Adaptor-Associated Kinase 1 (AAK1), a novel target for neuropathic pain.[7][9][10]

Compound/SeriesTarget Kinase(s)Potency (IC₅₀)Key ApplicationReference
BMS-582664VEGFR-2, FGFR-1Nanomolar rangeAnti-angiogenesis
Compound 27ac-Met / VEGFR-22.3 nM / 5.0 nMDual inhibition for cancer therapy[8]
Compound 21ALK10 nMALK-positive NSCLC
Substituted PyrrolotriazinesJAK2Potent and selectiveInflammation/Myeloproliferative disorders[7]
LorlatinibALK / ROS1Broad mutant potencyResistance-mutant NSCLC[11][12]
AAK1 Inhibitor SeriesAAK1Single-digit nM rangeNeuropathic Pain[10]

Case Study: The Rational Design of Lorlatinib

The development of lorlatinib (Lorbrena®) represents a pinnacle of achievement for the pyrrolo[2,1-f]triazine scaffold and a masterclass in rational drug design. The clinical challenges were formidable: patients with ALK-positive NSCLC treated with first- (crizotinib) and second-generation inhibitors inevitably developed resistance due to secondary mutations in the ALK kinase domain.[11] Furthermore, the brain is a common site of metastasis, as many early inhibitors could not effectively cross the blood-brain barrier.[11][13]

The design strategy for lorlatinib tackled these problems head-on:

  • Broad-Spectrum Potency: The pyrrolo[2,1-f]triazine core was maintained for its potent hinge-binding capabilities.

  • Overcoming Resistance: To overcome the steric hindrance from various resistance mutations, the core was incorporated into a novel macrocyclic structure. This macrocycle constrains the molecule's conformation, reducing the entropic penalty of binding and enabling it to fit into the mutated active site where more flexible, linear inhibitors could not.[11]

  • CNS Penetration: The molecule was engineered to be a non-substrate for efflux transporters like P-glycoprotein at the blood-brain barrier, a key factor that limits the brain penetration of many drugs. This resulted in excellent CNS exposure and high intracranial activity.[12][13]

Lorlatinib demonstrated broad potency against wild-type ALK and numerous clinically relevant resistance mutations.[13] Less than five years after the first patient was dosed, it received accelerated FDA approval for patients who had progressed on other ALK inhibitors, providing a critical new option for a difficult-to-treat population.[11]

G cluster_problem Clinical Challenges in ALK+ NSCLC cluster_solution Lorlatinib Design Strategy cluster_outcome Therapeutic Advantages Res Acquired Resistance Mutations (e.g., G1202R) Macro Macrocyclic Structure Res->Macro Addressed by CNS Brain Metastases (Poor CNS Penetration) Phys Optimized Physicochemical Properties CNS->Phys Addressed by Potency Broad Mutant Potency Macro->Potency Leads to Core Pyrrolo[2,1-f]triazine Core Core->Potency Leads to Phys->Potency Leads to Brain High Intracranial Activity Phys->Brain Leads to

Caption: Logical relationship between clinical challenges and the design of lorlatinib.

Experimental Protocols for the Researcher

To facilitate research in this area, this section provides validated, step-by-step protocols for the synthesis and evaluation of pyrrolo[2,1-f]triazine-based inhibitors.

Protocol 5.1: Scalable Synthesis of a Functionalized Pyrrolo[2,1-f]triazine Core

This protocol is adapted from modern, scalable synthetic routes.[3] It outlines the formation of a functionalized pyrrole followed by cyclization to form the triazine ring.

  • Step 1: Pyrrole Formation (Paal-Knorr Variation):

    • To a solution of a suitable 1,4-dicarbonyl compound in ethanol, add one equivalent of an amino-hydrazine derivative (e.g., Moc carbazate).

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting functionalized pyrrole intermediate by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Step 2: Selective Formylation:

    • Dissolve the pyrrole intermediate in anhydrous DMF and cool to 0°C in an ice bath.

    • Add phosphorus oxychloride (POCl₃) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 2-formylpyrrole.

  • Step 3: Triazine Ring Formation (Cyclization):

    • Dissolve the 2-formylpyrrole in a suitable solvent such as isopropanol.

    • Add an excess of formamidine acetate.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction mixture. The product often precipitates and can be collected by filtration.

    • Wash the solid with cold isopropanol and dry under vacuum to yield the pyrrolo[2,1-f]triazine core.

Protocol 5.2: In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a self-validating, competitive binding assay to determine the affinity (IC₅₀) of a compound for a specific kinase.

  • Preparation:

    • Prepare a 3X compound solution in 1X Kinase Buffer A containing 6% DMSO. Perform serial dilutions to create a dose-response curve.

    • Prepare a 3X solution of a europium-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the target kinase (e.g., GST-tagged ALK) in 1X Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer (Kinase Tracer 236) in 1X Kinase Buffer A.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X compound solution.

    • Combine the 3X antibody and 3X kinase solutions into a 1.5X mixture. Add 10 µL of this mixture to the wells.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (europium) and 665 nm (Alexa Fluor 647).

    • Calculate the emission ratio (665/615).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5.3: Cellular Proliferation Assay (HUVEC VEGF-Stimulated Growth)

This protocol assesses a compound's ability to inhibit the proliferation of cells driven by a specific kinase, in this case, VEGFR-2.[1][4]

  • Cell Plating:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.

    • Seed 2,500 cells/well in a 96-well plate in basal medium (EBM-2) containing 0.5% FBS and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the same basal medium.

    • Aspirate the overnight medium from the cells and add 100 µL of the compound-containing medium.

    • Add 100 µL of basal medium containing 2X Vascular Endothelial Growth Factor (VEGF) to achieve a final concentration of 10 ng/mL. Include "no VEGF" and "vehicle + VEGF" controls.

  • Incubation & Proliferation Measurement:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 2-4 hours until color develops.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the "vehicle + VEGF" control (100% proliferation) and "no VEGF" control (0% proliferation).

    • Plot the percentage of inhibition against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% inhibition of growth).

G cluster_workflow Kinase Inhibitor Discovery Workflow Synthesis 5.1: Synthesis of Pyrrolotriazine Library Biochem 5.2: Biochemical Screen (TR-FRET Assay) Synthesis->Biochem Determine IC₅₀ Cellular 5.3: Cellular Assay (Proliferation) Biochem->Cellular Determine GI₅₀ (Confirm Cellular Activity) InVivo In Vivo Models (Xenografts) Cellular->InVivo Assess Efficacy Lead Lead Optimization InVivo->Lead Refine SAR Lead->Synthesis Iterate

Caption: A typical workflow for the discovery and validation of kinase inhibitors.

Conclusion and Future Directions

The discovery of the pyrrolo[2,1-f]triazine nucleus is a testament to the power of rational, scaffold-based drug design. From its conception as a bioisostere of the quinazoline core to its validation against key cancer targets and its ultimate role in the third-generation ALK inhibitor lorlatinib, this scaffold has proven to be remarkably versatile and effective. Its favorable properties have enabled the development of inhibitors that not only possess high potency but also address the most pressing clinical challenges of acquired resistance and CNS penetration.

The journey of the pyrrolo[2,1-f]triazine core is far from over. Its demonstrated success makes it an attractive starting point for tackling other challenging kinase targets. Future applications may include its incorporation into novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs), where the scaffold would serve to bind and recruit a target kinase for degradation. As our understanding of kinase biology deepens, privileged scaffolds like pyrrolo[2,1-f]triazine will remain essential tools for the scientists and researchers dedicated to developing the next generation of targeted medicines.

References

A Technical Guide to the Biological Activities and Therapeutic Potential of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core, a unique fused heterocyclic system with a bridgehead nitrogen, has carved a significant niche in modern medicinal chemistry.[4] Its journey from a relatively obscure heterocycle in the 1970s to a cornerstone of blockbuster drugs and clinical candidates is a testament to its remarkable versatility.[3][4] This guide provides an in-depth exploration of the diverse biological activities of its derivatives, the underlying mechanisms of action, and the experimental workflows used to validate their therapeutic potential.

Historical Context: From C-Nucleosides to Kinase Inhibitors

Initially explored as a purine isostere in C-nucleoside chemistry, the pyrrolo[2,1-f][1][2][3]triazine scaffold remained on the periphery of drug discovery for over a decade.[4] The explosion of the kinase inhibitor field in the early 2000s, however, created a pressing need for novel, druggable scaffolds.[4] Researchers quickly recognized that the structural and electronic properties of this heterocycle were exceptionally well-suited for targeting the ATP-binding site of various kinases, leading to its rapid adoption and exploration against a multitude of therapeutic targets.[1][5] This pivot marked its ascent to the status of a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets.[5]

Core Chemical Structure and Rationale for "Privileged" Status

The defining feature of the pyrrolo[2,1-f][1][2][3]triazine core is the fusion of an electron-rich pyrrole ring with an electron-deficient 1,2,4-triazine ring. This arrangement creates a unique electronic distribution and a rigid, planar geometry.

The scaffold's privileged status stems from several key attributes:

  • Hydrogen Bonding Capability: The multiple nitrogen atoms are strategically positioned to act as both hydrogen bond donors and acceptors, allowing for critical interactions within the hinge region of kinase ATP-binding pockets.[1]

  • Synthetic Tractability: The core can be synthesized through various established routes, and its structure is amenable to substitution at multiple positions, allowing for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).[3][5]

  • Bioisosteric Mimicry: Its resemblance to endogenous purines allows it to serve as an effective substrate mimic, not only for kinases but also for viral polymerases, as exemplified by the broad-spectrum antiviral drug Remdesivir.[1][3]

Mechanisms of Action: Targeting Key Cellular Pathways

Derivatives of pyrrolo[2,1-f]triazine exert their biological effects through a variety of mechanisms, with kinase inhibition being the most extensively studied. However, their utility extends to antiviral, anti-inflammatory, and other emerging therapeutic applications.

Kinase Inhibition: A Dominant Therapeutic Strategy

Kinase inhibition is a cornerstone of targeted cancer therapy, and the pyrrolo[2,1-f]triazine scaffold is integral to numerous potent inhibitors.[1][6] These compounds typically function as ATP-competitive inhibitors, occupying the active site and preventing the phosphorylation of downstream substrates.

Dysregulation of RTKs is a common driver of oncogenesis. Pyrrolo[2,1-f]triazine derivatives have been successfully developed as potent dual inhibitors of c-Met and VEGFR-2, two key kinases involved in tumor growth, angiogenesis, and metastasis.[6][7] Other derivatives have shown potent activity against Epidermal Growth Factor Receptor (EGFR), a critical target in various epithelial cancers.[1][3]

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK c-Met / VEGFR-2 ATP ATP RAS_RAF RAS/RAF/MEK Pathway RTK->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Activates STAT JAK/STAT Pathway RTK->STAT Activates Pyrrolo_Triazine Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_Triazine->RTK Binds to ATP Pocket ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation, Angiogenesis, Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Intracellular_Kinase_Pathway cluster_cytoplasm Cytoplasm Kinase ALK / JAK / PI3K / p38α Substrate Downstream Substrate Kinase->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Response Gene Expression, Inflammation, Proliferation Substrate_P->Response Leads to Pyrrolo_Triazine Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_Triazine->Kinase Blocks ATP Binding ATP ATP Substrate->Substrate_P Synthesis_Workflow Start Precursors (e.g., N-aminopyrrole, 1,2,4-triazinium salts) Reaction Chemical Synthesis (e.g., Cycloaddition, Condensation) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification QC Quality Control (NMR, LC-MS, HRMS) Purification->QC QC->Purification Repurify if needed Final Pure Compound (>95% Purity) QC->Final

References

An In-Depth Technical Guide to the Molecular Structure of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one

An In-Depth Technical Guide to the Molecular Structure of 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2]triazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of a key derivative, 2-Methylpyrrolo[2,1-f][1][2]triazin-4(1H)-one (CAS No. 1150617-73-4). We will delve into its molecular architecture, physicochemical properties, and the synthetic strategies employed for its creation. Furthermore, this document will explore the broader biological significance of the pyrrolotriazine core, contextualizing the potential applications of this specific analogue in drug discovery and development, particularly in the realms of oncology and virology.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The fusion of a pyrrole ring with a 1,2,4-triazine system gives rise to the pyrrolo[2,1-f][1][2]triazine bicyclic heterocycle. This unique arrangement, featuring a bridgehead nitrogen atom, has garnered significant attention from medicinal chemists.[3] The scaffold is a key structural motif in several clinically important drugs, including the antiviral remdesivir and the kinase inhibitor avapritinib.[2][4] Its ability to form crucial hydrogen bonds and other non-covalent interactions with biological targets, such as the hinge region of kinases, underpins its therapeutic efficacy.[4] The planarity and electronic distribution of the fused ring system make it an excellent isostere for purine nucleobases, leading to its incorporation into novel nucleoside analogues with potential antiviral and anticancer properties.[5]

This guide focuses specifically on the 2-methyl substituted ketone derivative, 2-Methylpyrrolo[2,1-f][1][2]triazin-4(1H)-one. Understanding its precise molecular structure and chemical properties is fundamental to unlocking its potential as a building block for next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Methylpyrrolo[2,1-f][1][2]triazin-4(1H)-one is characterized by the fusion of a pyrrole ring and a 1,2,4-triazinone ring. The methyl group at position 2 and the ketone at position 4 are key functional groups that influence the molecule's electronic properties, reactivity, and potential biological interactions.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of 2-Methylpyrrolo[2,1-f][1][2]triazin-4(1H)-one.

Table 1: Physicochemical Properties of 2-Methylpyrrolo[2,1-f][1][2]triazin-4(1H)-one

PropertyValueSource
CAS Number 1150617-73-4
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
IUPAC Name 2-methylpyrrolo[2,1-f][1][2]triazin-4(1H)-one

Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

The synthesis of the pyrrolo[2,1-f][1][2]triazine scaffold can be achieved through various synthetic routes, which have been extensively reviewed.[3] These strategies generally involve the construction of the fused bicyclic system from either pyrrole or triazine starting materials.

A common and effective approach involves the cyclization of a 1-aminopyrrole derivative. This versatile intermediate can be prepared from a corresponding pyrrole precursor. The general workflow is depicted below:

Caption: General synthetic workflow for the pyrrolotriazine core.

Proposed Synthesis of 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one

While a specific, detailed protocol for the synthesis of 2-Methylpyrrolo[2,1-f][1][2]triazin-4(1H)-one is not explicitly detailed in a single source, a plausible synthetic route can be constructed based on established methodologies for analogous compounds. One such proposed pathway is the rearrangement of a pyrrolo[1,2-d][2][4]oxadiazine precursor. This method has been shown to be a facile and practical approach for the synthesis of pyrrolo[2,1-f][1][2]triazin-4(3H)-ones.[6]

Step-by-Step Proposed Protocol:

  • Synthesis of a 1-aminopyrrole-2-carboxamide intermediate: This can be achieved from a suitable pyrrole-2-carboxylic acid derivative.

  • Formation of the pyrrolo[1,2-d][2][4]oxadiazine: The 1-aminopyrrole-2-carboxamide intermediate is then cyclized to form the oxadiazine ring.

  • Nucleophile-induced rearrangement: Treatment of the pyrrolo[1,2-d][2][4]oxadiazine with a suitable nucleophile would induce a rearrangement to yield the desired 2-Methylpyrrolo[2,1-f][1][2]triazin-4(1H)-one.

It is crucial to note that optimization of reaction conditions, including solvent, temperature, and choice of reagents, would be necessary to achieve a high yield of the final product.

Biological Significance and Therapeutic Potential

The pyrrolo[2,1-f][1][2]triazine scaffold is a well-established pharmacophore with a broad range of biological activities. Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[4]

Key Therapeutic Areas:

  • Oncology: Pyrrolotriazine derivatives have shown potent inhibitory activity against several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met.[1][4] By blocking the signaling pathways mediated by these kinases, these compounds can inhibit tumor growth, angiogenesis, and metastasis. The 2-methyl-4-amino analogue of the title compound is a known component of several kinase inhibitors used in targeted cancer therapy.[1]

  • Virology: The structural similarity of the pyrrolotriazine core to purine nucleobases has led to the development of potent antiviral agents.[5] The most prominent example is remdesivir, a broad-spectrum antiviral drug that incorporates a modified pyrrolotriazine C-nucleoside.[3] The 2-methyl-4-amino derivative is a key regulatory starting material in the production of remdesivir.[1]

The signaling pathway of a typical receptor tyrosine kinase (RTK) and its inhibition by a pyrrolotriazine-based inhibitor is illustrated below:

RTK_InhibitionLigandGrowth Factor(Ligand)RTKReceptor Tyrosine Kinase(RTK)Ligand->RTKBinds & ActivatesSubstrateSubstrateProteinRTK->SubstratePhosphorylatesPhosphoSubstratePhosphorylatedSubstrateATPATPATP->RTKBinds toActive SiteInhibitorPyrrolotriazineInhibitorInhibitor->RTKCompetitivelyBinds toATP SiteDownstreamDownstreamSignaling(Proliferation, Survival)PhosphoSubstrate->DownstreamActivates

Caption: Mechanism of RTK inhibition by a pyrrolotriazine derivative.

While specific biological data for 2-Methylpyrrolo[2,1-f][1][2]triazin-4(1H)-one is not yet widely published, its structural similarity to known biologically active compounds suggests its potential as a valuable scaffold for the design of novel kinase inhibitors and antiviral agents. Further investigation into its biological activity is warranted.

Conclusion

2-Methylpyrrolo[2,1-f][1][2]triazin-4(1H)-one is a molecule of significant interest within the privileged pyrrolotriazine class of heterocycles. While detailed experimental data for this specific compound remains to be fully disclosed in the public domain, this guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and plausible synthetic strategies based on established chemical literature. The proven therapeutic relevance of the broader pyrrolotriazine family in oncology and virology strongly suggests that 2-Methylpyrrolo[2,1-f][1][2]triazin-4(1H)-one holds considerable promise as a versatile building block for future drug discovery endeavors. Further research into its synthesis, characterization, and biological evaluation is highly encouraged to fully elucidate its therapeutic potential.

Foreword: Charting the Unexplored Territory of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazinone core is a "privileged scaffold" in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective therapeutic agents.[4][5] Its unique fused heterocyclic structure, rich in nitrogen atoms, offers a three-dimensional architecture ideal for engaging with a variety of biological targets, from kinases to viral proteins.[4][6] The subject of this guide, 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (CAS No. 1150617-73-4), represents a specific embodiment of this promising chemical class.

As with any novel chemical entity destined for biological investigation, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is the bedrock upon which all subsequent research is built. Solubility dictates how a compound behaves in biological assays and its potential for oral bioavailability, while stability determines its shelf-life, degradation pathways, and the development of safe, effective formulations.

Publicly available experimental data for this specific 2-methyl isomer is limited. Therefore, this guide adopts the perspective of a Senior Application Scientist to provide a comprehensive framework for the determination of its solubility and stability profiles. We will not just list protocols; we will delve into the causality behind the experimental choices, grounding our methodologies in the established principles of physical and analytical chemistry. This document is designed to be a self-validating system, empowering researchers to generate the robust and reliable data essential for advancing their discovery and development programs.

Foundational Physicochemical Profile: What the Structure Tells Us

Before embarking on experimental assessment, an analysis of the 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one structure provides critical insights into its expected behavior.

  • The Pyrrolotriazinone Core: This fused heterocyclic system contains multiple nitrogen atoms, which can act as hydrogen bond acceptors, and a lactam-like amide proton that can act as a hydrogen bond donor. The presence of these functional groups suggests a potential for moderate aqueous solubility.[4]

  • Aromaticity and Lipophilicity: The fused ring system is largely aromatic, contributing to a degree of lipophilicity. The appended methyl group at the 2-position will slightly increase this lipophilicity. The interplay between the polar lactam functionality and the lipophilic core will be a key determinant of its solubility profile.

  • Ionization Potential (pKa): The molecule possesses a lactam moiety. While amides are generally neutral, the exact pKa would need to be determined experimentally or computationally. The presence of multiple nitrogen atoms could lead to a weakly basic character, meaning the compound's solubility could be pH-dependent.

A logical first step in any characterization is the computational prediction of these properties.

In Silico Prediction Workflow

G cluster_input Input cluster_prediction Computational Models cluster_output Predicted Properties SMILES Compound Structure (SMILES/SDF) QSPR QSPR Models (e.g., ALOGPS, XLogP3) SMILES->QSPR Input to Physics Physics-Based Models (e.g., COSMO-RS) SMILES->Physics Input to ML Machine Learning (e.g., Deep Learning Models) SMILES->ML Input to logP logP / logD (Lipophilicity) QSPR->logP Predicts AqSol Aqueous Solubility (logS) QSPR->AqSol Predicts Physics->AqSol Predicts ML->AqSol Predicts Experimental Experimental Studies logP->Experimental Guides Experimental Design pKa pKa (Ionization) pKa->Experimental Guides Experimental Design AqSol->Experimental Guides Experimental Design

Caption: Workflow for in silico prediction of key physicochemical properties.

Computational tools provide a valuable, resource-efficient starting point to estimate properties like logP and aqueous solubility, guiding subsequent experimental design.[7][8][9]

A Dichotomy in Solubility: Kinetic vs. Thermodynamic Assessment

In drug discovery, solubility is not a single value but a concept with two critical facets: kinetic and thermodynamic solubility.[10] Understanding the distinction is essential for interpreting data correctly at different stages of research.

  • Kinetic Solubility: This measures the concentration of a compound before it precipitates out of solution when added from a high-concentration DMSO stock. It reflects the conditions of most high-throughput biological screening assays and is crucial for avoiding false negatives due to compound precipitation.[10][11][12]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with its solid state.[13][14] This value is vital for later-stage development, including formulation and toxicology studies.[13]

Table 1: Comparison of Solubility Assays
ParameterKinetic SolubilityThermodynamic Solubility
Purpose Early discovery, HTS triage, SAR guidanceLead optimization, pre-formulation, PK studies
Starting Material DMSO stock solutionSolid compound (crystalline or amorphous)
Incubation Time Short (e.g., 2 hours)Long (e.g., 24 hours) to reach equilibrium
Throughput HighLow to Medium
Typical Method Nephelometry, Direct UV, LC-MS/MSShake-Flask with HPLC-UV or LC-MS/MS
Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a common method using a plate reader for UV absorbance quantification.

Objective: To rapidly determine the kinetic solubility of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one in an aqueous buffer.

Materials:

  • 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent collection plates

  • Plate reader with UV absorbance capabilities

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform serial dilutions of the stock solution with DMSO to create a standard curve (e.g., from 10 mM down to ~0.01 mM).

  • Sample Preparation: In the 96-well filter plate, add 196 µL of PBS (pH 7.4) to each well. Add 4 µL of the 10 mM DMSO stock solution. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours. This allows for precipitation of the compound if its solubility is below the nominal concentration.

  • Filtration: Place the filter plate on top of a UV-transparent collection plate. Centrifuge to pass the supernatant through the filter, removing any precipitated solid.

  • Quantification:

    • Transfer an aliquot of the clear filtrate to another UV plate and dilute with buffer as necessary to be within the linear range of the spectrophotometer.

    • Prepare a standard curve in the same buffer and DMSO concentration.

    • Measure the UV absorbance at the compound's λmax.

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its absorbance to the standard curve. This concentration is the kinetic solubility.

Protocol: Thermodynamic "Shake-Flask" Solubility Assay

This protocol is considered the gold standard for determining equilibrium solubility.[11][13]

Objective: To determine the equilibrium solubility of solid 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Materials:

  • Solid 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (crystalline form preferred)

  • Buffer of choice (e.g., PBS pH 7.4)

  • Glass vials

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm)

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the buffer (e.g., 1 mL of PBS pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[13]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a known standard curve.

  • Verification: Visually inspect the original vial to confirm that excess solid material is still present, validating that a saturated solution was achieved.

Stability Profiling: A Forced Degradation Approach

Stability testing is critical to identify potential degradation pathways and to develop a stability-indicating analytical method.[15][16] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated storage to provoke degradation.[15][17] The goal is typically to achieve 5-20% degradation of the parent compound.[18][19]

Forced Degradation Workflow

G cluster_input Input cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_output Outputs API Drug Substance (2-Methylpyrrolo[2,1-f]triazin-4(1H)-one) Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Subjected to Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Subjected to Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Subjected to Thermal Thermal (e.g., 60°C) API->Thermal Subjected to Photo Photostability (ICH Q1B Light Source) API->Photo Subjected to HPLC HPLC-UV/DAD Acid->HPLC Samples Analyzed by LCMS LC-MS/MS Acid->LCMS Samples Analyzed by Base->HPLC Samples Analyzed by Base->LCMS Samples Analyzed by Oxidation->HPLC Samples Analyzed by Oxidation->LCMS Samples Analyzed by Thermal->HPLC Samples Analyzed by Thermal->LCMS Samples Analyzed by Photo->HPLC Samples Analyzed by Photo->LCMS Samples Analyzed by Degradants Identify Degradants HPLC->Degradants Data Used to Pathway Elucidate Degradation Pathway HPLC->Pathway Data Used to Method Validate Stability- Indicating Method HPLC->Method Data Used to LCMS->Degradants Data Used to LCMS->Pathway Data Used to LCMS->Method Data Used to

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one and develop a stability-indicating HPLC method.

General Procedure:

  • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • For each condition, run a parallel "control" sample stored at ambient temperature and protected from light.

  • After exposure, neutralize acidic and basic samples before analysis.

  • Analyze all samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometer (MS) to detect and characterize degradants.

Table 2: Standard Conditions for Forced Degradation
Stress ConditionReagent/ConditionTypical Duration & TemperatureRationale & Causality
Acid Hydrolysis 0.1 M to 1 M HCl24-48 hours at RT or up to 60°CThe lactam bond in the triazinone ring is a potential site for acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M to 1 M NaOH24-48 hours at RT or up to 60°CThe lactam is also susceptible to base-catalyzed hydrolysis, potentially leading to ring-opening.
Oxidation 3% to 30% H₂O₂24 hours at RTThe electron-rich pyrrole ring and other nitrogen atoms could be susceptible to oxidation, potentially forming N-oxides.
Thermal 60-80°C (in solid state and solution)Up to 7 daysAssesses the intrinsic thermal stability of the molecule. Degradation may occur if the molecule is thermally labile.
Photostability ICH Q1B compliant light source (Xenon or fluorescent lamp)Overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m² of near UV energy.The aromatic, conjugated system can absorb UV/Vis light, leading to photochemical degradation. A dark control is essential.[1][2][3][20]

Execution of Stress Conditions:

  • Hydrolytic: Add an aliquot of the stock solution to the acid/base solution. If the compound is poorly soluble, a co-solvent like acetonitrile may be used, but its own stability under the conditions must be considered.[15]

  • Oxidative: Add an aliquot of the stock solution to the hydrogen peroxide solution. Store at room temperature, protected from light.[17]

  • Thermal: Store vials of the solid compound and a solution of the compound in an oven at the target temperature.

  • Photostability: Expose the solid compound and a solution in a chemically inert, transparent container to a calibrated light source as specified in ICH Q1B.[1][3] A parallel sample wrapped in aluminum foil serves as the dark control to differentiate between light- and heat-induced degradation.

Conclusion: Building a Foundation for Success

While specific experimental data on the solubility and stability of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one are not yet widely published, the methodologies to robustly determine these critical parameters are well-established. By systematically applying the kinetic and thermodynamic solubility assays detailed here, researchers can generate the data needed to interpret biological results accurately and guide formulation efforts. Similarly, a comprehensive forced degradation study provides invaluable insights into the molecule's intrinsic stability, informs on proper storage and handling, and is a regulatory prerequisite for the development of a stability-indicating analytical method.

The protocols and workflows presented in this guide provide a validated roadmap for the complete physicochemical characterization of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, enabling its confident progression through the drug discovery and development pipeline.

References

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors. Within this competitive arena, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a particularly promising and versatile heterocyclic system.[1][2][4] Its unique structural and electronic properties have positioned it as a "privileged" template in medicinal chemistry, capable of interacting with the ATP-binding site of a wide array of protein kinases with high affinity and selectivity.[5] This guide provides a comprehensive overview of the pyrrolo[2,1-f]triazine core, its synthesis, and its successful application in the design and development of potent kinase inhibitors for cancer therapy.

The Rise of a Versatile Scaffold: From Antivirals to Anticancer Agents

The journey of the pyrrolo[2,1-f][1][2][3]triazine heterocycle in medicinal chemistry is a remarkable one.[5] Initially explored for its potential as a C-nucleoside isostere, its therapeutic applications have expanded significantly.[5] This scaffold is a key component of the FDA-approved broad-spectrum antiviral drug remdesivir, which has been instrumental in the fight against RNA viruses, including SARS-CoV-2.[1][6] In the realm of oncology, the pyrrolo[2,1-f][1][2][3]triazine core is found in the approved kinase inhibitor avapritinib, used for the treatment of gastrointestinal stromal tumors.[1] Furthermore, it is the foundational structure for numerous other kinase inhibitors that have entered clinical trials, such as brivanib alaninate.[6]

The success of this scaffold can be attributed to its rigid, planar structure which allows for favorable interactions within the kinase hinge region, a critical area for ATP binding. The nitrogen atoms within the triazine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. This, combined with the pyrrole ring which can be readily functionalized, provides a powerful platform for chemists to fine-tune the potency and selectivity of inhibitor candidates.

Targeting Key Oncogenic Drivers: Pyrrolo[2,1-f]triazines as Potent Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of many cancers. The pyrrolo[2,1-f]triazine scaffold has been successfully employed to develop inhibitors against a range of clinically relevant kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) Inhibition

Tumor angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by the VEGF and FGF signaling pathways.[7] Consequently, VEGFR-2 and FGFR-1 are key targets for anti-angiogenic therapies. A series of 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]-triazines have been reported as potent dual inhibitors of VEGFR-2 and FGFR-1.[1] Docking studies of these compounds revealed that the N1 of the pyrrolo[2,1-f][1][2][3]triazine ring forms a critical hydrogen bond with the amide-NH of Cys919 in the hinge region of the VEGFR-2 ATP binding pocket.[1] This interaction anchors the inhibitor and is a common feature of many pyrrolotriazine-based kinase inhibitors.

c-Met and VEGFR-2 Dual Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumorigenesis and metastasis.[8] Dysregulation of the c-Met/HGF pathway is observed in numerous cancers.[8] Researchers have successfully designed and synthesized pyrrolo[1,2-f][1][2][3]triazine derivatives that act as dual inhibitors of c-Met and VEGFR-2.[1][8] For instance, compound 19 from a study by Shi et al. demonstrated potent activity against both kinases with IC50 values of 2.3 ± 0.1 nM for c-Met and 5.0 ± 0.5 nM for VEGFR-2.[1] This dual-targeting approach can offer a more comprehensive blockade of tumor growth and angiogenesis.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). Several FDA-approved ALK inhibitors are currently in clinical use.[1] The pyrrolo[2,1-f][1][2][3]triazine scaffold has been utilized to develop novel and potent ALK inhibitors. For example, a 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine derivative showed a nanomolar IC50 of 10 ± 2 nM against ALK with high selectivity over the insulin-like growth factor-1 receptor (IGF-1R).[1]

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its aberrant activation is implicated in various myeloproliferative neoplasms and inflammatory diseases. Pyrrolo[1,2-f]triazines have been investigated as inhibitors of different JAK isoforms.[1] X-ray crystallography of a pyrrolotriazine derivative docked in JAK2 revealed that the pyrazole basic nitrogen accepts a hydrogen bond from the amidic NH of Leu932, while the pyrazole NH donates a hydrogen bond to the carbonyl of Glu930 in the hinge region, demonstrating the versatility of this scaffold in targeting different kinase subfamilies.[1]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in cancer. A series of 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives have been designed as PI3K inhibitors.[3] One compound exhibited selective activity against the p110α and p110δ isoforms with IC50 values of 122 nM and 119 nM, respectively.[3]

Structure-Activity Relationship (SAR) of Pyrrolo[2,1-f]triazine Kinase Inhibitors

The extensive research into pyrrolo[2,1-f]triazine derivatives has led to a deep understanding of their structure-activity relationships. The following table summarizes key SAR data for various pyrrolo[2,1-f]triazine-based kinase inhibitors.

Compound/SeriesTarget Kinase(s)Key Structural FeaturesIC50 (nM)Reference
2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazinesALKDisubstitution at positions 2 and 710 ± 2[1]
4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]-triazinesVEGFR-2, FGFR-1Substituted phenylamino group at position 4Potent, specific values not provided in abstract[1]
Pyrrolo[1,2-f][1][2][3]triazine derivativesc-Met, VEGFR-2Specific substitutions not detailed in abstract2.3 ± 0.1 (c-Met), 5.0 ± 0.5 (VEGFR-2)[1]
Pyrrolo[1,2-f]triazinesJAK2Pyrazole substituentPotent, specific values not provided in abstract[1]
6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazinesPI3Kα, PI3KδAminocarbonyl group at position 6122 (PI3Kα), 119 (PI3Kδ)[3]
BMS-582664VEGFR-2, FGFR-1Pyrrolo[2,1-f][1][2][3]triazine coreNanomolar concentrations[7]
Acylurea pyrrolotriazinesMetAcylurea and malonamide substituentsSingle-digit nanomolar[9]

Synthetic Strategies for the Pyrrolo[2,1-f]triazine Core

The successful development of pyrrolo[2,1-f]triazine-based drugs has been underpinned by the development of efficient and versatile synthetic methodologies. A variety of synthetic strategies have been reported, which can be broadly categorized as follows:

  • Synthesis from Pyrrole Derivatives: This is a common approach where a suitably functionalized pyrrole is cyclized to form the triazine ring.[6]

  • Synthesis via Bromohydrazone: This method involves the reaction of a bromohydrazone with an appropriate reaction partner to construct the fused ring system.[6]

  • Synthesis via Formation of Triazinium Dicyanomethylide: This strategy utilizes the formation of a triazinium ylide as a key intermediate.[6]

  • Multistep Synthesis: More complex derivatives often require multi-step synthetic sequences.[6]

  • Transition Metal-Mediated Synthesis: Transition metal catalysis has been employed to facilitate the construction of the pyrrolo[2,1-f]triazine scaffold.[6]

  • Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of a related heterocyclic system to form the desired pyrrolotriazine core.[6]

A general representation of the synthesis of 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines can be achieved through the 1,3-cycloaddition reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate.[10]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N(1)-ethyl-1,2,4-triazinium_tetrafluoroborate N(1)-ethyl-1,2,4-triazinium tetrafluoroborate 1,3-Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition N(1)-ethyl-1,2,4-triazinium_tetrafluoroborate->1,3-Dipolar_Cycloaddition Dimethyl_acetylenedicarboxylate Dimethyl acetylenedicarboxylate Dimethyl_acetylenedicarboxylate->1,3-Dipolar_Cycloaddition Pyrrolo[2,1-f][1,2,4]triazine_derivative Pyrrolo[2,1-f][1,2,4]triazine derivative 1,3-Dipolar_Cycloaddition->Pyrrolo[2,1-f][1,2,4]triazine_derivative

Caption: General synthetic scheme for pyrrolo[2,1-f][1][2][3]triazine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized pyrrolo[2,1-f]triazine derivatives as kinase inhibitors, a robust and reliable in vitro kinase inhibition assay is essential. The following is a generalized protocol for such an assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (pyrrolo[2,1-f]triazine derivative)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume of the diluted test compound to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

  • Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the kinase enzyme, the peptide substrate, and any necessary cofactors in the kinase assay buffer.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to the wells of the assay plate.

  • ATP Addition: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination of Reaction and Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ADP produced.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all other readings.

    • Normalize the data to the no inhibitor control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G Start Start Compound_Dilution Prepare Serial Dilution of Pyrrolo[2,1-f]triazine Compound Start->Compound_Dilution Plate_Setup Add Compound to 384-well Plate Compound_Dilution->Plate_Setup Add_Reaction_Mix Add Kinase Reaction Mixture to Plate Plate_Setup->Add_Reaction_Mix Reaction_Mix Prepare Kinase Reaction Mixture Reaction_Mix->Add_Reaction_Mix Initiate_Reaction Add ATP to Initiate Reaction Add_Reaction_Mix->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Detect Add Detection Reagent to Stop Reaction & Generate Signal Incubate->Detect Read_Plate Read Luminescence on Plate Reader Detect->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Future Directions and Conclusion

The pyrrolo[2,1-f][1][2][3]triazine scaffold has firmly established itself as a cornerstone in the development of targeted therapies, particularly in oncology. Its remarkable versatility, demonstrated by the diverse range of kinases it can potently and selectively inhibit, ensures its continued prominence in drug discovery. Future research will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties, enhanced selectivity profiles to minimize off-target effects, and the ability to overcome drug resistance mechanisms. The exploration of novel substitutions on the pyrrolotriazine core, guided by computational modeling and a deeper understanding of kinase biology, will undoubtedly lead to the discovery of new and more effective therapeutic agents for a variety of diseases.

References

Methodological & Application

Technical Note: Characterizing 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4][5] This document provides detailed application notes and robust protocols for the characterization of a novel investigational compound based on this scaffold: 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (hereafter referred to as MPT-741 ). We outline systematic approaches for determining its inhibitory potency and selectivity using both biochemical and cell-based kinase assay platforms. These methodologies are designed to provide researchers with a comprehensive framework for evaluating MPT-741 and other novel kinase inhibitor candidates, from initial high-throughput screening to detailed mechanism-of-action studies in a cellular context.

Introduction: The Central Role of Kinases and the Promise of the Pyrrolotriazinone Scaffold

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[6][7] This fundamental mechanism governs a vast array of cellular activities, including signal transduction, cell growth, differentiation, and metabolism.[1][7] Consequently, the dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1][6]

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[5][8] Within this field, certain chemical scaffolds have emerged as particularly effective starting points for inhibitor design. The pyrrolo[2,1-f][1][2][3]triazine core is one such scaffold, valued for its unique three-dimensional structure and its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases.[5][9] This has led to the development of inhibitors targeting a diverse range of kinases, including VEGFR-2, Met, PI3Kδ, and EGFR.[10][11][12][13]

This guide focuses on MPT-741 , a novel compound featuring the 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one structure. The following sections provide detailed, validated protocols to assess its inhibitory profile, beginning with direct enzymatic assays and progressing to more physiologically relevant cell-based models.

Biochemical Characterization: Determining Direct Enzymatic Inhibition (IC₅₀)

Biochemical assays are the foundational step in characterizing a kinase inhibitor.[8] They measure the direct effect of a compound on the activity of a purified, isolated kinase enzyme, providing a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[14] For this purpose, we recommend a luminescence-based assay that quantifies ADP production, as it is a universal byproduct of all kinase reactions and offers high sensitivity and scalability.[6][14]

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)

This protocol measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. The luminescent signal is directly proportional to kinase activity, allowing for precise measurement of inhibition.[14]

Rationale: The ADP-Glo™ Kinase Assay is a universal platform suitable for virtually any kinase. It works by first stopping the kinase reaction and depleting the remaining ATP, then converting the generated ADP back into ATP, which fuels a luciferase reaction. This multi-step process minimizes interference from test compounds and provides a robust, sensitive signal.[6]

Materials:

  • Kinase of interest (e.g., ITK, VEGFR-2) and its corresponding substrate peptide.

  • MPT-741 (10 mM stock in 100% DMSO).

  • Staurosporine (positive control, 1 mM stock in DMSO).

  • ATP (10 mM stock).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial 1:3 dilution series of MPT-741 in 100% DMSO. This minimizes variability from solvent effects. A typical starting concentration for the series is 1 mM.

    • Prepare identical dilutions for the positive control (Staurosporine) and a DMSO-only vehicle control.

  • Kinase Reaction Setup (5 µL total volume):

    • In a 384-well plate, add 1 µL of the serially diluted MPT-741, control, or DMSO to the appropriate wells.

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 2 µL of this solution to each well.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.[14]

    • Prepare a 2.5X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be accurately assessed.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range (typically <20% substrate conversion).

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the unused ATP.[14]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background signal (wells with no kinase).

    • Normalize the data: Set the average signal from the DMSO-only wells as 100% activity and the signal from the highest concentration of Staurosporine as 0% activity.

    • Plot the percent inhibition against the logarithm of the MPT-741 concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[14]

Diagram 1: Biochemical IC₅₀ Determination Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound_Prep Prepare Serial Dilutions of MPT-741 in DMSO Reagent_Prep Prepare Kinase/Substrate and ATP Solutions Add_Compound Add 1µL Compound/ Control to 384-well Plate Compound_Prep->Add_Compound Add_Kinase Add 2µL Kinase/ Substrate Mix Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Pre_Incubate Pre-incubate 15 min (Inhibitor Binding) Add_Kinase->Pre_Incubate Add_ATP Add 2µL ATP (Initiate Reaction) Pre_Incubate->Add_ATP Incubate Incubate 60 min at 30°C Add_ATP->Incubate Stop_Rxn Add 5µL ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate->Stop_Rxn Detect_ADP Add 10µL Kinase Detection Reagent (Generate Signal) Stop_Rxn->Detect_ADP Read_Plate Measure Luminescence Detect_ADP->Read_Plate Normalize Normalize Data (0-100% Activity) Read_Plate->Normalize Plot Plot % Inhibition vs. [Log MPT-741] Normalize->Plot Calculate Fit Dose-Response Curve & Determine IC₅₀ Plot->Calculate

A flowchart of the luminescence-based biochemical kinase assay protocol.

Data Presentation: Kinase Selectivity Profile

To understand the specificity of MPT-741, it should be screened against a panel of representative kinases. The resulting IC₅₀ values provide a quantitative measure of selectivity.

Table 1: Hypothetical Inhibitory Activity of MPT-741 Against a Kinase Panel

Kinase Target MPT-741 IC₅₀ (nM) Staurosporine IC₅₀ (nM)[14]
ITK 12 5
VEGFR-2 25 10
EGFR 450 20
PI3Kδ >10,000 25
SRC 850 8
MET 1,200 15

Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

Cell-Based Characterization: Assessing Target Engagement and Cellular Potency

While biochemical assays are crucial for determining direct enzymatic inhibition, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or engagement with the target in its native environment.[3][15] Cell-based assays are therefore a critical next step to validate that an inhibitor can engage its target within a living cell and exert a functional effect.[8][16]

Protocol 3.1: Cellular Target Engagement via Phospho-Substrate Detection

This protocol measures the phosphorylation of a known downstream substrate of the target kinase within cells. A decrease in substrate phosphorylation upon treatment with MPT-741 indicates successful target engagement and inhibition.[3][16] This can be quantified using methods like ELISA, Western Blot, or TR-FRET.[16][17]

Rationale: Measuring the phosphorylation status of a direct substrate provides a functional readout of the kinase's activity inside the cell. This confirms that the compound is cell-permeable and can inhibit the kinase in the complex cellular milieu.[15] For example, if testing an ITK inhibitor, one could measure the phosphorylation of its substrate, PLCγ1.[18][19]

Materials:

  • Relevant human cell line expressing the target kinase (e.g., Jurkat T-cells for ITK).

  • MPT-741 (10 mM stock in 100% DMSO).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Stimulating agent (e.g., anti-CD3 antibody to activate the T-cell receptor pathway for ITK).[18]

  • Lysis Buffer with protease and phosphatase inhibitors.

  • Phospho-specific antibody for the target substrate (e.g., anti-pPLCγ1).

  • Total protein antibody for the target substrate (e.g., anti-PLCγ1).

  • Detection system (e.g., TR-FRET reagents, ELISA plate and secondary antibodies, or Western Blot reagents).

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well culture plate at an appropriate density and allow them to attach or recover overnight.

    • Prepare serial dilutions of MPT-741 in cell culture medium.

    • Pre-treat the cells by replacing the medium with the MPT-741 dilutions and incubate for 1-2 hours. This allows the compound to enter the cells and bind to the target kinase.

  • Kinase Pathway Stimulation:

    • Add the stimulating agent (e.g., anti-CD3) to the wells to activate the signaling pathway of interest.

    • Incubate for a pre-optimized time (e.g., 10-30 minutes) to achieve peak substrate phosphorylation.

  • Cell Lysis:

    • Remove the medium and wash the cells once with cold PBS.

    • Add ice-cold Lysis Buffer to each well to release cellular proteins and immediately halt all enzymatic activity.

  • Phosphorylation Detection (TR-FRET Example):

    • Transfer the cell lysates to a TR-FRET detection plate.

    • Add the antibody mix, containing a Europium-labeled antibody (e.g., against total substrate) and an Alexa Fluor 647-labeled antibody (against the phosphorylated substrate).

    • Incubate to allow antibody binding.

    • Read the plate on a TR-FRET-compatible reader, measuring emission at both 615 nm (Europium donor) and 665 nm (acceptor).[17]

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 615 nm). A decrease in this ratio indicates a reduction in substrate phosphorylation.

    • Normalize the data using stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of MPT-741 concentration and fit the curve to determine the cellular IC₅₀ value.

Diagram 2: Representative Kinase Signaling Pathway Inhibition

G cluster_pathway Cellular Signaling Cascade Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor MPT-741 Inhibitor->MEK Inhibition

MPT-741 inhibiting a key kinase (e.g., MEK) in a cellular signaling pathway.

Common Pitfalls and Troubleshooting
  • Compound Interference: In fluorescence- or luminescence-based assays, some test compounds may intrinsically fluoresce or quench the signal, leading to false results. Running compound-only controls (no enzyme) is essential to identify such issues.[2]

  • DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is critical to maintain a consistent and low final DMSO concentration (typically ≤1%) across all wells.[2]

  • Non-Specific Inhibition: Some compounds may inhibit kinases through non-specific mechanisms like aggregation. Including detergents (e.g., Triton X-100) in the assay buffer can help mitigate this. Cross-validation with different assay formats is also recommended.[2]

  • Cellular Assay Variability: Cell health, passage number, and seeding density can all impact the results of cellular assays. Maintain consistent cell culture practices to ensure reproducibility.

Conclusion

The protocols described in this application note provide a robust framework for the initial characterization of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (MPT-741) as a kinase inhibitor. By systematically determining its biochemical potency (IC₅₀) against a panel of kinases and validating its activity in a cellular context, researchers can build a comprehensive profile of its efficacy, selectivity, and potential as a therapeutic agent. These methods are broadly applicable and serve as a reliable starting point for any drug discovery program focused on novel kinase inhibitors.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[4][5][6] Its unique bridged-nitrogen structure, isosteric to naturally occurring purines, makes it a versatile template for designing novel therapeutic agents.[5] This scaffold is a key component in a range of biologically active molecules, from kinase inhibitors used in oncology to antiviral drugs like Remdesivir, which has demonstrated broad-spectrum activity against RNA viruses.[3][4]

Given its therapeutic potential, the synthesis of novel derivatives such as 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one is of high interest. Rigorous and unambiguous analytical characterization is paramount to ensure the identity, purity, and stability of such compounds. This guide provides a comprehensive overview of the essential analytical methods and detailed protocols for the definitive characterization of this molecule, grounded in established scientific principles.

Compound Profile: 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one
PropertyValueSource
Chemical Name 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one-
CAS Number 1150617-73-4[7]
Molecular Formula C₇H₇N₃O[8]
Molecular Weight 149.15 g/mol [8]
Chemical Structure -

Integrated Analytical Workflow

The complete characterization of a newly synthesized compound is a multi-step, validation-driven process. The workflow below illustrates the logical progression from initial synthesis to final, confirmed material. Each stage provides a different and complementary piece of information, culminating in a comprehensive analytical data package.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification Crude Product structural Structural Elucidation (NMR, MS) purification->structural Purified Sample purity Purity & Identity Confirmation (HPLC, Elemental Analysis) structural->purity Verified Structure final_product Characterized Compound (Identity, Purity >95%) purity->final_product Confirmed Purity HPLC_Method_Dev start Define Goal: Purity >95%, Symmetrical Peak col_select Select Column: Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) start->col_select mobile_phase Select Mobile Phase: Solvent A: H₂O + 0.1% TFA Solvent B: Acetonitrile + 0.1% TFA col_select->mobile_phase gradient_scout Run Scouting Gradient (e.g., 5-95% B over 20 min) mobile_phase->gradient_scout eval1 Evaluate Peak: Retention Time (Rt)? Shape? gradient_scout->eval1 optimize Optimize Gradient/Isocratic Adjust %B to achieve Rt of 3-10 min eval1->optimize Rt too early/late validate Validate Method: Inject Standard, Check Reproducibility & Linearity eval1->validate Rt & Shape OK eval2 Evaluate Final Method: Good Resolution? Symmetrical Peak? optimize->eval2 eval2->optimize Needs Refinement eval2->validate Optimized final_method Final QC Method validate->final_method

References

The 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that can serve as a foundation for new therapeutics is paramount. The pyrrolo[2,1-f][1][2][3]triazine ring system has emerged as a "privileged scaffold," a term bestowed upon molecular cores that demonstrate the ability to bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[4] First synthesized in the late 1970s, this unique heterocyclic structure, characterized by a bridgehead nitrogen atom, remained on the periphery of drug discovery until its remarkable versatility was unveiled in the development of C-nucleoside analogs and, more prominently, a diverse range of kinase inhibitors.[4]

This guide focuses on a specific, yet highly significant, derivative: 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one . We will delve into the rationale behind its design, provide detailed protocols for its synthesis and subsequent derivatization, and outline robust methodologies for evaluating its biological activity, particularly in the context of oncology and virology. The strategic placement of the methyl group at the 2-position can significantly influence the scaffold's steric and electronic properties, thereby modulating its interaction with biological targets and offering a handle for further chemical exploration.

The Significance of the Pyrrolo[2,1-f]triazine Core

The therapeutic potential of the pyrrolo[2,1-f]triazine scaffold is underscored by its presence in several clinically evaluated and approved drugs. A notable example is Remdesivir , a broad-spectrum antiviral agent that incorporates this heterocyclic system and has been utilized in the treatment of viral infections.[2] In the realm of oncology, derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5]

The success of this scaffold can be attributed to several key features:

  • Structural Mimicry: Its bicyclic structure can be considered an isostere of naturally occurring purine nucleobases, allowing it to interact with a wide range of enzymes and receptors that recognize these fundamental biological building blocks.

  • Vectorial Display of Substituents: The pyrrolotriazine core provides a rigid framework from which substituents can be projected into specific regions of a target's binding site, enabling fine-tuning of potency and selectivity.

  • Synthetic Tractability: As will be detailed, the synthesis of the pyrrolotriazine core is amenable to various chemical modifications, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2]

Strategic Importance of the 2-Methyl Substitution

The introduction of a methyl group at the 2-position of the pyrrolo[2,1-f]triazin-4(1H)-one core is a deliberate design choice aimed at exploring and potentially enhancing the therapeutic properties of the scaffold. While extensive research has been conducted on various substitutions around the ring system, the 2-position is of particular interest for several reasons:

  • Modulation of Kinase Selectivity: In the context of kinase inhibition, substituents at the 2-position can project into the solvent-exposed region of the ATP-binding pocket, influencing interactions with surrounding amino acid residues and thereby modulating selectivity across the kinome.

  • Improved Physicochemical Properties: The methyl group can impact the molecule's lipophilicity, solubility, and metabolic stability, which are critical parameters for drug-likeness and in vivo efficacy.

  • A Platform for Further Derivatization: While a simple methyl group is the focus here, this position serves as a key anchor point for introducing more complex functionalities to probe deeper into the target's binding site.

Experimental Protocols

Part 1: Synthesis of the 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one Core

The following protocol is a proposed synthetic route based on established copper(II)-promoted tandem reactions for the synthesis of 2-substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones.[1] This approach is favored for its efficiency and the use of readily available starting materials.

Workflow for the Synthesis of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Copper-Promoted Tandem Reaction cluster_2 Step 3: Cyclization and Product Formation A 1-Amino-1H-pyrrole-2-carboxamide C CuCl2·2H2O, NaOAc, DMSO, 120 °C A->C Reactant 1 B Acetaldehyde B->C Reactant 2 D 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one C->D One-pot reaction

Caption: A streamlined one-pot synthesis of the target scaffold.

Protocol 1.1: Synthesis of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Materials:

  • 1-Amino-1H-pyrrole-2-carboxamide

  • Acetaldehyde

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium acetate (NaOAc)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-amino-1H-pyrrole-2-carboxamide (1.0 eq), copper(II) chloride dihydrate (0.1 eq), and sodium acetate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.1 M with respect to the 1-amino-1H-pyrrole-2-carboxamide.

  • Add acetaldehyde (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Copper(II) Catalyst: The copper(II) chloride promotes the tandem reaction, which involves the formation of an intermediate that subsequently cyclizes to form the triazinone ring.[2]

  • Sodium Acetate: This weak base facilitates key deprotonation steps in the reaction mechanism.

  • High Temperature: The elevated temperature is necessary to overcome the activation energy for the cyclization step.

  • Inert Atmosphere: This prevents the oxidation of sensitive reagents and intermediates.

Part 2: Library Synthesis for Structure-Activity Relationship (SAR) Studies

The 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one scaffold can be further functionalized at various positions to explore SAR. A common strategy involves modifications at the 7-position of the pyrrole ring.

Workflow for Library Synthesis

G A 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one B Halogenation (e.g., NBS, NIS) A->B C 7-Halo-2-methylpyrrolo[2,1-f]triazin-4(1H)-one B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D F Library of 7-Substituted Analogs D->F E Diverse Aryl/Heteroaryl Boronic Acids or Amines E->D

Caption: Diversification of the core scaffold via cross-coupling.

Protocol 1.2: General Procedure for Suzuki Cross-Coupling at the 7-Position

  • Halogenation: Treat 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one with a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent like dichloromethane (DCM) or acetonitrile to introduce a halogen at the 7-position.

  • Cross-Coupling: To a solution of the 7-halo-2-methylpyrrolo[2,1-f]triazin-4(1H)-one (1.0 eq) in a suitable solvent system (e.g., dioxane/water), add the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).

  • Degas the reaction mixture and heat it under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous workup followed by purification by column chromatography to isolate the desired 7-substituted analog.

Part 3: Biological Evaluation Protocols

The pyrrolo[2,1-f]triazine scaffold is a well-established kinase inhibitor platform.[5] Therefore, a primary focus of biological evaluation should be on its anti-cancer properties via kinase inhibition.

Protocol 2.1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general method for assessing the inhibitory activity of test compounds against a panel of protein kinases.[6]

Materials:

  • Recombinant human kinase (e.g., VEGFR2, EGFR, PI3Kα)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sunitinib for VEGFR2)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the recombinant kinase, and the substrate.

  • Add the test compounds or vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Kinase Inhibition Profile

CompoundTarget KinaseIC₅₀ (nM)
2-Methyl-pyrrolo[2,1-f]triazin-4(1H)-one VEGFR2[Experimental Value]
EGFR[Experimental Value]
PI3Kα[Experimental Value]
Positive Control[Control Kinase][Known Value]
Protocol 2.2: Cell-Based Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Workflow for Cell Proliferation Assay

G A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Compound A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Crystal Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Standard workflow for assessing compound cytotoxicity.

Procedure:

  • Seed cancer cells (e.g., HUVEC for VEGFR2-targeted compounds, A549 for EGFR-targeted compounds) in a 96-well plate at an appropriate density and allow them to adhere overnight.[5][7]

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation: Anti-proliferative Activity

CompoundCell LineIC₅₀ (µM)
2-Methyl-pyrrolo[2,1-f]triazin-4(1H)-one HUVEC[Experimental Value]
A549[Experimental Value]
HCT116[Experimental Value]
Positive Control[Control Cell Line][Known Value]

Targeted Signaling Pathways

Derivatives of the pyrrolo[2,1-f]triazine scaffold have been shown to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A primary example is the VEGFR2 signaling pathway , which is crucial for tumor-induced blood vessel formation.

VEGFR2 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration VEGF VEGF VEGF->VEGFR2 Binds and Activates Inhibitor 2-Methyl-pyrrolo[2,1-f] triazin-4(1H)-one Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Inhibition of the VEGFR2 signaling cascade.

Conclusion and Future Directions

The 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its synthetic accessibility allows for the creation of diverse chemical libraries, and its privileged structural nature suggests a high probability of identifying potent and selective modulators of key biological targets. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of compounds based on this versatile core. Future work should focus on comprehensive SAR studies to optimize potency and selectivity, as well as in-depth investigations into the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential for clinical development.

References

Application of Pyrrolo[2,1-f]triazines in Antiviral Research: A Technical Guide for Drug Development Professionals

Application of Pyrrolo[2,1-f][1][2][3]triazines in Antiviral Research: A Technical Guide for Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[4] Its prominence in antiviral research has been particularly highlighted by the development of Remdesivir, a broad-spectrum antiviral agent.[4] This guide provides an in-depth exploration of the application of pyrrolo[2,1-f]triazine derivatives in antiviral drug discovery, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of a Versatile Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core, a fused heterocyclic system, has garnered significant attention for its therapeutic potential. Initially explored for various medicinal applications, its role in antiviral therapy has become a major focus. The structural rigidity and unique electronic properties of this scaffold provide a foundation for the design of potent and selective inhibitors of viral replication.

The versatility of the pyrrolo[2,1-f][1][2][3]triazine ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of derivatives with activity against a wide range of RNA viruses, including coronaviruses, flaviviruses, and influenza viruses.

Mechanisms of Antiviral Action

Pyrrolo[2,1-f][1][2][3]triazine derivatives exhibit antiviral effects through distinct mechanisms, primarily targeting key viral enzymes essential for replication. The two most prominent mechanisms are the inhibition of RNA-dependent RNA polymerase (RdRp) and neuraminidase.

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

Many nucleoside analogue derivatives of pyrrolo[2,1-f][1][2][3]triazine, such as Remdesivir, function as inhibitors of viral RdRp. This enzyme is crucial for the replication of the genomes of many RNA viruses.

The active triphosphate form of these nucleoside analogues mimics natural nucleotides and is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to premature termination of RNA synthesis. A key mechanism for Remdesivir is delayed chain termination , where the RNA chain is terminated after the addition of a few more nucleotides following the incorporation of the drug.[5][6][7] This subtle yet effective mechanism evades the proofreading exonuclease activity of some viruses.

Diagram: Mechanism of RdRp Inhibition by a Pyrrolo[2,1-f]triazine Nucleoside Analogue

RdRp_Inhibitioncluster_virusViral Replication Cyclecluster_drugDrug ActionViral_RNAViral RNA TemplateRdRpRNA-dependentRNA Polymerase (RdRp)Viral_RNA->RdRpBindsNascent_RNAGrowing RNA StrandRdRp->Nascent_RNASynthesizesTerminationPremature Terminationof RNA SynthesisRdRp->TerminationStallsNascent_RNA->TerminationProdrugPyrrolo[2,1-f]triazineNucleoside Prodrug(e.g., Remdesivir)Active_TPActive TriphosphateMetabolite (RTP)Prodrug->Active_TPCellularMetabolismActive_TP->RdRpIncorporated intoNascent RNAPlaque_Assay_WorkflowStartStartSeed_CellsSeed Host Cells in 6-well PlatesStart->Seed_CellsConfluent_MonolayerIncubate to ConfluencySeed_Cells->Confluent_MonolayerInfect_CellsInfect Cells with VirusConfluent_Monolayer->Infect_CellsPrepare_DilutionsPrepare Serial Dilutions ofPyrrolo[2,1-f]triazine CompoundAdd_OverlayAdd Overlay Medium withTest CompoundPrepare_Dilutions->Add_OverlayAdsorptionIncubate for Viral AdsorptionInfect_Cells->AdsorptionAdsorption->Add_OverlayIncubate_PlaquesIncubate for Plaque FormationAdd_Overlay->Incubate_PlaquesFix_and_StainFix and Stain with Crystal VioletIncubate_Plaques->Fix_and_StainCount_PlaquesCount PlaquesFix_and_Stain->Count_PlaquesAnalyze_DataCalculate EC₅₀Count_Plaques->Analyze_DataEndEndAnalyze_Data->End

Application Notes and Protocols for Molecular Docking of Pyrrolo[2,1-f]triazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrrolo[2,1-f]triazines

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its unique arrangement of nitrogen atoms allows for crucial hydrogen bonding and other non-covalent interactions within the active sites of various enzymes, making it a cornerstone for the development of targeted therapies.[1] This scaffold is integral to several approved kinase inhibitors and antiviral drugs, demonstrating its clinical significance.[1][4][5] In oncology, pyrrolo[2,1-f]triazine analogs have emerged as potent inhibitors of key kinases implicated in tumor growth, angiogenesis, and metastasis, such as c-Met, VEGFR-2, EGFR, and JAK2.[1][6][7][8]

Molecular docking is an indispensable computational technique in the rational design of these inhibitors. It predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into binding affinity and the molecular interactions driving recognition. This guide offers a detailed, field-proven protocol for the molecular docking of novel pyrrolo[2,1-f]triazine analogs, designed for researchers, scientists, and drug development professionals.

The "Why": Causality in Docking Protocol Design

A successful docking study is more than a mere computational exercise; it's a predictive model that should ideally mirror biological reality. The choices made at each step of the protocol are critical for generating meaningful and reliable results. This protocol emphasizes a self-validating system, ensuring that the computational model is robust before screening unknown compounds.

Part 1: The Molecular Docking Workflow: A Conceptual Overview

The entire process can be visualized as a multi-stage funnel, starting with the preparation of the biological system and the candidate molecules, followed by the docking simulation, and culminating in a rigorous analysis and validation of the results.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_Selection Target Selection & PDB Download Protein_Prep Receptor Preparation (Clean, Add Hydrogens, Assign Charges) PDB_Selection->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) PDB_Selection->Ligand_Prep Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Validation Protocol Validation (Redocking, RMSD < 2Å) Docking->Validation Pose_Analysis Pose Analysis (Binding Energy & Interactions) Validation->Pose_Analysis Data_Vis Visualization & Interpretation (PyMOL, Discovery Studio) Pose_Analysis->Data_Vis

Caption: A high-level overview of the molecular docking workflow.

Part 2: Detailed Step-by-Step Protocol

This protocol will use c-Met kinase as an exemplary target, as several pyrrolo[2,1-f]triazine analogs have been successfully docked against it.[1][9][10] We will outline the steps using AutoDock Vina, a widely used open-source docking program, with preparatory steps often performed using AutoDock Tools and visualization with UCSF Chimera or PyMOL.

Step 1: Receptor Preparation

The goal here is to prepare the protein structure for docking by removing extraneous molecules, repairing any structural issues, and adding necessary atoms.

  • Obtain the Crystal Structure: Download the X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll use a c-Met kinase domain structure (e.g., PDB ID: 3C1X), which is co-crystallized with a pyrrolo[2,1-f][1][2][3]triazin-4-yloxy]aniline derivative.[10]

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[11][12]

    • Remove all non-essential components, such as water molecules, co-solvents, and any ions not critical for binding or structural integrity.[12][13] For kinase ATP-binding sites, it is generally recommended to remove water molecules unless specific waters are known to mediate key interactions ("bridging waters").[14]

    • Separate the co-crystallized ligand from the protein and save it as a separate file. This ligand will be used for protocol validation.

  • Prepare the Receptor for Docking (Using AutoDock Tools):

    • Open the cleaned protein PDB file in AutoDock Tools.[15][16]

    • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[16][17]

    • Assign Charges: Compute Gasteiger charges. These partial atomic charges are essential for calculating the electrostatic interactions in the docking scoring function.

    • Set Atom Types: Assign AD4 atom types.

    • Save as PDBQT: Save the prepared receptor in the PDBQT file format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[18][19]

Step 2: Ligand Preparation

Your novel pyrrolo[2,1-f]triazine analogs need to be converted into a 3D format with appropriate chemical properties.

  • 2D to 3D Conversion: Sketch your 2D structures in a chemical drawing program (e.g., ChemDraw, MarvinSketch) and save them in a common format like SDF or MOL2. Use a program like Open Babel to convert these 2D structures into 3D coordinates.[18]

  • Energy Minimization: The initial 3D structures are often not in a low-energy conformation. Perform energy minimization using a force field (e.g., MMFF94) to obtain a more stable and realistic conformation. This can also be done with Open Babel.

  • Prepare Ligands for Docking (Using AutoDock Tools):

    • Load the 3D ligand structure into AutoDock Tools.

    • Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This flexibility is a key aspect of the docking simulation.

    • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Step 3: Grid Generation

A grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for binding poses.

  • Identify the Binding Site: The most reliable way to define the active site is by using the position of the co-crystallized ligand.[15] Load the prepared receptor and the separated co-crystallized ligand into AutoDock Tools.

  • Define the Grid Box: Use the "Grid Box" option in AutoDock Tools. Center the grid on the co-crystallized ligand and adjust the dimensions to encompass the entire binding pocket, typically with a buffer of a few angstroms in each direction.[15][16]

  • Save the Grid Parameters: Save the grid parameters (center coordinates and dimensions) to a configuration file (e.g., config.txt).[16][18]

Step 4: Protocol Validation (Self-Validating System)

This is a critical step to ensure your docking parameters are reliable.[20][21]

  • Redocking: Dock the co-crystallized ligand (that you prepared in Step 2) back into the active site of its own receptor using the grid parameters you just defined.[14][22]

  • Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Validation Criteria: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[2][3][14][22] This confirms that your protocol can accurately reproduce the experimentally observed binding mode. If the RMSD is high, you may need to adjust the grid box size or docking parameters.

G cluster_validation Docking Protocol Validation Redock Redock Co-crystallized Ligand Superimpose Superimpose Poses (Docked vs. Crystal Structure) Redock->Superimpose RMSD_Calc Calculate RMSD Superimpose->RMSD_Calc Decision RMSD < 2.0 Å? RMSD_Calc->Decision Success Protocol Validated Decision->Success Yes Failure Adjust Parameters (e.g., Grid Box) Decision->Failure No

Caption: The workflow for validating the molecular docking protocol.

Step 5: Running the Docking Simulation

Once the protocol is validated, you can proceed with docking your novel pyrrolo[2,1-f]triazine analogs.

  • Configure AutoDock Vina: In your config.txt file, specify the paths to the receptor and ligand PDBQT files, and the grid parameters. You can also adjust the exhaustiveness parameter, which controls the thoroughness of the search (higher values are more accurate but slower).

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.[16][18] vina --config config.txt --log log.txt

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses for your ligand, ranked by their binding affinity scores (in kcal/mol), and a log file with the scores for each pose.[16]

Part 3: Analysis and Interpretation of Results

The output of a docking simulation is a set of predicted binding poses and associated scores. The true value lies in a careful analysis of these results.

Binding Affinity (Docking Score)

The docking score is an estimate of the binding free energy (ΔG).[2] A more negative score indicates a stronger predicted binding affinity.[2][3] This score is useful for ranking a series of analogs against the same target.

ParameterDescriptionInterpretation
Binding Affinity Estimated free energy of binding (kcal/mol).More negative values suggest stronger binding.[2]
RMSD (vs. reference) Root Mean Square Deviation from a known binding pose.Values < 2.0 Å indicate a good prediction of the binding mode.[3][14]
Pose Analysis

It is crucial to visually inspect the top-ranked poses to ensure they are chemically sensible.[2][23]

  • Load Results: Open the receptor PDBQT file and the docking output file in a visualization tool like PyMOL or UCSF Chimera.

  • Identify Key Interactions: Analyze the non-covalent interactions between your pyrrolo[2,1-f]triazine analog and the protein's active site residues. For kinase inhibitors, key interactions often include:

    • Hydrogen Bonds: Look for hydrogen bonds between the nitrogen atoms of the pyrrolotriazine core and the hinge region of the kinase (e.g., with the backbone amide of residues like Cys919 in VEGFR-2).[1] This is often a critical anchoring interaction.

    • Hydrophobic Interactions: Identify interactions with nonpolar residues in the binding pocket.

    • Pi-stacking or Cation-pi Interactions: Aromatic rings in your ligand can interact with aromatic residues like Phenylalanine or Tyrosine.

Comparing Analogs

When comparing a series of analogs, look for correlations between their docking scores and their structural modifications. For example, does adding a hydrogen bond donor/acceptor at a specific position improve the docking score and form a new interaction with the protein? This analysis can provide a structural hypothesis for observed structure-activity relationships (SAR).

Software and Tools

ToolFunctionTypeWebsite
AutoDock Vina Molecular DockingOpen Source--INVALID-LINK--
AutoDock Tools (MGLTools) Receptor/Ligand PreparationOpen Source--INVALID-LINK--
Open Babel File Format Conversion, 3D GenerationOpen Source--INVALID-LINK--
UCSF Chimera/ChimeraX Visualization and AnalysisFree for Academic Use--INVALID-LINK--
PyMOL Visualization and AnalysisCommercial (Free for Education)--INVALID-LINK--
Schrödinger Suite (Glide) Comprehensive Drug Discovery SuiteCommercial--INVALID-LINK--

Conclusion

This protocol provides a robust framework for performing molecular docking studies on pyrrolo[2,1-f]triazine analogs. By adhering to a systematic workflow that includes rigorous preparation and, most importantly, protocol validation, researchers can generate reliable computational hypotheses to guide the synthesis and biological evaluation of new, more potent inhibitors. Remember that molecular docking is a predictive tool; its results should always be interpreted in the context of experimental data to drive successful drug discovery campaigns.

References

synthesis of pyrrolo[2,1-f]triazine C-nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Therapeutic Promise

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[4][5] Its structural resemblance to purine nucleobases allows it to function as an effective mimetic, interacting with biological targets typically addressed by natural nucleosides.[5][6] This has led to its incorporation into a range of therapeutic agents, from kinase inhibitors for cancer therapy to potent antiviral drugs.[7] The most prominent example is Remdesivir (GS-5734), a C-nucleoside analogue featuring this core, which gained global recognition for its broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2.[8][9]

C-nucleosides, where the sugar moiety is linked to the heterocyclic base via a carbon-carbon bond, offer a distinct advantage over their natural N-nucleoside counterparts. This C-C glycosidic bond is resistant to enzymatic cleavage by phosphorylases and hydrolases, leading to enhanced metabolic stability and improved pharmacokinetic profiles.[10][11] However, the construction of this stable C-C bond presents the central and most formidable challenge in their synthesis.[12]

This guide provides a detailed exploration of the synthetic strategies employed to construct pyrrolo[2,1-f]triazine C-nucleosides. We will dissect the synthesis into its core components: the formation of the heterocyclic aglycone and the crucial C-glycosylation step. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for researchers aiming to design and synthesize novel therapeutics based on this versatile scaffold.

Part I: Crafting the Heterocyclic Core: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Aglycone

The journey to the final C-nucleoside begins with the synthesis of the pyrrolo[2,1-f]triazine base. Numerous strategies have been developed, often starting from functionalized pyrrole precursors.[9][13] The choice of route is dictated by the desired substitution pattern on the final molecule, as different methods provide handles at various positions for further derivatization.[3]

A common and effective approach involves the cyclization of an N-aminated pyrrole with a suitable one-carbon source, such as formamidine acetate.[9] This strategy directly installs the crucial 4-amino group, a key feature of adenine mimetics like the nucleobase analogue in Remdesivir.

Aglycone_Synthesis Pyrrole Substituted Pyrrole (e.g., Pyrrole-2-carbonitrile) N_Amination N-Amination (e.g., NH2Cl, NaH) Pyrrole->N_Amination Step 1 N_Amino_Pyrrole N-Aminopyrrole Intermediate N_Amination->N_Amino_Pyrrole Cyclization Cyclocondensation (e.g., Formamidine Acetate) N_Amino_Pyrrole->Cyclization Step 2 Aglycone 4-Aminopyrrolo[2,1-f][1,2,4]triazine (Aglycone) Cyclization->Aglycone

Caption: General workflow for the synthesis of the 4-aminopyrrolo[2,1-f][1][2][3]triazine core.

Protocol 1: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine

This protocol is adapted from methodologies developed for Remdesivir intermediates and provides a reliable route to the core aglycone.[8][9]

Step 1: N-Amination of Pyrrole-2-carbonitrile

  • System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Pyrrole Addition: Slowly add a solution of pyrrole-2-carbonitrile in anhydrous THF to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Amination: Prepare a solution of chloroamine (NH₂Cl) in THF (Note: Chloroamine is unstable and should be prepared fresh and handled with extreme caution). Add the chloroamine solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-aminopyrrole intermediate.

Step 2: Cyclocondensation to Form the Pyrrolotriazine Core

  • Reaction Setup: Dissolve the crude N-aminopyrrole intermediate from the previous step in ethanol in a round-bottom flask.

  • Reagent Addition: Add formamidine acetate and potassium carbonate (K₂CO₃).

  • Heating: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-18 hours.

  • Monitoring: Follow the formation of the product by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford 4-aminopyrrolo[2,1-f][1][2][3]triazine as a solid.

Part II: The Linchpin Reaction: Forging the C-C Glycosidic Bond

The synthesis of a C-nucleoside hinges on the successful formation of a carbon-carbon bond at the anomeric center of a sugar. Two prominent methods have proven effective for this class of compounds: the coupling of a pre-formed (hetero)aryl with a ribosyl moiety and the linear construction of the heterocycle onto a C1'-functionalized sugar.[12] For pyrrolo[2,1-f]triazines, the coupling approach is prevalent, particularly the addition of an organometallic aglycone to a protected ribose derivative.[8][14]

The key to this transformation is the generation of a nucleophilic carbon on the heterocycle, which can then attack an electrophilic sugar. This is commonly achieved by halogen-metal exchange, where a bromo- or iodo-substituted aglycone is treated with a strong base like n-butyllithium (n-BuLi) at low temperatures to generate a highly reactive lithiated intermediate.[14] This intermediate then reacts with a protected sugar lactone (a cyclic ester), opening the ring to form the C-C bond.

C_Glycosylation cluster_aglycone Aglycone Activation cluster_sugar Sugar Electrophile Bromo_Aglycone 7-Bromo-pyrrolotriazine Lithiation Halogen-Lithium Exchange (n-BuLi, -78°C) Bromo_Aglycone->Lithiation Lithiated_Aglycone Lithiated Aglycone (Nucleophile) Lithiation->Lithiated_Aglycone Coupling Nucleophilic Addition Lithiated_Aglycone->Coupling Sugar_Lactone Protected Ribonolactone (Electrophile) Sugar_Lactone->Coupling Lactol Hemiacetal Intermediate (Lactol) Coupling->Lactol Cyanation Cyanation / Stereocontrol (TMSCN, TMSOTf) Lactol->Cyanation Key stereocontrol step Final_C_Nucleoside Protected C-Nucleoside Cyanation->Final_C_Nucleoside

Caption: Key steps in the C-glycosylation via organometallic addition to a sugar lactone.

Protocol 2: C-Glycosylation via Lithiation and Coupling

This protocol outlines the core steps for coupling the aglycone with a protected ribonolactone, a pivotal sequence in the synthesis of Remdesivir.[8][14]

Materials:

  • 7-Bromo-4-(trimethylsilylamino)pyrrolo[2,1-f][1][2][3]triazine (The silyl group protects the amine)

  • 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous THF, cooled to -78 °C

Procedure:

  • Aglycone Preparation: In a flame-dried, multi-neck flask under a nitrogen atmosphere, dissolve the silyl-protected 7-bromo-pyrrolotriazine in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi solution dropwise via syringe. The solution will typically change color, indicating the formation of the lithiated species. Stir for 30-60 minutes at -78 °C.

  • Coupling: In a separate flask, prepare a solution of the protected ribonolactone in anhydrous THF. Add this solution dropwise to the cold, stirring solution of the lithiated aglycone.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the consumption of the lactone by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while maintaining the low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate in vacuo. This yields the crude hemiacetal (lactol) product as a mixture of anomers.

Part III: Establishing Stereochemistry and Final Deprotection

The coupling reaction in Protocol 2 produces a mixture of anomers (α and β isomers) at the C1' position. Establishing the correct stereochemistry is critical for biological activity. In the synthesis of Remdesivir, this is achieved in a subsequent cyanation step, where the hemiacetal is treated with trimethylsilyl cyanide (TMSCN) and a Lewis acid promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[14][15] This reaction not only installs the 1'-cyano group but also preferentially forms the desired β-anomer.

The final stage of the synthesis involves the removal of protecting groups from the sugar moiety. Benzyl ethers, commonly used for their stability, are typically cleaved under hydrogenolysis conditions (H₂/Pd-C) or by using strong Lewis acids like boron trichloride (BCl₃).[14]

Protocol 3: Deprotection of Benzyl Ethers

Caution: Boron trichloride is a highly toxic and corrosive gas/solution. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: Dissolve the fully protected C-nucleoside in anhydrous dichloromethane (DCM) in a flame-dried flask under nitrogen.

  • Cooling: Cool the solution to -20 °C or lower using a suitable cooling bath.

  • Reagent Addition: Slowly add a solution of boron trichloride (BCl₃, 1M in DCM) dropwise.

  • Reaction: Stir the mixture at low temperature for several hours, monitoring the reaction by TLC or LC-MS until all starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a mixture of potassium carbonate and methanol.

  • Purification: After quenching, the crude product is concentrated and purified, typically by reversed-phase High-Performance Liquid Chromatography (HPLC), to yield the final, deprotected pyrrolo[2,1-f]triazine C-nucleoside.[14]

Part IV: Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized C-nucleosides. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Technique Purpose Key Observables
¹H NMR Confirms proton environment and stereochemistry.- Signals for protons on the pyrrolotriazine core. - Anomeric proton (H-1') signal and its coupling constants (J-values) to confirm β-configuration. - Signals corresponding to the ribose moiety protons.
¹³C NMR Confirms the carbon skeleton of the molecule.- Resonances for all unique carbons in the heterocycle and sugar. - Signal for the anomeric carbon (C-1').
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass and confirms elemental composition.- Provides the [M+H]⁺ or [M-H]⁻ ion peak, which should match the calculated exact mass to within a few ppm.
HPLC Assesses purity and can be used for purification.- A single major peak indicates high purity. Retention time is a key characteristic.

Table 1: Key Analytical Techniques for Characterization.

Application Notes: From Bench to Clinic - The Case of Remdesivir

The synthesis of Remdesivir provides a quintessential example of the application of these protocols on an industrial scale. The initial synthesis developed by Gilead Sciences followed the core logic of lithiation-coupling-cyanation.[8][14] However, scaling this process presented challenges, particularly the use of cryogenic temperatures (-78 °C) for the cyanation step to ensure high diastereoselectivity.[15]

To overcome this, process chemists developed an improved continuous flow process that could be operated at a more practical -30 °C.[15] This not only made the process more energy-efficient but also enhanced safety by minimizing the volume of hazardous reagents like trimethylsilyl cyanide present in the reactor at any given time.[15] The final step in converting the nucleoside core (GS-441524) to Remdesivir involves a stereoselective phosphoramidation to install the ProTide moiety, a prodrug technology that enhances intracellular delivery of the active nucleoside triphosphate.[16][17]

Remdesivir_Synthesis_Overview Aglycone 1. Pyrrolotriazine Aglycone Synthesis Glycosylation 2. C-Glycosylation (Lithiation/Coupling) Aglycone->Glycosylation Stereocontrol 3. Cyanation & Stereocontrol Glycosylation->Stereocontrol Deprotection 4. Benzyl Group Deprotection Stereocontrol->Deprotection GS441524 GS-441524 (Nucleoside Core) Deprotection->GS441524 Phosphoramidation 5. Phosphoramidation (ProTide formation) GS441524->Phosphoramidation Remdesivir Remdesivir Phosphoramidation->Remdesivir

Caption: High-level overview of the synthetic pathway to Remdesivir.

Conclusion

The is a challenging yet rewarding endeavor in modern medicinal chemistry. The stability conferred by the C-C glycosidic bond makes these compounds highly attractive candidates for drug development, particularly in the antiviral and anticancer fields.[1][18] Mastery of the key synthetic transformations—namely the construction of the heterocyclic core and the stereocontrolled formation of the C-glycosidic bond—is paramount. While classical organometallic approaches have proven successful, ongoing research into more efficient and scalable methods, such as transition-metal-catalyzed cross-couplings and continuous flow processes, will continue to drive innovation in this important area of therapeutic science.[3][11][15]

References

Application Notes & Protocols: In Vitro Cytotoxicity Profiling of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Imperative for Cytotoxicity Screening

The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a "privileged" heterocyclic system in modern medicinal chemistry.[4] Its unique structure, mimicking natural purines, has made it a cornerstone for developing novel therapeutics, ranging from antiviral agents like Remdesivir to a multitude of kinase inhibitors targeting oncogenic pathways.[4][5][6] As researchers synthesize novel derivatives of this versatile core, early and accurate assessment of their cytotoxic potential is paramount. This is not merely a safety check; it is a strategic component of the drug discovery process. Understanding a compound's effect on cell viability provides the foundational data to guide structure-activity relationship (SAR) studies, elucidate mechanisms of action, and identify promising lead candidates for further development.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro cytotoxicity assays for novel pyrrolo[2,1-f]triazine derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the principles of a self-validating experimental design.

Pillar 1: Selecting the Right Assay - Causality in Experimental Design

The choice of a cytotoxicity assay is not arbitrary; it should be a reasoned decision based on the predicted mechanism of action of the test compounds and the specific question being asked. For pyrrolo[2,1-f]triazine derivatives, which are often designed as kinase inhibitors, cell death is frequently a desired outcome in cancer cell lines.[5][6] However, the mode of this cell death (apoptosis vs. necrosis) and the specific cellular processes affected can vary. Therefore, a multi-assay approach is often warranted.

Here, we will focus on three robust and widely adopted assays that provide complementary information:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a workhorse for assessing cell viability by measuring the metabolic activity of a cell population.[9] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[9][10] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10] This assay is excellent for high-throughput screening to determine the concentration at which a compound reduces cell viability by 50% (IC50).[11]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13] An increase in LDH activity in the supernatant is proportional to the number of lysed cells, providing a direct measure of membrane integrity loss, a hallmark of necrosis.[1][13][14] This assay is particularly useful for distinguishing between cytotoxic mechanisms that involve membrane rupture versus those that do not.

  • Caspase-Glo® 3/7 Assay: This luminescent assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[2][15] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" light signal.[2][16] The intensity of the luminescence is directly proportional to the amount of caspase-3/7 activity.[15][16] This provides a specific and sensitive method to determine if the pyrrolo[2,1-f]triazine derivatives are inducing programmed cell death.

Choosing Your Primary Assay: For initial screening of a new library of pyrrolo[2,1-f]triazine derivatives, the MTT assay is often the most practical starting point due to its simplicity, cost-effectiveness, and high-throughput compatibility.[9] It provides a robust overall picture of the impact on cell viability. The LDH and Caspase-Glo® 3/7 assays can then be employed as secondary, mechanistic assays for lead compounds identified in the primary screen.

Pillar 2: Authoritative & Self-Validating Protocols

A trustworthy protocol is one that is internally consistent and includes all necessary controls to validate the results. The following protocols are designed to be self-validating systems.

Protocol 1: MTT Assay for IC50 Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of pyrrolo[2,1-f]triazine derivatives on adherent cancer cell lines.

A. Materials:

  • Selected cancer cell line(s) (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT-116 colon cancer)[8][17]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Pyrrolo[2,1-f]triazine derivatives (dissolved in DMSO to create a 10 mM stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

B. Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution start Harvest & Count Cells seed Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 prep_cpd Prepare Serial Dilutions of Pyrrolo[2,1-f]triazines add_cpd Add Compounds to Wells (Final Conc. e.g., 0.01 to 100 µM) prep_cpd->add_cpd incubate2 Incubate 48-72h (37°C, 5% CO2) add_cpd->incubate2 add_mtt Add 10 µL MTT Solution (0.5 mg/mL final conc.) incubate3 Incubate 2-4h (37°C, 5% CO2) add_mtt->incubate3 solubilize Add 100 µL Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

C. Step-by-Step Methodology:

  • Cell Seeding (Day 1):

    • Harvest cells that are in their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cells in complete growth medium to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[18]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of your pyrrolo[2,1-f]triazine derivatives in serum-free medium. A common concentration range for initial screening is 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the appropriate concentration of the test compound.

    • Crucial Controls:

      • Vehicle Control: Wells with cells treated with the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Wells with cells in fresh medium only (represents 100% viability).

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.[19]

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation (Day 4 or 5):

    • After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[20]

    • Incubate the plate for 2-4 hours at 37°C.[18] During this time, viable cells will reduce the MTT to purple formazan crystals.[9]

  • Solubilization and Measurement:

    • After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

D. Data Analysis & Interpretation:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each compound concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[3][11]

E. Trustworthiness & Troubleshooting:

Potential IssueCauseSolution & Causality
High Background Contamination (bacterial/yeast) in medium or reagents.Use sterile technique and filter-sterilize solutions.[18] Contaminants can also reduce MTT, leading to false high viability.
Incomplete Solubilization Insufficient solvent volume or mixing.Ensure adequate volume of solubilization buffer is added and mix thoroughly on a shaker. Incomplete dissolution leads to underestimation of viability.
Compound Interference Colored or reducing/oxidizing compounds.Run a control plate with compounds in cell-free medium to check for direct MTT reduction.[21] This identifies false positives.
Low Signal Cell number too low or cells are not healthy.Optimize seeding density and ensure cells are in the exponential growth phase. A minimum number of metabolically active cells is needed for a robust signal.
Protocol 2: LDH Release Assay for Necrotic Cytotoxicity

This protocol measures the release of LDH from cells with compromised membrane integrity.

A. Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).

  • Lysis Buffer (often 10X, provided in the kit).

  • Stop Solution (provided in the kit).

  • Sterile 96-well plates.

  • Microplate reader (absorbance at 490 nm).

B. Experimental Workflow:

LDH_Workflow cluster_setup Days 1-4: Cell Culture & Treatment cluster_collection Day 4/5: Supernatant Collection cluster_assay Day 4/5: Assay Execution setup Seed, Incubate (24h), and Treat Cells (48-72h) (Same as MTT Protocol) centrifuge Centrifuge Plate (250 x g, 10 min) setup->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mixture transfer->add_reagent incubate_rt Incubate 30 min at RT (in dark) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read Read Absorbance at 490 nm add_stop->read

Caption: Workflow for the LDH release cytotoxicity assay.

C. Step-by-Step Methodology:

  • Cell Seeding and Treatment (Days 1-4):

    • Follow steps 1 and 2 from the MTT protocol.

    • Crucial Controls:

      • Vehicle Control: Cells treated with vehicle only.

      • Untreated Control (Spontaneous LDH Release): Cells in medium only.

      • Maximum LDH Release Control: Lyse untreated cells by adding Lysis Buffer 45 minutes before the end of incubation. This represents 100% cytotoxicity.

      • Medium Background Control: Wells with medium only.

  • Supernatant Collection (Day 4 or 5):

    • At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. This pellets any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a fresh, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light. The reaction converts a tetrazolium salt into a red formazan product.[1][13]

  • Measurement:

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm within 1 hour.

D. Data Analysis & Interpretation:

  • Subtract the Medium Background Control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Induction

This protocol provides a sensitive, "add-mix-measure" method to quantify apoptosis.[2][22]

A. Materials:

  • Cells and compounds prepared as in the MTT assay, but in white-walled, opaque 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090 or similar).

  • Luminometer.

B. Experimental Workflow:

Caspase_Workflow setup Seed, Incubate (24h), and Treat Cells in White-Walled Plates equilibrate Equilibrate Plate and Reagent to Room Temperature setup->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent (Volume equal to culture volume) equilibrate->add_reagent mix Mix on Plate Shaker (300-500 rpm, 30s) add_reagent->mix incubate Incubate at RT (1-3 hours) mix->incubate read Read Luminescence incubate->read

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

C. Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, ensuring the use of opaque, white-walled plates.

    • Include positive control wells treated with a known apoptosis inducer (e.g., Staurosporine).

  • Assay Execution:

    • At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.[15][22]

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[2][15]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[22]

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a plate-reading luminometer.

D. Data Analysis & Interpretation:

  • Subtract the average luminescence from the "no-cell" blank control wells.

  • Data is often expressed as Fold Change in caspase activity relative to the vehicle control.

    • Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

  • A significant increase in luminescence indicates the induction of apoptosis.

Pillar 3: Data Presentation & Synthesis

Effective communication of results is as critical as the experiment itself. Summarize quantitative data in a clear, structured table.

Table 1: Sample Cytotoxicity Profile of Pyrrolo[2,1-f]triazine Derivatives

Compound IDTarget Cell LineMTT IC50 (µM)Max LDH Release (% vs. Control)Caspase-3/7 Activation (Fold Change vs. Control)Interpretation
PFT-001 A5491.2 ± 0.285% at 10 µM1.5Potent cytotoxic agent, likely acting via necrosis.
PFT-002 A5495.8 ± 0.715% at 50 µM8.2Moderate cytotoxic agent, primarily inducing apoptosis.
PFT-003 A549> 100< 5% at 100 µM1.1Non-cytotoxic at tested concentrations.
Doxorubicin A5490.5 ± 0.160% at 5 µM6.5Positive Control

Data are presented as mean ± standard deviation from three independent experiments.

This integrated data allows for a nuanced understanding. For example, PFT-001 is a potent cytotoxic agent, but its high LDH release and low caspase activation suggest a necrotic or membranolytic mechanism of cell death. In contrast, PFT-002 shows a clear apoptotic signature. This level of detail is crucial for advancing the right compounds in the drug discovery pipeline.

Conclusion

The systematic in vitro cytotoxicity evaluation of novel pyrrolo[2,1-f]triazine derivatives is a critical step in their development as potential therapeutics. By selecting assays based on a sound scientific rationale, adhering to robust, self-validating protocols, and integrating data from multiple endpoints, researchers can confidently identify promising candidates, elucidate their mechanisms of action, and make informed decisions to accelerate the journey from the bench to the clinic.

References

Application Notes & Protocols: Pharmacokinetic Studies of Pyrrolo[2,1-f]triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrrolo[2,1-f]triazine Pharmacokinetics

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic motif integral to a range of clinically significant therapeutic agents.[4][5][6] Its presence in compounds like the antiviral drug Remdesivir and various kinase inhibitors underscores its importance in modern medicinal chemistry.[4][5] A thorough understanding of the pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes (ADME) these compounds—is paramount for translating a promising lead compound into a viable clinical candidate.[7] This guide provides a comprehensive overview of the essential in vitro and in vivo studies required to build a robust PK profile for novel pyrrolo[2,1-f]triazine derivatives.

The primary objective of these studies is to inform critical decisions in the drug discovery and development pipeline. Key questions that these protocols will help answer include:

  • Is the compound likely to be orally bioavailable?

  • How extensively does it distribute into tissues?

  • Is it rapidly metabolized, and if so, by which enzymes?

  • What is its predicted half-life in humans?

  • Are there potential risks for drug-drug interactions (DDIs)?

This document is structured to provide not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the data generated.

Part 1: Foundational In Vitro ADME Profiling

Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are cost-effective methods to quickly assess the fundamental properties of a compound.[8] These assays help prioritize compounds with favorable characteristics for more extensive in vivo testing.

Aqueous Solubility

Causality: Poor aqueous solubility is a major hurdle for oral absorption and can complicate formulation for intravenous administration. Assessing solubility early helps in identifying potential liabilities.

Protocol: Kinetic Solubility Assay (pION µSOL Evolution or similar)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrrolo[2,1-f]triazine compound in 100% DMSO.

  • Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate.

  • Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to the wells to achieve final compound concentrations ranging from 1 to 200 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow for equilibration.

  • Analysis: Analyze the plate using a nephelometry-based instrument that measures the turbidity caused by compound precipitation. The concentration at which precipitation is first detected is the kinetic solubility.

Membrane Permeability

Causality: A compound's ability to cross the intestinal epithelium is a key determinant of its oral bioavailability.[2][] The Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption.[1][10]

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days until they form a differentiated and polarized monolayer.[1][10]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[2]

  • Compound Preparation: Prepare a solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.[2]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the compound solution to the apical (A) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[2]

    • At the end of the incubation, take samples from both the A and B compartments.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Perform the reverse experiment by adding the compound to the B side and sampling from the A side to determine the efflux ratio.

  • Bioanalysis: Quantify the compound concentration in all samples using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[1][2]

    • An efflux ratio greater than 2 is often indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein (P-gp).[2]

Visualization: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis & Calculation Caco2_Culture Culture Caco-2 cells on Transwell inserts (~21 days) TEER_Check Verify monolayer integrity (TEER measurement) Caco2_Culture->TEER_Check Compound_Prep Prepare compound solution in transport buffer TEER_Check->Compound_Prep A_to_B Apical to Basolateral (A->B) Transport Compound_Prep->A_to_B B_to_A Basolateral to Apical (B->A) Transport Compound_Prep->B_to_A Sampling Sample A and B compartments A_to_B->Sampling B_to_A->Sampling LCMS Quantify compound by LC-MS/MS Sampling->LCMS Calculation Calculate Papp and Efflux Ratio LCMS->Calculation Result Result Calculation->Result Assess Oral Absorption Potential

Caption: Workflow for assessing intestinal permeability.

Metabolic Stability

Causality: The rate at which a compound is metabolized, primarily in the liver, determines its intrinsic clearance and, consequently, its in vivo half-life.[11][12] High metabolic instability often leads to poor oral bioavailability and short duration of action.

Protocol: Liver Microsomal Stability Assay

  • Reagents:

    • Test compound (pyrrolo[2,1-f]triazine derivative)

    • Liver microsomes (human, rat, or mouse)[13]

    • NADPH regenerating system (cofactor for CYP450 enzymes)[11]

    • Phosphate buffer (0.1 M, pH 7.4)

  • Incubation:

    • Pre-warm the microsomal suspension and buffer to 37°C.

    • In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to the microsomal suspension (final protein concentration, e.g., 0.5 mg/mL).[14]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[14]

  • Time Points:

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11] This also precipitates the proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant for analysis.

  • Bioanalysis:

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]

Data Presentation: Example In Vitro ADME Data for Pyrrolo[2,1-f]triazine Analogs

Compound IDKinetic Solubility (µM, pH 7.4)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux RatioMicrosomal Stability (t½, min, Human)
PFT-00115015.21.1>60
PFT-002252.54.812
PFT-003>2008.90.945
Control (High Perm)N/A>20<2N/A
Control (Low Perm)N/A<1N/AN/A
  • Interpretation: PFT-001 shows excellent solubility, high permeability without significant efflux, and high metabolic stability, making it a strong candidate for in vivo studies. PFT-002 shows poor permeability, is a substrate for efflux pumps, and is rapidly metabolized, indicating a high likelihood of poor oral bioavailability.

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available to be metabolized and cleared.[3][15][16] High plasma protein binding can significantly affect a drug's distribution and efficacy.

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: Prepare a RED device, which consists of two chambers separated by a semi-permeable membrane (MWCO 12-14 kDa).[17]

  • Sample Preparation: Spike the test compound into plasma (human, rat, etc.) at a known concentration (e.g., 1-10 µM).[3][17]

  • Dialysis:

    • Add the compound-spiked plasma to one chamber (the plasma chamber).[3]

    • Add protein-free buffer (PBS, pH 7.4) to the other chamber (the buffer chamber).[3]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[3][15]

  • Sampling and Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample) to minimize analytical variability.[15]

    • Quantify the total concentration in the plasma chamber and the free concentration in the buffer chamber by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) and the percentage of compound bound.[15]

Cytochrome P450 (CYP) Inhibition

Causality: Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) by a new drug candidate can lead to clinically significant drug-drug interactions (DDIs) by impairing the metabolism of co-administered drugs.[18][19]

Protocol: Fluorogenic CYP Inhibition Assay

  • Assay System: Use recombinant human CYP enzymes and specific fluorogenic probe substrates that produce a fluorescent signal upon metabolism.[18]

  • Incubation:

    • In a 96-well plate, incubate the test compound (at various concentrations) with the specific CYP isozyme, NADPH regenerating system, and the probe substrate.

  • Fluorescence Measurement: Monitor the rate of fluorescent product formation over time using a plate reader.

  • Data Analysis:

    • Compare the rate of reaction in the presence of the test compound to a vehicle control.

    • Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).[19]

Part 2: In Vivo Pharmacokinetic (PK) Studies in Rodents

Causality: In vivo studies provide the definitive measure of a compound's behavior in a complex biological system.[20] These studies integrate all ADME processes and are essential for predicting human pharmacokinetics. Rodents are commonly used as initial models due to their physiological similarities to humans and practical considerations.[21]

Study Design and Pre-procedural Planning
  • Animal Model Selection: Select a suitable rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).[22] All study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[22]

  • Dose Selection and Formulation:

    • Select doses based on preliminary efficacy and toxicology data.

    • Develop a suitable dosing formulation (e.g., a solution or suspension) for the chosen routes of administration (typically intravenous and oral).

  • Group Allocation: Assign animals to different dose groups and routes of administration (e.g., 1 mg/kg IV and 10 mg/kg PO). Typically, 3-4 animals per time point or per group (for serial sampling) are used.[22]

  • Sampling Schedule: Design a blood sampling schedule that will adequately capture the absorption, distribution, and elimination phases of the drug.[21]

    • IV administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.[21]

    • PO administration: 0.25, 0.5, 1, 2, 4, 8, 24 hours.[21]

Visualization: In Vivo Pharmacokinetic Study Workflow

G cluster_design Study Design cluster_execution Study Execution cluster_analysis Analysis & Modeling Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Formulation Develop Dosing Formulation (IV & PO) Animal_Model->Dose_Formulation Group_Allocation Allocate Animals to Dose Groups Dose_Formulation->Group_Allocation Dosing_IV Administer IV Dose Group_Allocation->Dosing_IV Dosing_PO Administer PO Dose Group_Allocation->Dosing_PO Blood_Sampling Serial Blood Sampling (e.g., tail vein) Dosing_IV->Blood_Sampling Blood_sampling Blood_sampling Dosing_PO->Blood_sampling Plasma_Prep Process Blood to Plasma Blood_Sampling->Plasma_Prep Bioanalysis Quantify Drug in Plasma (LC-MS/MS) Plasma_Prep->Bioanalysis PK_Analysis Non-Compartmental Analysis (WinNonlin) Bioanalysis->PK_Analysis PK_Parameters Calculate PK Parameters (Cmax, AUC, t½, F%) PK_Analysis->PK_Parameters Report Report PK_Parameters->Report Generate PK Report

Caption: Overview of a typical rodent PK study.

Experimental Protocol: Rodent PK Study
  • Animal Acclimation: Allow animals to acclimate for at least one week before the study.[23]

  • Dosing:

    • Intravenous (IV): Administer the compound via the tail vein. Note the exact time of administration.

    • Oral (PO): Administer the compound via oral gavage.

  • Blood Collection:

    • At each pre-determined time point, collect a small volume of blood (e.g., 50-100 µL) via an appropriate method, such as submandibular or saphenous vein sampling.[7][24] Serial bleeding from the same animal is preferred to reduce biological variability.[7]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2,000g for 10 minutes) to separate the plasma.[23]

    • Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.[23]

  • Bioanalytical Method Development and Validation:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the pyrrolo[2,1-f]triazine compound in plasma. This is a critical step that must adhere to regulatory guidance.[25]

  • Sample Analysis:

    • Thaw plasma samples and prepare them for analysis, typically involving protein precipitation or liquid-liquid extraction.

    • Analyze the samples using the validated LC-MS/MS method.[22]

Data Analysis and Interpretation
  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.

  • Key PK Parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes.

    • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation: Example In Vivo PK Data for PFT-001 in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250 (at 5 min)850
Tmax (h)0.0831.0
AUC₀₋inf (ng*h/mL)21009450
t½ (h)4.54.8
CL (mL/min/kg)7.9N/A
Vd (L/kg)3.1N/A
Oral Bioavailability (F%) N/A 45%
  • Interpretation: PFT-001 demonstrates favorable pharmacokinetic properties in rats. The oral bioavailability of 45% is promising for an orally administered drug. The half-life of ~4.5 hours suggests that once or twice-daily dosing in humans might be achievable, pending further allometric scaling and pharmacodynamic modeling. The volume of distribution greater than total body water (~0.7 L/kg) indicates good tissue distribution.

Conclusion: Synthesizing the Data for Decision-Making

The comprehensive pharmacokinetic characterization of a pyrrolo[2,1-f]triazine compound involves a logical progression from high-throughput in vitro assays to definitive in vivo studies. By systematically evaluating solubility, permeability, metabolic stability, plasma protein binding, and CYP450 inhibition, researchers can build a robust preclinical data package. This package allows for the confident selection of candidates with the highest probability of success in clinical development. The protocols and insights provided in this guide serve as a foundational framework for conducting these critical studies, ultimately enabling the development of safe and effective medicines based on the versatile pyrrolo[2,1-f]triazine scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged structure in medicinal chemistry, forming the backbone of several kinase inhibitors and antiviral agents.[4][5] Achieving a high yield of the target molecule is crucial for the efficiency of your research and development efforts.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges encountered during the synthesis of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one. The guidance is based on established synthetic routes and an understanding of the underlying reaction mechanisms.

Core Synthesis Overview

A prevalent and reliable method for the synthesis of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one involves the cyclocondensation of 1-amino-1H-pyrrole-2-carboxamide with a suitable β-ketoester, such as ethyl acetoacetate. This reaction is typically performed under acidic or thermal conditions and proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the desired tricyclic product.

Troubleshooting Guide: Question & Answer Format

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one. What are the possible causes and how can I improve it?

Answer: Low or no yield is a common issue that can stem from several factors, from the quality of your starting materials to the reaction conditions. Let's break down the potential culprits:

1. Quality of Starting Materials:

  • 1-amino-1H-pyrrole-2-carboxamide: This starting material can be unstable. Ensure it is pure and has been stored correctly, away from light and moisture. Degradation of this starting material is a primary reason for low yields.

  • Ethyl Acetoacetate: Use a freshly opened bottle or a recently distilled batch. Ethyl acetoacetate can exist in both keto and enol forms, and the equilibrium can be affected by storage conditions. The presence of water can also lead to hydrolysis.

2. Reaction Conditions:

  • Temperature: The cyclocondensation reaction is sensitive to temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the decomposition of starting materials and the formation of side products. A systematic optimization of the reaction temperature is recommended. Start with the reported temperature in the literature and screen a range of ±10-20°C.

  • Solvent: The choice of solvent is critical. High-boiling point aprotic solvents like toluene or xylene are often used to facilitate the removal of water formed during the reaction via azeotropic distillation. Ensure the solvent is anhydrous.

  • Catalyst: While the reaction can proceed thermally, an acid catalyst is often employed to accelerate the cyclization. Common choices include p-toluenesulfonic acid (p-TsOH) or acetic acid. The catalyst loading should be optimized; too little may result in a sluggish reaction, while too much can promote side reactions.

Experimental Protocol for Yield Optimization:

  • Starting Material Purity Check: Before starting the reaction, verify the purity of your 1-amino-1H-pyrrole-2-carboxamide and ethyl acetoacetate using techniques like NMR or LC-MS.

  • Strictly Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Systematic Parameter Screening: Set up a series of small-scale reactions to screen different temperatures, catalyst loadings, and reaction times. Use a design of experiments (DoE) approach for a more systematic optimization.

ParameterRecommended RangeNotes
Temperature100-140 °CDependent on the solvent used.
Catalyst (p-TsOH)0.1-0.5 equivalentsStart with a lower concentration.
Reaction Time4-24 hoursMonitor by TLC or LC-MS.
Issue 2: Formation of Side Products and Impurities

Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?

Answer: The formation of side products is a significant challenge in this synthesis. Understanding the potential side reactions is key to mitigating them.

1. Self-Condensation of Ethyl Acetoacetate:

Under acidic or basic conditions, ethyl acetoacetate can undergo self-condensation to form dehydroacetic acid and other related byproducts. This is more likely to occur at higher temperatures and with prolonged reaction times.

2. Furan Byproduct Formation:

Similar to the Paal-Knorr synthesis, there is a possibility of forming furan derivatives as byproducts, especially under strongly acidic conditions.[1]

3. Incomplete Cyclization:

The reaction may stall at the enamine intermediate stage, especially if the reaction temperature is too low or the reaction time is insufficient.

Strategies to Minimize Side Products:

  • Control of Stoichiometry: Use a slight excess of ethyl acetoacetate (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the limiting 1-amino-1H-pyrrole-2-carboxamide. However, a large excess can promote self-condensation.

  • Gradual Addition: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of that reactant and suppress side reactions.

  • Optimized Work-up Procedure: A carefully designed work-up procedure can help to remove some of the impurities. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts.

Troubleshooting Workflow for Side Product Formation:

G start Multiple Spots on TLC check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry check_temp_time Review Reaction Temperature and Time check_stoichiometry->check_temp_time Stoichiometry Correct optimize_addition Implement Gradual Addition of Reactant check_stoichiometry->optimize_addition Stoichiometry Incorrect check_catalyst Evaluate Catalyst Loading check_temp_time->check_catalyst Temp/Time as per Protocol check_temp_time->optimize_addition Temp/Time Too High/Long check_catalyst->optimize_addition Catalyst Loading Too High modify_workup Modify Work-up Procedure check_catalyst->modify_workup Catalyst Loading Correct purification Optimize Purification (e.g., Column Chromatography) optimize_addition->purification modify_workup->purification end_node Pure Product purification->end_node

Caption: Troubleshooting workflow for minimizing side product formation.

Issue 3: Product Purification Challenges

Question: I am having difficulty purifying the final product. What are the recommended methods?

Answer: Effective purification is essential to obtain 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one with high purity.

1. Crystallization:

If the crude product is a solid, recrystallization is often the most effective method for purification.

  • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes.

2. Column Chromatography:

If the product is an oil or if crystallization is not effective, column chromatography is the method of choice.

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for developing a separation method. Monitor the fractions by TLC to identify the product-containing fractions.

Detailed Protocol for Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute the Column: Start with a low polarity mobile phase and gradually increase the polarity.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst protonates the carbonyl oxygen of ethyl acetoacetate, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amino group of 1-amino-1H-pyrrole-2-carboxamide. It also catalyzes the subsequent dehydration step.

Q2: Can I use a different β-ketoester to synthesize other 2-substituted analogs?

A2: Yes, this method is versatile. Using other β-ketoesters allows for the synthesis of a variety of 2-substituted pyrrolo[2,1-f]triazin-4(1H)-ones. For example, using ethyl benzoylacetate would lead to the 2-phenyl analog.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the appearance of the product spot.

Reaction Monitoring Workflow:

G start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot spot_tlc Spot on TLC Plate (co-spot with starting materials) take_aliquot->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize_tlc Visualize under UV and/or with Staining develop_tlc->visualize_tlc analyze Analyze Spot Progression visualize_tlc->analyze decision Reaction Complete? analyze->decision workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction and Monitor decision->continue_reaction No continue_reaction->take_aliquot

Caption: A typical workflow for monitoring the reaction progress using TLC.

Q4: What are the safety precautions I should take when running this synthesis?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The solvents used (e.g., toluene, xylene) are flammable and have associated health risks, so handle them with care. Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

challenges in pyrrolo[2,1-f]triazine synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f]triazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Pyrrolo[2,1-f][1][2][3]triazine is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents like Remdesivir.[1][4] This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the pyrrolo[2,1-f][1][2][3]triazine core?

There are several established strategies for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core, each with its own advantages and challenges. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. The main approaches can be broadly categorized as:

  • Synthesis from Pyrrole Derivatives: This is a very common approach that typically involves the N-amination of a pyrrole precursor followed by cyclization with a suitable C1 source, such as formamidine acetate.[1][5][6]

  • Rearrangement of Pyrrolooxadiazines: This method offers a practical route to pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones through the rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines.[1][8]

  • 1,3-Dipolar Cycloadditions: This strategy involves the reaction of 1,2,4-triazinium ylides with electron-poor dipolarophiles to yield polysubstituted pyrrolotriazines in a single step.[9]

  • Transition Metal-Mediated Synthesis: Copper-catalyzed reactions have been effectively used for the synthesis of substituted pyrrolo[2,1-f][1][2][3]triazines, often in one-pot procedures.[1][3]

  • Multistep Linear Synthesis: This approach is often employed for complex derivatives, such as nucleoside analogs, and involves a sequential construction of the heterocyclic system.[1]

Q2: I am observing low yields in my cyclization step to form the triazine ring. What are the likely causes?

Low yields during the final cyclization are a frequent challenge. The primary causes often revolve around:

  • Inefficient N-amination of the pyrrole precursor: The introduction of the N-N bond is a critical step. Incomplete amination will lead to a lower concentration of the necessary precursor for cyclization.

  • Suboptimal Reaction Conditions: Many traditional methods require high temperatures and long reaction times, which can lead to decomposition of starting materials or products.[8][10]

  • Formation of Side Products: Competing side reactions, such as the formation of regioisomers or polymeric materials, can significantly reduce the yield of the desired product.[1][5]

  • Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, leading to an incomplete reaction.

Q3: How can I improve the regioselectivity of my synthesis?

Regioselectivity is a critical consideration, especially when synthesizing substituted pyrrolo[2,1-f]triazines. Strategies to enhance regioselectivity include:

  • Directing Groups: The use of appropriate directing groups on the pyrrole ring can guide the cyclization to the desired position.

  • Choice of Cyclization Precursor: The structure of the acyclic precursor can be designed to favor the formation of one regioisomer over another.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the regiochemical outcome of the reaction. For instance, in the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, the choice of halogen source for the triphenylphosphorane reagent was found to influence regioselectivity.[8]

Q4: What are the key safety considerations when synthesizing pyrrolo[2,1-f]triazines on a larger scale?

Scaling up any chemical synthesis requires a thorough safety assessment. For pyrrolo[2,1-f]triazine synthesis, particular attention should be paid to:

  • Exothermic Reactions: Steps like the generation of Vilsmeier reagents or certain cyclization reactions can be highly exothermic and require careful temperature control.[6]

  • Use of Hazardous Reagents: The use of strong bases like sodium hydride requires an inert atmosphere and careful handling to manage the evolution of hydrogen gas.[5][6] The use of potentially explosive intermediates like chloramine also necessitates stringent safety protocols.[5]

  • Impurity Profiling: Understanding the impurity profile is crucial for ensuring the safety and efficacy of the final compound, especially in a pharmaceutical context.[5][6]

Troubleshooting Guides

Guide 1: Low Yield in the N-Amination of Pyrrole Derivatives

Problem: You are experiencing low yields during the N-amination of your substituted pyrrole, a key step before the triazine ring cyclization.

Causality Analysis: The N-amination of pyrroles is a delicate reaction. The pyrrole nitrogen is not highly nucleophilic, and the N-amino group can be unstable. Common aminating agents include chloramine (NH₂Cl), O-(diphenylphosphinyl)hydroxylamine, and O-(mesitylenesulfonyl)hydroxylamine.[1][3] The choice of aminating agent and reaction conditions is critical.

Troubleshooting Workflow:

start Low Yield in N-Amination check_reagent 1. Verify Aminating Agent Quality - Is it freshly prepared or properly stored? - Consider alternative aminating agents. start->check_reagent optimize_base 2. Optimize Base and Solvent - Strong, non-nucleophilic bases are preferred (e.g., NaH). - Anhydrous solvents are crucial. check_reagent->optimize_base temp_control 3. Strict Temperature Control - Reactions are often run at low temperatures (e.g., 0-5 °C). - Monitor for exotherms. optimize_base->temp_control check_pyrrole 4. Examine Pyrrole Substituents - Electron-withdrawing groups can decrease nucleophilicity. - Steric hindrance may be an issue. temp_control->check_pyrrole solution Improved Yield check_pyrrole->solution

Caption: Troubleshooting workflow for low N-amination yield.

Detailed Protocol: N-Amination of 2-Cyanopyrrole [5][6]

  • Preparation: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to anhydrous DMF under a nitrogen atmosphere at 0-5 °C.

  • Pyrrole Addition: Slowly add 2-cyanopyrrole (1.0 eq) to the mixture, maintaining the temperature between 5-10 °C. Stir for 30-40 minutes.

  • Amination: Add a freshly prepared solution of chloramine in MTBE (1.2 eq) to the reaction mixture at 0-5 °C.

  • Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, proceed to the next step (cyclization) or perform an appropriate aqueous work-up.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that effectively deprotonates the pyrrole.[5][6]
Solvent Anhydrous DMFA polar aprotic solvent that facilitates the reaction. Anhydrous conditions are critical to prevent quenching of the base.
Temperature 0-5 °CLow temperatures help to control the reactivity of the aminating agent and minimize side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Guide 2: Formation of Regioisomeric Byproducts during Cyclization

Problem: Your reaction is producing a mixture of the desired pyrrolo[2,1-f][1][2][3]triazine and an undesired regioisomer.

Causality Analysis: The formation of regioisomers is often a consequence of competing cyclization pathways. The regioselectivity can be influenced by the electronic and steric properties of the substituents on the pyrrole ring, as well as the reaction conditions. For example, in the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones from 1,2-biscarbamoyl-substituted 1H-pyrroles, the choice of cyclizing agent can dictate the regiochemical outcome.[8]

Troubleshooting Decision Tree:

start Regioisomer Formation change_reagent Modify Cyclizing Agent - E.g., Switch from PPh₃/Br₂ to PPh₃/I₂. start->change_reagent adjust_temp Adjust Reaction Temperature - Lower temperatures may favor one pathway. start->adjust_temp change_solvent Change Solvent - Solvent polarity can influence transition states. start->change_solvent modify_substituents Modify Pyrrole Substituents - Introduce a directing group. start->modify_substituents If other options fail solution Improved Regioselectivity change_reagent->solution adjust_temp->solution change_solvent->solution modify_substituents->solution

Caption: Decision tree for improving regioselectivity.

Experimental Protocol: Regioselective Intramolecular Cyclization [8]

  • Reactant Preparation: Dissolve the 1,2-biscarbamoyl-substituted 1H-pyrrole (1.0 eq) in an appropriate anhydrous solvent (e.g., CH₂Cl₂).

  • Reagent Addition: At 0 °C, add triphenylphosphine (PPh₃, 1.2 eq), followed by the halogen source (e.g., Br₂, 1.2 eq).

  • Base Addition: Add triethylamine (Et₃N, 2.0 eq) to the mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the ratio of regioisomers.

  • Optimization: If regioselectivity is low, repeat the reaction with a different halogen source (e.g., I₂) or at a lower temperature.

Halogen SourceTypical OutcomeReference
PPh₃/Br₂May produce a mixture of regioisomers.[8]
PPh₃/I₂Can favor the formation of a different regioisomer.[8]
Guide 3: Purification Challenges and Impurity Removal

Problem: You are struggling to purify your final pyrrolo[2,1-f]triazine product due to persistent impurities.

Causality Analysis: Impurities in pyrrolo[2,1-f]triazine synthesis can arise from various sources, including unreacted starting materials, side products, and decomposition products. For example, in the synthesis of the Remdesivir core, 1-H-pyrrole-2-carboxamide was identified as a major impurity.[5] Polymeric materials can also form, especially under harsh reaction conditions.[5]

Purification Strategy:

  • Identify the Impurity: Use analytical techniques such as LC-MS, NMR, and HPLC to identify the structure of the major impurities.

  • Optimize Reaction Conditions to Minimize Impurity Formation: For instance, increasing the dilution of the reaction mixture was found to reduce the formation of 1-H-pyrrole-2-carboxamide.[5]

  • Select an Appropriate Purification Method:

    • Crystallization: This is often the most effective method for removing impurities on a large scale. A systematic screen of solvents is recommended.

    • Column Chromatography: Effective for small-scale purification and for separating isomers. A range of stationary and mobile phases should be explored.

    • Acid-Base Extraction: If the product and impurities have different acid-base properties, a liquid-liquid extraction can be an effective purification step.

Table of Common Impurities and Their Mitigation:

ImpurityLikely SourceMitigation Strategy
Unreacted N-aminopyrroleIncomplete cyclizationIncrease reaction time or temperature; ensure the cyclizing agent is active.
1-H-pyrrole-2-carboxamideSide reaction during cyanationIncrease reaction dilution.[5]
Polymeric materialsHigh reaction temperaturesReduce reaction temperature; use a more efficient catalyst to shorten reaction time.[5]
RegioisomersLack of regiocontrolSee Troubleshooting Guide 2.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f]triazine derivatives. This hub is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, notably forming the backbone of the antiviral drug remdesivir and various kinase inhibitors.[1][4] This guide offers practical, field-tested advice to optimize your synthetic routes and overcome common challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyrrolo[2,1-f]triazine derivatives, offering explanations and actionable solutions.

Issue 1: Low or No Yield in Primary Cyclization Step

Question: My reaction to form the pyrrolo[2,1-f]triazine core from an N-aminopyrrole derivative and a cyclizing agent (e.g., formamidine acetate) is resulting in low yields or failing completely. What are the likely causes and how can I troubleshoot this?

Answer: This is a critical step, and its failure often points to issues with the starting materials or reaction conditions.

Causality and Troubleshooting Steps:

  • Purity and Stability of the N-aminopyrrole Intermediate: N-aminopyrroles can be unstable. Degradation, often indicated by a color change, can prevent successful cyclization.

    • Recommendation: Use freshly prepared N-aminopyrrole intermediates. If storage is necessary, keep it under an inert atmosphere (Argon or Nitrogen) at low temperatures. Confirm purity by ¹H NMR and LC-MS before proceeding.

  • Inefficient N-amination: The preceding N-amination step might be the root cause.

    • Recommendation: A variety of N-aminating agents can be used, such as O-(diphenylphosphinyl)hydroxylamine or chloramine (NH₂Cl).[1][5] The choice of reagent and base (e.g., NaH) is crucial and may need optimization depending on the substrate.[5][6] For a scalable and more economical process, in situ generated chloramine can be an effective alternative.[1]

  • Suboptimal Cyclization Conditions: The temperature and solvent play a significant role in the cyclization.

    • Recommendation: Formamidine acetate can act as both the reagent and solvent at elevated temperatures.[1] Ensure the reaction temperature is sufficient to drive the reaction to completion, often requiring heating. If using a different cyclizing agent, ensure the chosen solvent is appropriate for the reaction temperature and solubility of the reactants.

Issue 2: Side Product Formation in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce substituents onto the pyrrolo[2,1-f]triazine core, but I'm observing significant side product formation, such as homocoupling of my boronic acid. How can I minimize these side reactions?

Answer: Side product formation in palladium-catalyzed cross-coupling is a common challenge. Optimizing the catalyst system and reaction conditions is key to improving selectivity.

Causality and Troubleshooting Steps:

  • Inadequate Catalyst System: The choice of palladium source, ligand, and base is critical for an efficient catalytic cycle.

    • Recommendation: Screen a variety of phosphine ligands (e.g., SPhos, XPhos, PPh₃) to find the optimal one for your specific substrates.[7] The ligand influences the stability and reactivity of the palladium complex. The base (e.g., K₂CO₃, Cs₂CO₃) is also crucial and should be chosen carefully.[8]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative addition of the phosphine ligand and deactivation of the Pd(0) catalyst, as well as promote homocoupling of the boronic acid.

    • Recommendation: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Suboptimal Temperature and Reaction Time: Both can influence the rates of the desired reaction versus side reactions.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times, which can lead to product degradation or increased side product formation. The temperature should be high enough for efficient catalysis but not so high as to cause decomposition.

Issue 3: Difficulty in Purification of the Final Product

Question: My final pyrrolo[2,1-f]triazine derivative is difficult to purify. I'm struggling to separate it from starting materials or byproducts using column chromatography. What strategies can I employ for more effective purification?

Answer: Purification challenges often arise from the polarity of the target compound and the presence of closely related impurities.

Causality and Troubleshooting Steps:

  • Similar Polarity of Compound and Impurities: If the desired product and impurities have very similar polarities, separation by standard silica gel chromatography can be difficult.

    • Recommendation:

      • Recrystallization: This is often a highly effective method for purifying solid compounds. Screen various solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

      • Alternative Chromatography: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which can offer different selectivity.

      • Preparative HPLC: For challenging separations, preparative HPLC can provide high-resolution purification.

  • Contamination with Reagents or Catalysts: Residual reagents, such as the palladium catalyst, can contaminate the final product.

    • Recommendation:

      • Aqueous Workup: A thorough aqueous workup can remove many water-soluble impurities.

      • Filtration through a Plug: Passing the crude product solution through a short plug of silica gel or celite can remove baseline impurities and some colored byproducts.

      • Catalyst Scavengers: Specific scavengers can be used to remove residual palladium from the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrrolo[2,1-f]triazine core?

A1: The most prevalent methods start from pyrrole derivatives. A common strategy involves the N-amination of a pyrrole, followed by cyclization with a one-carbon unit.[1] Another approach is the 1,3-dipolar cycloaddition of 1,2,4-triazinium ylides with electron-deficient alkynes.[9] Transition metal-catalyzed reactions, such as copper(II)-catalyzed cyclizations, have also been developed.[2]

Q2: How can I introduce diversity into my pyrrolo[2,1-f]triazine derivatives?

A2: Late-stage functionalization is a powerful strategy. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are widely used to introduce aryl, heteroaryl, and amino substituents at various positions of the heterocyclic core.[9][10]

Q3: Are there any specific safety precautions I should take when working with reagents for pyrrolo[2,1-f]triazine synthesis?

A3: Yes, several reagents require careful handling. Sodium hydride (NaH), often used as a base for N-amination, is highly flammable and reacts violently with water.[6] It should be handled under an inert atmosphere. Chloramine is a toxic and potentially explosive reagent. It is often generated in situ to minimize risks.[1] Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE).

Q4: My reaction is sensitive to air and moisture. What are the best practices for setting up an inert atmosphere reaction?

A4: For air- and moisture-sensitive reactions, it is crucial to use oven-dried glassware and anhydrous solvents. The reaction should be set up under a positive pressure of an inert gas like argon or nitrogen. This can be achieved using a Schlenk line or a glovebox. Solvents should be freshly distilled or obtained from a solvent purification system.

Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine[5][6]

This two-step protocol outlines a common method for synthesizing the core pyrrolo[2,1-f]triazin-4-amine structure.

Step 1: N-amination of 2-Cyanopyrrole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0-5 °C under a nitrogen atmosphere, add 2-cyanopyrrole (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at this temperature for 30-40 minutes.

  • In a separate flask, prepare a solution of chloramine (NH₂Cl) in the appropriate solvent or use a commercially available solution.

  • Slowly add the chloramine solution to the reaction mixture, again maintaining the temperature below 10 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-aminopyrrole is often used in the next step without further purification.

Step 2: Cyclization with Formamidine Acetate

  • Combine the crude N-aminopyrrole from the previous step with formamidine acetate (excess, can act as solvent).

  • Heat the mixture to a high temperature (e.g., 150-165 °C) with stirring.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a non-polar solvent like MTBE.[5][6]

  • Dry the solid under vacuum to obtain the pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Protocol 2: Palladium-Catalyzed Suzuki Coupling

This protocol provides a general procedure for introducing an aryl group onto a halogenated pyrrolo[2,1-f]triazine derivative.

  • To an oven-dried flask, add the halogenated pyrrolo[2,1-f]triazine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Optimization of Suzuki Coupling Reaction Conditions

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O9065
2Pd₂(dba)₃SPhosK₃PO₄Toluene10085
3PdCl₂(dppf)dppfCs₂CO₃DMF8078
4Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O8572

Visualizations

reaction_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting cluster_purification Purification & Analysis Pyrrole Derivative Pyrrole Derivative Cyclization/Coupling Cyclization/Coupling Pyrrole Derivative->Cyclization/Coupling Cyclizing/Coupling Partner Cyclizing/Coupling Partner Cyclizing/Coupling Partner->Cyclization/Coupling Low Yield Low Yield Cyclization/Coupling->Low Yield Side Products Side Products Cyclization/Coupling->Side Products Workup & Purification Workup & Purification Cyclization/Coupling->Workup & Purification Crude Product Purification Issues Purification Issues Workup & Purification->Purification Issues Characterization Characterization Workup & Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General workflow for the synthesis and troubleshooting of pyrrolo[2,1-f]triazine derivatives.

suzuki_cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R¹-X Intermediate A R¹-Pd(II)-X L₂ Oxidative\nAddition->Intermediate A Transmetalation Transmetalation Intermediate B R¹-Pd(II)-R² L₂ Transmetalation->Intermediate B Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L2 R¹-R² Intermediate A->Transmetalation R²-B(OR)₂ Intermediate B->Reductive\nElimination

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

References

Technical Support Center: Resolving Solubility Challenges for 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one. This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals encountering solubility issues with this compound in Dimethyl Sulfoxide (DMSO). The pyrrolo[2,1-f][1][2][3]triazine scaffold is a critical component in various kinase inhibitors and antiviral agents, making its proper handling essential for reproducible and accurate experimental results.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) that directly address common experimental challenges, followed by detailed protocols and scientific explanations to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section is designed to provide immediate answers and solutions to the most common solubility problems.

Q1: My 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one powder is not fully dissolving in DMSO, even at a moderate concentration (e.g., 10 mM). What are the initial troubleshooting steps?

A1: This is a common challenge, particularly with heterocyclic compounds which can exhibit poor solubility.[6][7] The issue often stems from either the dissolution technique or the quality of the solvent. Follow these steps sequentially:

  • Ensure Solvent Quality: Use only fresh, anhydrous (or high-purity, low-water content) DMSO. DMSO is highly hygroscopic; absorbed water can significantly decrease the solubility of hydrophobic compounds. Open a new bottle if you suspect your stock is compromised.

  • Mechanical Agitation: Vigorously vortex the solution for 2-5 minutes.[8] This is the simplest and first step to increase the kinetic energy of dissolution.

  • Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 10-15 minutes.[1][8] Cavitation helps break up compound aggregates and enhances solvent interaction with the particle surface.[9]

  • Gentle Warming: As a final step, you can warm the solution in a water bath at a controlled temperature, typically 30-40°C, for 10-15 minutes.[1] Caution: Be aware that heat can potentially degrade some compounds.[1] This compound's stability to heat in DMSO has not been extensively reported, so use the lowest effective temperature for the shortest possible time. Never heat DMSO to its boiling point (189°C) as it can decompose, sometimes explosively.[10]

If the compound remains insoluble after these steps, you are likely exceeding its maximum solubility limit in DMSO. You will need to prepare a more dilute stock solution (e.g., 5 mM or 1 mM).[8]

Q2: The compound dissolved perfectly in 100% DMSO, but it crashed out (precipitated) as soon as I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). Why does this happen and how can I prevent it?

A2: This is the most frequent issue encountered when working with DMSO stock solutions and is caused by a drastic change in solvent polarity.[2] Your compound is soluble in the polar aprotic environment of DMSO but is poorly soluble in the highly polar, aqueous environment of your buffer. When the DMSO concentration drops sharply, the aqueous medium cannot maintain the compound in solution, causing it to precipitate.[2]

To prevent this, follow this critical best practice:

  • Perform Intermediate Dilutions in 100% DMSO: Never dilute your high-concentration DMSO stock directly into the final aqueous buffer. First, perform any serial dilutions in 100% DMSO to get closer to your final concentration.[1]

  • Controlled Final Dilution: To prepare your working solution, add the final (and lowest concentration) DMSO stock dropwise into the vortexing aqueous buffer. Do not add the buffer to the DMSO. This ensures that the compound is rapidly dispersed in a large volume, minimizing localized high concentrations that trigger precipitation.

  • Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[1][11] Always include a vehicle control with the same final DMSO percentage in your experiment to account for any solvent effects.[11]

For a detailed walkthrough, see Protocol 2 below.

Q3: I observed crystals in my frozen DMSO stock solution after a freeze-thaw cycle. Is the stock compromised?

A3: Yes, the stock is compromised and should not be used without redissolving the precipitate. Freeze-thaw cycles can promote crystallization and precipitation, especially if any moisture has been absorbed by the DMSO.[9][12] Once a compound crystallizes, it is in a lower energy state and can be difficult to redissolve.[9]

To recover the stock, you must repeat the dissolution steps from Q1 (vortex, sonicate, and gently warm) until the solution is completely clear. To avoid this problem in the future, aliquot your stock solution into single-use volumes after the initial preparation to minimize the number of freeze-thaw cycles.[1]

Q4: What is the maximum recommended stock concentration for 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one in DMSO?
Q5: What grade of DMSO should I use and how should it be stored?

A5: This is a critical point for experimental success.

  • Grade: Always use anhydrous or molecular biology grade DMSO with the lowest possible water content (e.g., <0.05%).

  • Storage: Store DMSO in small, tightly sealed bottles in a dry, dark place. Because it is hygroscopic, it will readily absorb moisture from the atmosphere. Using a fresh bottle or dispensing from a larger bottle in a controlled low-humidity environment (like a glove box) is highly recommended.

Section 2: In-Depth Experimental Protocols

These protocols provide step-by-step guidance for preparing and using your compound to ensure reproducibility.

Protocol 1: Standard Operating Procedure for Solubilizing 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one in DMSO
  • Preparation: Weigh the required amount of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one powder into a sterile, appropriate-sized glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Cap the vial tightly and vortex vigorously for at least 2 minutes. Visually inspect for any remaining solid particles.

  • Sonication (if needed): If solids persist, place the vial in a bath sonicator for 10-15 minutes. Check for clarity.

  • Gentle Warming (if needed): If the solution is still not clear, place the vial in a water bath set to 37°C for 10 minutes. Mix by inversion periodically. Do not exceed 40°C.

  • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to maintain integrity.[1]

Protocol 2: Preventing Precipitation during Dilution into Aqueous Buffers

This protocol describes the "dilute-in-DMSO-first" method, which is crucial for preventing compound precipitation in aqueous media.

  • Prepare High-Concentration Stock: Prepare your primary stock solution (e.g., 10 mM) in 100% anhydrous DMSO as described in Protocol 1.

  • Create Intermediate Dilutions (in DMSO): Perform serial dilutions from your primary stock using 100% DMSO as the diluent. For example, to get a 1 mM solution from a 10 mM stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO. Continue this process until you have a DMSO solution that is 100x or 1000x your final desired assay concentration.[1]

  • Final Aqueous Dilution:

    • Place the required volume of your final aqueous buffer (e.g., 990 µL of cell culture medium for a 1:1000 dilution) into the destination tube or well.

    • Begin gently vortexing or rapidly pipetting the aqueous buffer.

    • While the buffer is mixing, add the small volume of your final DMSO stock (e.g., 1 µL) directly into the buffer.

    • Continue mixing for another 10-15 seconds to ensure homogeneity.

  • Vehicle Control: Prepare a parallel control by adding the same final volume of 100% DMSO to an equal volume of the aqueous buffer. This is essential for distinguishing compound effects from solvent effects.

Section 3: Understanding the Components

A deeper understanding of the materials involved can preemptively solve many experimental issues.

Chemical Profile: 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one
PropertyValue / InformationSource
Molecular Formula C₇H₇N₃O[14]
Molecular Weight 149.15 g/mol [14]
Structure Class Fused bicyclic heterocycle (Pyrrolotriazinone)[15]
Predicted pKa -4.82 ± 0.20 (Highly non-ionizable)[16]
Predicted Density 1.42 ± 0.1 g/cm³[16]
Relevance Core scaffold in kinase inhibitors and antiviral drugs.[5][17]
Solubility Profile Expected to be poorly soluble in water; solubility in DMSO is limited and can be challenging. Aromatic heterocyclic compounds are often overrepresented in sets of poorly soluble molecules.[6][7]
DMSO as a Solvent: Key Considerations
  • Powerful but Deceptive: DMSO is an excellent solvent for a wide range of organic molecules, which is why it's a staple in drug discovery.[10] However, its ability to dissolve compounds at high concentrations can create a false sense of security, leading to the common precipitation issues in aqueous solutions.[2]

  • Purity is Paramount: Water is the enemy of consistent results when using DMSO stocks. It reduces the solvent's solvating power for hydrophobic compounds and can promote degradation over time.

  • Freezing Point: DMSO freezes at ~18.5 °C (65.3 °F).[2] If you are working with chilled buffers or in a cold room, your DMSO stock may solidify, which can cause pipetting errors and promote crystallization of your compound.

  • Safety: DMSO readily penetrates the skin.[10] Any substances dissolved in it will be rapidly absorbed. Always wear appropriate personal protective equipment (PPE), including suitable gloves (nitrile gloves offer only short-term protection and should be changed immediately upon contact).[10]

Section 4: Visual Workflows

Diagram 1: Troubleshooting Flowchart for Solubility Issues

G start Start: Compound powder + Anhydrous DMSO vortex Vortex vigorously (2-5 min) start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate in bath (10-15 min) check1->sonicate No success Success: Stock solution ready. Aliquot and store at -20°C/-80°C. check1->success Yes check2 Is solution clear? sonicate->check2 warm Warm gently (37°C) (10-15 min) check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Failure: Compound is likely above solubility limit. check3->fail No lower_conc Action: Re-prepare at a lower concentration (e.g., 5 mM). fail->lower_conc

Caption: A logical workflow for dissolving a challenging compound in DMSO.

Diagram 2: Workflow for Stock Preparation and Assay Dilution

G cluster_0 Step 1: Stock Preparation (in 100% DMSO) cluster_1 Step 2: Final Dilution (into Aqueous Medium) stock High-Concentration Stock (e.g., 10 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 1 mM in 100% DMSO) stock->intermediate Dilute w/ 100% DMSO final_dmso Final DMSO Dilution (e.g., 100 µM in 100% DMSO) intermediate->final_dmso Dilute w/ 100% DMSO buffer Aqueous Buffer / Medium (e.g., 999 µL) final_dmso->buffer Add 1 µL stock to buffer (NEVER the reverse) working Final Working Solution (e.g., 100 nM compound, 0.1% DMSO) buffer->working

Caption: The correct procedure for diluting a DMSO stock into an aqueous medium.

Section 5: References
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support. 1

  • BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. BenchChem Technical Support. 2

  • ChemicalBook. (n.d.). 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one. ChemicalBook. --INVALID-LINK--

  • Linger, M. R., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. --INVALID-LINK--

  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE. --INVALID-LINK--

  • Wikipedia. (2025). Dimethyl sulfoxide. Wikipedia. --INVALID-LINK--

  • Klimenko, V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling. --INVALID-LINK--

  • Gimeno, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. --INVALID-LINK--

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Sigma-Aldrich. --INVALID-LINK--

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. --INVALID-LINK--

  • Confalonieri, D. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. --INVALID-LINK--

  • Wasvary, J. (2023). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. --INVALID-LINK--

  • Smolecule. (n.d.). 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4-amine. Smolecule. --INVALID-LINK--

  • ResearchGate. (2013). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. ResearchGate. --INVALID-LINK--

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. --INVALID-LINK--

  • ResearchGate. (2018). Solubility of drug in DMSO?. ResearchGate. --INVALID-LINK--

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. ResearchGate. --INVALID-LINK--

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. --INVALID-LINK--

  • BenchChem. (2025). Overcoming solubility issues with Antitumor agent-41 in DMSO. BenchChem Technical Support. 8

  • gChem Global. (n.d.). DMSO Physical Properties. gChem Global. --INVALID-LINK--

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. --INVALID-LINK--

  • Lee, W., et al. (2011). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research. --INVALID-LINK--

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. --INVALID-LINK--

  • ChemWhat. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one, 5-methyl- (9CI). ChemWhat. --INVALID-LINK--

  • Borges, F., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals. --INVALID-LINK--

  • PubChem. (n.d.). 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one. National Center for Biotechnology Information. --INVALID-LINK--

  • ResearchGate. (2020). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization. ResearchGate. --INVALID-LINK--

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath Ltd. --INVALID-LINK--

  • Appretech Scientific Limited. (n.d.). 2-Methylpyrrolo(2,1-f)(1,2,4)triazin-4-amine. Appretech. --INVALID-LINK--

  • Stranded Tattoo Studios. (n.d.). Solubility of dmso in organic solvents. --INVALID-LINK--

  • Dhabarde, D. N., et al. (2022). Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agents. Asian Journal of Chemistry. --INVALID-LINK--

  • Orca, A., et al. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. --INVALID-LINK--

  • Baklanov, M. Y., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. --INVALID-LINK--

  • PubChem. (n.d.). Pyrrolo(2,1-f)(1,2,4)triazine. National Center for Biotechnology Information. --INVALID-LINK--

  • Sharma, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. --INVALID-LINK--

  • Toksoy, O., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal. --INVALID-LINK--

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. Sigma-Aldrich. --INVALID-LINK--

References

Technical Support Center: Synthesis of Pyrrolo[2,1-f]triazin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f]triazin-4(3H)-ones. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this privileged heterocyclic scaffold, a core component of numerous kinase inhibitors and antiviral agents like Remdesivir.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations for common side reactions encountered during synthesis.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My final cyclization step produces a significant amount of an isomeric byproduct with the same mass as my target pyrrolo[2,1-f][3][4][5]triazin-4(3H)-one. What is it, and how can I prevent its formation?

This is the most common issue reported. The byproduct is almost certainly the pyrrolo[1,2-d][3][4][5]oxadiazine isomer.[1][3] This arises from a competing intramolecular cyclization pathway.

  • Identification: The two isomers can be distinguished using NMR spectroscopy (specifically 2D NOE experiments) and sometimes by differences in polarity during chromatographic purification.[4]

  • Prevention: Formation of the undesired oxadiazine is highly dependent on the reaction conditions used for the intramolecular cyclization of the 1,2-biscarbamoyl-substituted 1H-pyrrole precursor. Optimization of the reagents, base, and temperature is critical for favoring the desired N-cyclization over the O-cyclization. For a detailed breakdown, please see Troubleshooting Guide 1 .

FAQ 2: The overall yield for my multi-step synthesis is very low. Which steps are the most common points of failure?

Low overall yield often stems from inefficiencies in the synthesis of the key precursor, the 1,2-biscarbamoyl-substituted 1H-pyrrole. Two critical steps to investigate are:

  • N-Amination of the Pyrrole Carboxamide: The electrophilic amination of the pyrrole nitrogen is a delicate step. Reagents like hydroxylamine-O-sulfonic acid (HOSA) or in situ generated chloramine (from NaOH/NH₄Cl/NaClO) can be sensitive, and yields can be low if conditions are not optimal, especially with certain substituents on the pyrrole ring.[4][6]

  • Precursor Purity: Impurities from earlier steps, such as the initial synthesis of the substituted 2-aminopyrrole, can interfere with the final cyclization.[7][8] Ensure all intermediates are thoroughly purified and characterized.

FAQ 3: I am attempting a one-pot, copper-catalyzed synthesis and observing a complex mixture of products. What are the likely side reactions?

Copper-catalyzed, multi-component reactions for this scaffold, while efficient, can be prone to side reactions if not properly controlled.[1][9] Common issues include:

  • Homocoupling: Aldehyde or alkyne starting materials can homocouple under catalytic conditions.

  • Incomplete Tandem Sequence: The reaction may stall after an initial step (e.g., formation of an intermediate imine) without proceeding to the final cyclization, leading to a mixture of intermediates and starting materials.

  • Oxidation: The copper catalyst can sometimes promote oxidation of sensitive functional groups on your starting materials. Careful control of the atmosphere (e.g., using an inert gas) is recommended.

FAQ 4: What is the most effective method for purifying the final pyrrolo[2,1-f]triazin-4(3H)-one from its oxadiazine isomer?

While careful optimization should minimize the formation of the side product, purification is often necessary.

  • Silica Gel Chromatography: This is the most common method. The two isomers often have a discernible difference in polarity, allowing for separation. A carefully selected solvent system (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) is key.

  • Corrective Synthesis: If separation is difficult or yields of the side product are high, a more efficient strategy is to convert the isolated pyrrolo[1,2-d][3][4][5]oxadiazine byproduct into the desired pyrrolo[2,1-f][3][7][4]triazin-4(3H)-one via a nucleophile-induced rearrangement reaction.[3][10] See Protocol 2 for a detailed methodology.

Section 2: Troubleshooting Guides

Guide 1: Isomeric Impurity in Intramolecular Cyclization

Symptom: LC-MS analysis shows two major peaks with identical mass-to-charge ratios (M+H)⁺. ¹H NMR spectrum is complex, showing two sets of distinct pyrrole and aromatic signals.

Root Cause Analysis: The synthesis of pyrrolo[2,1-f][3][7][4]triazin-4(3H)-ones from 1,2-biscarbamoyl-substituted 1H-pyrroles proceeds via an activated intermediate, often a phosphonium salt formed with reagents like triphenylphosphine dibromide (PPh₃Br₂).[4] This intermediate can undergo two competing intramolecular nucleophilic attacks:

  • N-imidoylation (Desired Path): The amide nitrogen attacks the activated carbonyl, leading to the desired six-membered triazinone ring.

  • O-imidoylation (Side Reaction): The amide oxygen attacks the activated carbonyl, forming a five-membered oxadiazine ring. This pathway leads to the pyrrolo[1,2-d][3][4][5]oxadiazine side product.

The balance between these two pathways is thermodynamically and kinetically controlled, influenced heavily by the choice of reagents and reaction conditions.[4]

G cluster_0 Reaction Pathways Precursor 1,2-Biscarbamoyl- substituted 1H-pyrrole Intermediate Activated Intermediate (e.g., Phosphonium Salt) Precursor->Intermediate PPh₃/X₂, Base Product_Desired Pyrrolo[2,1-f][1,2,4]triazin- 4(3H)-one (Desired) Intermediate->Product_Desired N-imidoylation (Path A) Product_Side Pyrrolo[1,2-d][1,3,4]- oxadiazine (Side Product) Intermediate->Product_Side O-imidoylation (Path B)

Caption: Competing N- vs. O-imidoylation pathways.

Solution 1: Prevention through Reaction Optimization

The regioselectivity of the cyclization can be controlled. Studies have shown that the choice of halogen source for the triphenylphosphorane reagent and the base can significantly influence the product ratio.[3][4]

Reagent SystemBase (equiv.)Temperature (°C)TimeRatio (Desired : Side Product)Reference
PPh₃ / Br₂Et₃N (5)05 min68 : 22[4]
PPh₃ / Br₂DIPEA (5)05 min11 : 29[4]
PPh₃ / Cl₂Et₃N (5)05 min12 : 79[4]
PPh₃ / I₂Et₃N (5)05 min75 : 15[4]

Key Insights & Recommendations:

  • Halogen Choice: The use of bromine (Br₂) or iodine (I₂) as the halogen source in combination with PPh₃ favors the formation of the desired pyrrolotriazinone. Chlorine (Cl₂) strongly favors the undesired oxadiazine.[4]

  • Base Selection: Triethylamine (Et₃N) is generally superior to diisopropylethylamine (DIPEA) for promoting the desired N-cyclization.[4]

  • Temperature Control: The reaction is rapid and should be conducted at low temperatures (0 °C) to minimize potential degradation and other side reactions.[3][10]

Solution 2: Correction via Isomer Rearrangement

If the oxadiazine isomer is formed, it can be converted to the thermodynamically more stable triazinone. This is achieved by treating the isolated oxadiazine with a nucleophile.[3][10] See Protocol 2 for a detailed experimental procedure.

Guide 2: Analytical Workflow for Product & Side Product Identification

Symptom: A purified compound from the cyclization reaction needs its isomeric identity confirmed.

Root Cause Analysis: The pyrrolotriazinone and pyrrolooxadiazine isomers are structurally similar, making definitive identification crucial. While mass spectrometry confirms the elemental composition, it cannot distinguish between isomers. Spectroscopic methods are required.

Analytical Troubleshooting Workflow:

G Start Purified Isomer LCMS LC-MS Analysis Start->LCMS CheckMass Confirm Expected Mass? LCMS->CheckMass CheckMass->Start No (Re-purify) NMR Acquire ¹H, ¹³C, NOESY NMR CheckMass->NMR Yes Analysis Analyze Spectroscopic Data NMR->Analysis IR Acquire IR Spectrum IR->Analysis Distinguish Distinguish Isomers based on: - NOE Correlations - Carbonyl Stretch (C=O) Freq. Analysis->Distinguish ID_Desired Identity Confirmed: Pyrrolotriazinone Distinguish->ID_Desired ID_Side Identity Confirmed: Pyrrolooxadiazine Distinguish->ID_Side End Proceed to Next Step ID_Desired->End ID_Side->End

Caption: Workflow for isomeric structure confirmation.

Key Analytical Signatures:

  • NOE Analysis: Nuclear Overhauser Effect (NOE) correlations are definitive. For example, a key NOE correlation will be observed between the N-H proton of the triazinone ring and a specific proton on the adjacent pyrrole ring. These correlations will differ significantly between the two isomers.[4]

  • ¹³C NMR and IR: The chemical shift of the carbonyl carbons and the frequency of the C=O stretch in the IR spectrum can differ between the five-membered oxadiazine ring and the six-membered triazinone ring, providing supporting evidence for the structural assignment.[4]

Section 3: Protocols

Protocol 1: Optimized Regioselective Intramolecular Cyclization

Adapted from Son, K. & Park, S. J. (2016). Beilstein J. Org. Chem.[3][4]

This protocol is optimized for the regioselective synthesis of pyrrolo[2,1-f][3][7][4]triazin-4(3H)-ones from a 1,2-biscarbamoyl-substituted 1H-pyrrole precursor, favoring the desired N-cyclization.

Materials:

  • 1,2-biscarbamoyl-substituted 1H-pyrrole (1.0 equiv)

  • Triphenylphosphine (PPh₃) (2.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Triethylamine (Et₃N), anhydrous (5.0 equiv)

  • Iodine (I₂) (2.5 equiv) or Bromine (Br₂) (2.5 equiv)

  • Ice-water bath

Procedure:

  • To a solution of triphenylphosphine (2.5 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of iodine or bromine (2.5 equiv) in CH₂Cl₂ dropwise. Stir for 15 minutes to form the PPh₃X₂ reagent in situ.

  • Add the 1,2-biscarbamoyl-substituted 1H-pyrrole precursor (1.0 equiv) to the reaction mixture at 0 °C.

  • Add anhydrous triethylamine (5.0 equiv) dropwise to the mixture at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 5-10 minutes. Monitor the reaction progress by TLC or LC-MS. The reaction is typically very fast.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pyrrolo[2,1-f][3][7][4]triazin-4(3H)-one.

Protocol 2: Nucleophile-Induced Rearrangement of Pyrrolooxadiazine Side Product

Adapted from Son, K. & Park, S. J. (2016). Beilstein J. Org. Chem.[3][10]

This protocol converts the undesired pyrrolo[1,2-d][3][4][5]oxadiazine isomer into the desired pyrrolo[2,1-f][3][7][4]triazin-4(3H)-one.

Materials:

  • Pyrrolo[1,2-d][3][4][5]oxadiazine starting material (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium methoxide (NaOMe) (2.5 equiv, as a solution in methanol or solid)

  • Ice-water bath

Procedure:

  • Dissolve the pyrrolo[1,2-d][3][4][5]oxadiazine (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add sodium methoxide (2.5 equiv) to the solution.

  • Stir the reaction at 0 °C for 5 minutes. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the appearance of the more polar triazinone product.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by silica gel column chromatography if necessary, though the conversion is often very clean.

Section 4: References

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][3][7][4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][4][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. --INVALID-LINK--

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2012). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 14(12), 3198–3201. --INVALID-LINK--

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][3][7][4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][4][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. PubMed, 27829885. --INVALID-LINK--

  • Son, K., & Park, S. J. (2016). (PDF) Synthesis of pyrrolo[2,1-f][3][7][4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][4][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. --INVALID-LINK--

  • Singh, S., Kaur, M., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][3][7][4]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-15. --INVALID-LINK--

  • Son, K., & Park, S. J. (2016). Supporting Information for Synthesis of pyrrolo[2,1-f][3][7][4]triazin-4(3H)-ones. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Yang, D., et al. (2013). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][3][7][4]triazines. ResearchGate. --INVALID-LINK--

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][3][7][4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][4][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. National Institutes of Health. --INVALID-LINK--

  • Son, K., & Park, S. J. (2016). (PDF) Synthesis of pyrrolo[2,1-f][3][7][4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][4][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. --INVALID-LINK--

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429. --INVALID-LINK--

  • Sharma, A., et al. (2021). Pyrrolo[2,1-f][3][7][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1387-1406. --INVALID-LINK--

References

stability issues of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a key intermediate and a structural motif in numerous bioactive molecules, understanding its stability profile is critical for reproducible experimental results and robust formulation development.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Introduction to the Stability of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one

2-Methylpyrrolo[2,1-f]triazin-4(1H)-one belongs to the pyrrolotriazinone class of fused nitrogen heterocycles.[4] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of kinase inhibitors and antiviral agents.[1][3] The inherent reactivity of the triazinone ring system, coupled with the fused pyrrole ring, can present stability challenges in solution, particularly susceptibility to hydrolysis. This guide will walk you through identifying, understanding, and mitigating these stability issues.

Troubleshooting Guide: Degradation in Solution

Researchers may observe a loss of potency, the appearance of unknown peaks in chromatographic analyses, or changes in the physical properties of the solution over time. These are often indicators of chemical degradation.

Issue 1: Rapid Degradation in Aqueous Buffers

Question: I am observing a rapid loss of my compound in an aqueous buffer system, even at neutral pH. What is the likely cause and how can I prevent it?

Answer:

The pyrrolo[2,1-f]triazin-4(1H)-one core is susceptible to hydrolysis. The lactam-like functionality within the triazinone ring can be cleaved by water, leading to ring-opening and loss of the parent compound. The rate of this hydrolysis is often pH-dependent.

Causality Explained: The lone pair of electrons on the nitrogen atoms can participate in resonance, but the carbonyl group creates an electrophilic center that is susceptible to nucleophilic attack by water. This process can be catalyzed by both acid and base.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing degradation in aqueous solutions.

Experimental Protocol: pH Stability Profiling

  • Prepare Buffers: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Sample Preparation: Prepare stock solutions of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one in a suitable organic solvent (e.g., DMSO, acetonitrile) and dilute them into each buffer to a final concentration suitable for your analytical method.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25 °C or an accelerated temperature like 40 °C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Quench the degradation by diluting the aliquot in a mobile phase or a solvent that stabilizes the compound.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation rate constant. Then, plot the rate constant against pH to identify the pH of maximum stability.

Issue 2: Appearance of Multiple Degradation Products

Question: My HPLC analysis shows the formation of several new peaks over time. How can I identify these and understand the degradation pathway?

Answer:

The formation of multiple degradation products suggests complex degradation pathways, which could include hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to purposefully generate these degradants for identification and to develop a stability-indicating analytical method.[5][6][7]

Potential Degradation Pathway:

G A 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one B Ring-Opened Hydrolysis Product A->B Hydrolysis (Acid/Base) C Oxidative Degradants (e.g., N-oxides) A->C Oxidation (e.g., H2O2) D Photodegradation Products A->D Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Experimental Protocol: Forced Degradation Study

This protocol is a starting point and should be adapted based on the observed stability. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

ConditionReagent/StressTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24-48 hours
Base Hydrolysis 0.1 M NaOHRoom Temp2-8 hours
Neutral Hydrolysis Water60 °C48-72 hours
Oxidation 3% H₂O₂Room Temp24 hours
Photostability ICH Q1B conditionsRoom TempPer ICH guidelines
Thermal Dry Heat80 °C72 hours

Procedure:

  • Prepare a solution of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one in a suitable solvent.

  • Expose the solution to the stress conditions outlined in the table. A control sample protected from the stressor should be analyzed in parallel.

  • At appropriate time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).

  • Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one?

A1: Based on general principles for heterocyclic compounds, stock solutions in anhydrous aprotic solvents like DMSO or DMF are recommended. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing at -20 °C or -80 °C is preferred. Always protect solutions from light.

Q2: My compound seems to be degrading even in DMSO. Is this possible?

A2: While DMSO is a relatively inert solvent, some compounds can be susceptible to oxidation in DMSO, especially if the solvent contains impurities or is exposed to air and light over extended periods. It is crucial to use high-purity, anhydrous DMSO and to store solutions under an inert atmosphere (e.g., argon or nitrogen) if extreme stability is required.

Q3: How can I quickly assess the photostability of my compound?

A3: A simple test is to prepare two solutions of your compound. Wrap one vial in aluminum foil (dark control) and expose the other to ambient laboratory light or a UV lamp for a defined period (e.g., 24 hours). Compare the HPLC chromatograms of the two samples. A significant decrease in the parent peak and/or the appearance of new peaks in the exposed sample indicates photosensitivity. For regulatory purposes, formal photostability testing should follow ICH Q1B guidelines.

Q4: Are there any formulation strategies to improve the aqueous stability of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one?

A4: Yes, several strategies can be employed:

  • pH Adjustment: As determined by a pH-rate profile study, formulating at the pH of maximum stability is the most straightforward approach.

  • Co-solvents: The addition of co-solvents like propylene glycol or ethanol can sometimes reduce the rate of hydrolysis by lowering the water activity.

  • Lyophilization: For long-term storage, lyophilizing the compound from an appropriate solution can create a stable solid-state formulation that can be reconstituted immediately before use.

References

Technical Support Center: Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Subject: A Researcher's Guide to Identifying and Overcoming Acquired Resistance to Pyrrolo[2,1-f]triazine-Based Drugs

Welcome to the technical support center for our advanced pyrrolo[2,1-f]triazine-based kinase inhibitors. This scaffold is a versatile and potent template for targeting various kinases, including EGFR, FGFR, ALK, c-Met, and VEGFR-2, making it a cornerstone in many targeted cancer therapy research programs.[1][2][3] However, as with many targeted agents, the emergence of acquired resistance is a significant experimental hurdle that can stall research and development.[4][5]

This guide is designed to function as if you have one of our senior application scientists at your bench. It moves beyond simple protocols to explain the causality behind experimental choices, helping you to diagnose the specific mechanisms of resistance in your models and providing validated workflows to investigate and potentially overcome them.

Part 1: Frequently Asked Questions - Diagnosing the Cause of Resistance

This section addresses the most common initial questions researchers face when encountering resistance.

Q1: My cancer cell line, which was initially sensitive to my pyrrolotriazine-based inhibitor, has started growing again despite continuous treatment. What is happening?

A: This is a classic presentation of acquired resistance, a phenomenon where a small population of cancer cells develops mechanisms to survive and proliferate despite the presence of a drug that was initially effective.[6] This is not a single event but can be driven by several distinct molecular events. The most common mechanisms include:

  • On-Target Alterations: The target kinase itself changes, most commonly through a new mutation in the kinase domain that prevents the drug from binding effectively.[6][7]

  • Bypass Signaling Activation: The cancer cells activate a separate, parallel signaling pathway that provides the same pro-survival and proliferative signals, rendering the inhibition of the primary target ineffective.[8][9]

  • Drug Efflux: The cells increase the production of membrane pumps that actively transport the drug out of the cell, preventing it from reaching a therapeutic intracellular concentration.[5][6]

  • Phenotypic Changes: Cells undergo fundamental changes, such as epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[10][11]

The first critical step is to systematically determine which of these mechanisms is active in your experimental model.

Q2: How can I determine if a new mutation in the target kinase is the cause of resistance?

A: The most direct way is to sequence the kinase domain of your target protein from both your sensitive (parental) and resistant cell lines. The development of specific "gatekeeper" mutations is a very common mechanism of resistance to kinase inhibitors.[7][10][12] For example, the T790M mutation in EGFR is a well-known resistance mechanism for first-generation EGFR inhibitors.[6]

Your experimental approach should be to:

  • Isolate genomic DNA or mRNA from both parental and resistant cell populations.

  • Amplify the kinase domain of your target gene using PCR.

  • Perform Sanger sequencing on the PCR products.

  • Compare the sequences from the resistant and parental cells to identify any new mutations.

Finding a new mutation in the drug's binding pocket is strong evidence for on-target resistance.

Q3: I've confirmed my pyrrolotriazine drug is still inhibiting its direct target (e.g., target phosphorylation is down), but the cells are proliferating and downstream pathways like PI3K/Akt are still active. What should I investigate next?

A: This scenario strongly points towards the activation of a bypass signaling pathway . The cancer cells have found an alternative route to activate critical downstream survival pathways like PI3K/Akt or MAPK/ERK, effectively circumventing the roadblock you've created.[9][13] A common example is the amplification or overexpression of the c-Met receptor tyrosine kinase, which can sustain PI3K/Akt signaling in the face of EGFR inhibition.[8][9]

The next logical step is to perform a broad screen to identify which alternative pathway has been activated. A phospho-receptor tyrosine kinase (RTK) array or a comprehensive Western blot analysis for the phosphorylated (i.e., active) forms of common RTKs is the gold-standard approach here. See the protocol in Troubleshooting Guide 2 .

Q4: Could increased drug efflux be causing the resistance I'm observing? How can I test this?

A: Yes, overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a well-established mechanism of multidrug resistance.[5][6] These pumps use ATP to expel a wide range of substances, including kinase inhibitors, from the cell.[5]

You can investigate this with two main approaches:

  • Expression Analysis: Use Western blot or qPCR to compare the expression levels of common efflux pumps (e.g., ABCB1/MDR1, ABCG2) between your sensitive and resistant cell lines. A significant increase in the resistant line is a strong indicator.

  • Functional Assay: A more definitive method is to measure the cell's ability to retain a fluorescent substrate of these pumps. If your resistant cells accumulate less dye than the sensitive cells, it indicates higher efflux activity. This effect should be reversible by a known efflux pump inhibitor. See the protocol in Troubleshooting Guide 4 .

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required to dissect resistance mechanisms.

Logical Workflow for Investigating Resistance

The following diagram outlines a structured approach to diagnosing the cause of resistance in your cell line model.

G A Resistant Phenotype Observed (Loss of Drug Efficacy) B Confirm Target Engagement: Is the target kinase inhibited? (e.g., Western for p-Target) A->B C NO: Target Not Inhibited B->C No D YES: Target Inhibited B->D Yes E Investigate On-Target Resistance: Sequence Kinase Domain C->E F Investigate Drug Concentration: Is intracellular drug level too low? C->F P Investigate Bypass Pathways: Phospho-RTK Screen (See Guide 2) D->P G Mutation Found? (e.g., Gatekeeper) E->G K Perform Drug Efflux Assay (See Guide 4) F->K H YES G->H Yes I NO G->I No J Mechanism: On-Target Mutation H->J I->P L Efflux Increased? K->L M YES L->M Yes O NO L->O No N Mechanism: Drug Efflux M->N O->P Q Bypass Pathway Activated? P->Q R YES Q->R Yes S Mechanism: Bypass Signaling R->S T Validate Bypass Pathway: siRNA Knockdown & Combination Tx (See Guide 3) R->T

Caption: A decision-tree workflow for systematically diagnosing resistance.

Troubleshooting Guide 1: Assessing Bypass Signaling Pathway Activation

Objective: To identify upregulated or newly activated signaling pathways in resistant cells by screening for changes in the phosphorylation status of key receptor tyrosine kinases (RTKs).

Causality: When a primary survival pathway is chronically blocked, cancer cells can adapt by amplifying the signal from a different receptor. Detecting which receptor has become hyper-phosphorylated (activated) is key to identifying this "escape route".[8][9] Serum starvation is a critical step to lower the baseline signaling activity, making the drug-resistant, ligand-independent signaling more apparent.[14]

  • Cell Culture and Lysis:

    • Seed both parental (sensitive) and resistant cells and grow to 70-80% confluency.[15]

    • Serum-starve the cells for 12-24 hours in a serum-free medium. This reduces basal phosphorylation levels.[14]

    • Treat cells with your pyrrolotriazine inhibitor (at a 1X or 2X IC90 concentration) or a vehicle control (e.g., DMSO) for 2-4 hours.

    • Wash cells once with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 1-2 µg/µL).

    • Prepare samples for loading by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.[15]

    • Incubate the membrane overnight at 4°C with the primary antibody diluted in 5% BSA/TBST.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash again 3 times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

Data Presentation: Common Bypass Pathways and Recommended Antibodies

Target PathwayPhospho-Antibody (Example)Total Protein AntibodyExpected Result in Resistant Cells
MET Phospho-Met (Tyr1234/1235)c-MetStrong p-Met signal despite primary target inhibition
EGFR/HER2 Phospho-EGFR (Tyr1173) / p-HER2EGFR / HER2Increased phosphorylation/expression
AXL Phospho-AXL (Tyr702)AXLEmergence of a strong p-AXL signal
FGFR Phospho-FGFR (Tyr653/654)Pan-FGFRIncreased phosphorylation/expression
IGF-1R Phospho-IGF-I Receptor (Tyr1135/1136)IGF-IRβIncreased p-IGF-1R signal

Interpreting the Results: A strong band for a phosphorylated RTK in the resistant cell line (especially under drug treatment) that is absent or weak in the parental line points to your culprit bypass pathway. Always probe for the total protein as a loading control and to check for overexpression.

Visualizing Bypass Signaling

This diagram illustrates the concept of bypass signaling, where Pathway B compensates for the inhibition of Pathway A.

Bypass cluster_0 Normal Signaling cluster_1 Bypass Signaling (Resistance) Drug Pyrrolotriazine Inhibitor TargetA Target Kinase A (e.g., EGFR) Drug->TargetA INHIBITS Downstream Downstream Signaling (PI3K/Akt, MAPK) TargetA->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Drug_res Pyrrolotriazine Inhibitor TargetA_res Target Kinase A (e.g., EGFR) Drug_res->TargetA_res INHIBITS Downstream_res Downstream Signaling (PI3K/Akt, MAPK) TargetA_res->Downstream_res Blocked TargetB_res Bypass Kinase B (e.g., c-Met) Upregulated TargetB_res->Downstream_res ACTIVATES Proliferation_res Cell Proliferation & Survival Downstream_res->Proliferation_res

Caption: Inhibition of Target A is bypassed by upregulation of Target B.

Troubleshooting Guide 2: Validating a Bypass Pathway via siRNA

Objective: To confirm that the identified bypass pathway is functionally responsible for resistance by transiently silencing its key kinase.

Causality: If the bypass pathway is truly driving resistance, knocking down its expression should re-sensitize the cells to your original pyrrolotriazine inhibitor. This experiment provides functional validation of your Western blot findings. Successful transfection is the most critical variable; therefore, optimization is key.[16]

  • siRNA Preparation and Transfection:

    • The day before transfection, seed your resistant cells in a 6-well plate so they will be 60-80% confluent at the time of transfection.[17] Use antibiotic-free medium.

    • Prepare two sets of tubes. In one, dilute your siRNA (e.g., targeting c-Met) and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM).[18]

    • In the other set, dilute your lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.[17][18]

    • Add the siRNA-lipid complexes drop-wise to the cells.

    • Incubate for 24-72 hours. The optimal time for knockdown should be determined empirically, but 48 hours is a good starting point.

  • Validation of Knockdown:

    • After the incubation period, lyse a subset of the cells and perform a Western blot for the target of your siRNA (e.g., total c-Met) to confirm successful knockdown at the protein level. Knockdown efficiency below 80% may require further optimization.[16]

  • Cell Viability / Re-sensitization Assay:

    • At 24 hours post-transfection, lift the cells and re-seed them into 96-well plates.

    • Allow cells to adhere for several hours.

    • Treat the cells with a dose-response curve of your pyrrolotriazine inhibitor. Include four groups:

      • Non-targeting siRNA + Vehicle

      • Non-targeting siRNA + Drug

      • Targeting siRNA + Vehicle

      • Targeting siRNA + Drug

    • Incubate for 72 hours.

    • Measure cell viability using an appropriate method (e.g., CellTiter-Glo, MTT).

Interpreting the Results: If the bypass pathway is critical for resistance, the cells transfected with the targeting siRNA should show a significant decrease in viability in the presence of your drug compared to cells with the non-targeting control siRNA. This demonstrates a restoration of sensitivity.

Troubleshooting Guide 3: Measuring Drug Efflux Pump Activity

Objective: To functionally assess whether resistant cells exhibit increased efflux of small molecules compared to sensitive parental cells.

Causality: This assay provides a functional readout of pump activity. It relies on a fluorescent dye that is a substrate for efflux pumps.[19] The rate at which cells expel the dye is directly proportional to the activity of the pumps. An efflux pump inhibitor is used as a critical control to confirm that the observed effect is pump-mediated.

  • Cell Preparation:

    • Harvest both parental and resistant cells and wash them with a pre-warmed buffer (e.g., HBSS or PBS with calcium and magnesium).

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in the same buffer.

  • Dye Loading and Efflux Measurement:

    • Aliquot the cell suspensions into flow cytometry tubes or a 96-well black, clear-bottom plate.

    • To half of the samples for each cell line, add a broad-spectrum efflux pump inhibitor (e.g., Verapamil or PSC833).

    • Add a fluorescent substrate like Hoechst 33342 (at a final concentration of 1-5 µM) to all samples.

    • Incubate at 37°C for 30-60 minutes to allow the dye to load into the cells.

    • Measure the baseline fluorescence using a plate reader or flow cytometer (Ex: ~350nm, Em: ~460nm).

    • To measure efflux, wash the cells with a warm buffer to remove extracellular dye and replace it with a fresh warm buffer (with and without the inhibitor).

    • Measure the fluorescence signal every 5-10 minutes for 1-2 hours.

Data Presentation: Expected Efflux Assay Outcomes

Cell LineConditionExpected ResultInterpretation
Parental No InhibitorSlow decrease in fluorescenceLow basal efflux activity
Parental + Efflux InhibitorVery slow/no decrease in fluorescenceBasal efflux is pump-mediated
Resistant No InhibitorRapid decrease in fluorescenceHigh efflux activity
Resistant + Efflux InhibitorSlow decrease in fluorescence (similar to parental)High efflux is pump-mediated and reversible

Interpreting the Results: A significantly faster rate of fluorescence decay in the resistant cells compared to the parental cells indicates increased efflux. If this rapid efflux is blocked by the inhibitor, it confirms that ABC transporters are responsible for the resistance.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors and Other Multi-Targeted Agents

A Comparative Guide to the Efficacy of Pyrrolo[2,1-f][1][2][3]triazine-Based Kinase Inhibitors and Other Multi-Targeted Agents

For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor for preclinical or clinical investigation is a critical decision. This guide provides an in-depth, objective comparison of the efficacy of Brivanib, a kinase inhibitor featuring the pyrrolo[2,1-f][1][2][3]triazine scaffold, with Sorafenib, a well-established multi-targeted kinase inhibitor. This comparison is grounded in experimental data to provide a clear understanding of their respective potencies and therapeutic potential.

Introduction to Brivanib and Sorafenib

Brivanib (BMS-582664) is a selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[4][5] Its chemical structure is based on the pyrrolo[2,1-f][1][2][3]triazine core.[6] Brivanib is an orally available pro-drug that is converted to its active moiety, BMS-540215, in the body.[7]

Sorafenib (Nexavar) is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[2][8] It is a well-established therapeutic agent for advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[9]

Mechanism of Action: A Tale of Two Kinase Inhibitors

The anti-tumor activity of both Brivanib and Sorafenib stems from their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. However, their specific targets differ, leading to distinct biological effects.

Brivanib primarily targets VEGFR and FGFR.[7] VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10] FGFRs are also implicated in angiogenesis, as well as tumor cell proliferation and survival.[7] By inhibiting both of these pathways, Brivanib aims to starve the tumor of its blood supply and directly impede its growth.[4]

Sorafenib has a broader target profile, inhibiting the RAF/MEK/ERK signaling pathway, which is a central regulator of cell proliferation and survival.[11][12] It also targets VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), another key player in angiogenesis.[12][13] This multi-pronged attack disrupts both tumor cell proliferation and the tumor microenvironment.

Kinase_Inhibitor_Pathwayscluster_BrivanibBrivanibcluster_SorafenibSorafenibBrivanibBrivanibVEGFRVEGFRBrivanib->VEGFRFGFRFGFRBrivanib->FGFRAngiogenesisAngiogenesisVEGFR->AngiogenesisFGFR->AngiogenesisProliferationProliferationFGFR->ProliferationSorafenibSorafenibRAFRAFSorafenib->RAFVEGFR_SVEGFRSorafenib->VEGFR_SPDGFRPDGFRSorafenib->PDGFRMEKMEKRAF->MEKAngiogenesis_SAngiogenesisVEGFR_S->Angiogenesis_SPDGFR->Angiogenesis_SERKERKMEK->ERKERK->ProliferationVEGFR2_Kinase_Assaycluster_workflowWorkflowstartPrepare Assay Plateadd_inhibitorAdd Inhibitor (e.g., Brivanib)start->add_inhibitoradd_enzymeAdd VEGFR-2 Enzymeadd_inhibitor->add_enzymeadd_substrateAdd Substrate/ATP Mixadd_enzyme->add_substrateincubateIncubate at 30°Cadd_substrate->incubatestop_reactionStop Reaction & Add Detection Reagentincubate->stop_reactionread_signalRead Luminescencestop_reaction->read_signal

Validating the Bioactivity of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one: A Comparative Guide for Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile framework for the design of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery.[4][5] This scaffold is an integral component of several kinase inhibitors that have entered clinical development, as well as approved drugs such as the antiviral remdesivir.[4][5] The diverse biological activities associated with this scaffold, including antiviral, anticancer, and anti-inflammatory properties, underscore its therapeutic potential.[6][7][8]

This guide focuses on a specific derivative, 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, and provides a comprehensive framework for validating its bioactivity, particularly as a potential kinase inhibitor. Due to the prevalence of the pyrrolo[2,1-f][1][2][3]triazine core in inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), p38α MAP kinase, Phosphoinositide 3-kinase (PI3Kα), c-Met, and Interleukin-2-inducible T-cell kinase (ITK), we will use a representative member of the Tec family of kinases, ITK, as a primary target for our validation workflow.[1][9][10][11][12]

We will present a comparative analysis against a well-characterized ITK inhibitor, BMS-509744 , and a Bruton's tyrosine kinase (BTK) degrader, MT-802 , which also contains a kinase-binding moiety.[1][2][3][13] This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed experimental protocols necessary to rigorously assess the biological activity of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Mechanism of Action and a Representative Signaling Pathway: ITK in T-Cell Activation

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, which plays a crucial role in T-cell receptor (TCR) signaling.[9] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream substrates, most notably Phospholipase C-gamma 1 (PLCγ1).[9][14] This phosphorylation event is a critical node in the signaling cascade, leading to the mobilization of intracellular calcium and the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT).[9] The culmination of this pathway is the production of pro-inflammatory cytokines, such as Interleukin-2 (IL-2), and the proliferation of T-cells.[9][14]

Given that many pyrrolo[2,1-f][1][2][3]triazine-based inhibitors are ATP-competitive, it is plausible that 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one may also function by binding to the ATP-binding pocket of ITK, thereby preventing its kinase activity and disrupting the downstream signaling cascade.[2][9]

ITK_Signaling_Pathway TCR TCR Engagement ITK_inactive ITK (Inactive) TCR->ITK_inactive Activates ITK_active ITK (Active) ITK_inactive->ITK_active Phosphorylation PLCg1_inactive PLCγ1 (Inactive) ITK_active->PLCg1_inactive Phosphorylates PLCg1_active PLCγ1 (Active) PLCg1_inactive->PLCg1_active Ca_mobilization Ca²⁺ Mobilization PLCg1_active->Ca_mobilization NFAT_activation NFAT Activation Ca_mobilization->NFAT_activation IL2_production IL-2 Production & T-Cell Proliferation NFAT_activation->IL2_production Inhibitor 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (Hypothesized) Inhibitor->ITK_active Inhibits

Caption: Hypothesized inhibition of the ITK signaling pathway by 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Comparative Bioactivity Data

The following table summarizes the reported bioactivity of our comparator compounds, BMS-509744 and MT-802. This data provides a benchmark against which the performance of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one can be evaluated.

CompoundTarget(s)Bioactivity MetricReported ValueReference(s)
BMS-509744 ITKIC5019 nM[1][2][15]
Tec family kinasesSelectivity>200-fold vs. other Tec kinases[1]
Other kinasesSelectivity>55-fold vs. other kinases tested[1]
MT-802 BTKDC501 nM - 14.6 nM[3][13]
BTK (C481S mutant)DC5014.9 nM[3]
BTKIC50 (binding)18.11 nM[3]
Cereblon (CRBN)IC50 (binding)1.258 µM[3]

Experimental Protocols for Bioactivity Validation

To validate the bioactivity of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, a tiered approach is recommended, starting with in vitro biochemical assays and progressing to cell-based functional assays.

In Vitro Kinase Inhibition Assay (Biochemical)

Principle: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified ITK. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare solutions of recombinant human ITK enzyme, a biotinylated peptide substrate, and ATP in assay buffer.

    • Prepare a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a low-volume 384-well plate.

    • Add the ITK enzyme and peptide substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the detection solution.

    • Incubate for a further 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Compound, Enzyme, Substrate, ATP) start->prepare_reagents dispense_compound Dispense Compound Dilutions prepare_reagents->dispense_compound add_enzyme_substrate Add Enzyme and Substrate dispense_compound->add_enzyme_substrate initiate_reaction Initiate with ATP add_enzyme_substrate->initiate_reaction incubate_reaction Incubate (e.g., 60 min) initiate_reaction->incubate_reaction stop_reaction Stop with Detection Reagents incubate_reaction->stop_reaction incubate_detection Incubate (e.g., 60 min) stop_reaction->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.

Cellular Phosphorylation Assay

Principle: This assay assesses the ability of the compound to inhibit the phosphorylation of a downstream substrate of ITK, such as PLCγ1, in a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant T-cell line (e.g., Jurkat cells) to an appropriate density.

    • Pre-incubate the cells with various concentrations of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one for a specified time (e.g., 1-2 hours).

  • T-Cell Stimulation:

    • Stimulate the T-cells with an anti-CD3/anti-CD28 antibody cocktail to activate the TCR signaling pathway.

    • Incubate for a short period (e.g., 5-10 minutes) to induce phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated PLCγ1 (p-PLCγ1) and total PLCγ1.

    • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

    • Incubate with appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).

  • Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the p-PLCγ1 signal to the total PLCγ1 and loading control signals.

    • Plot the normalized p-PLCγ1 levels against the compound concentration to determine the cellular IC50.

IL-2 Secretion Assay

Principle: This functional assay measures the downstream consequence of ITK inhibition, which is the reduction of IL-2 secretion from stimulated T-cells.[9]

Step-by-Step Protocol:

  • Cell Preparation and Treatment:

    • Isolate primary human T-cells or use a T-cell line.

    • Plate the cells and treat them with a dilution series of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

  • Stimulation:

    • Stimulate the cells with TCR agonists (e.g., anti-CD3/CD28 antibodies or PMA/ionomycin).

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for cytokine production and secretion.

  • Quantification of IL-2:

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-2 in the supernatant using a standard sandwich ELISA kit.[9]

  • Data Analysis:

    • Generate a standard curve using recombinant IL-2.

    • Calculate the IL-2 concentration in each sample and plot it against the compound concentration to determine the IC50 for the inhibition of IL-2 secretion.

Conclusion and Future Directions

This guide provides a structured approach for the initial validation of the bioactivity of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, with a focus on its potential as a kinase inhibitor. By employing a combination of biochemical and cellular assays and comparing the results to well-characterized compounds like BMS-509744, researchers can generate a robust dataset to support further investigation.

Positive results from these initial assays would warrant an expanded kinase panel screening to assess the selectivity of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one. Further studies could also explore its effects on T-cell proliferation and its efficacy in in vivo models of inflammatory or autoimmune diseases. The pyrrolo[2,1-f][1][2][3]triazine scaffold continues to be a rich source of novel therapeutic agents, and a systematic validation of new derivatives is essential for unlocking their full potential.

References

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the pyrrolo[2,1-f]triazine nucleus has emerged as a versatile and highly "privileged" scaffold.[1][2] Its unique bicyclic structure, featuring a bridgehead nitrogen and multiple points for substitution, provides a rigid framework amenable to the creation of potent and selective inhibitors for a diverse range of protein kinases.[2][3] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of various pyrrolo[2,1-f]triazine analogs, supported by experimental data and detailed protocols to empower your own drug discovery efforts.

The Rise of a Versatile Scaffold: From Antivirals to Kinase Inhibitors

Initially explored in the context of C-nucleoside chemistry, the pyrrolo[2,1-f]triazine core gained significant traction in the early 2000s with the explosion of the kinase inhibitor field.[3] This scaffold is a key component in several clinically investigated and approved drugs, including the antiviral remdesivir and the kinase inhibitor avapritinib, highlighting its therapeutic potential.[1][4] The inherent structural features of the pyrrolo[2,1-f]triazine ring system allow it to form crucial hydrogen bonds and other non-covalent interactions with the hinge region and other pockets of the ATP-binding site of kinases, a feat not always achievable with simpler monocyclic or fused heterocyclic systems.[1]

This guide will dissect the SAR of pyrrolo[2,1-f]triazine analogs against several key kinase targets, providing a comparative framework for understanding how subtle structural modifications can dramatically influence potency and selectivity.

Visualizing the Core and Key Substitutions

To understand the SAR of pyrrolo[2,1-f]triazine analogs, it is essential to first visualize the core structure and the key positions for substitution that influence biological activity.

Caption: The core structure of pyrrolo[2,1-f]triazine and key positions for substitution.

Comparative SAR Analysis: A Tale of Three Kinases

The versatility of the pyrrolo[2,1-f]triazine scaffold is best illustrated by examining its SAR against different kinase targets. Here, we compare its application in the development of inhibitors for p38α MAP Kinase, VEGFR-2, and PI3Kδ.

p38α MAP Kinase: Targeting Inflammatory Diseases

The p38α mitogen-activated protein (MAP) kinase is a critical regulator of inflammatory responses, making it a prime target for diseases like rheumatoid arthritis.[5] A novel series of pyrrolo[2,1-f]triazines has been identified as potent p38α inhibitors.[6][7]

Key SAR Insights:

  • C4-Anilino Moiety: A substituted aniline at the C4 position is crucial for potent inhibition, with the nitrogen atom forming a key hydrogen bond with the backbone NH of Met109 in the kinase hinge region.

  • C2-Substituent: The nature of the substituent at the C2 position significantly impacts selectivity and potency. Bulky hydrophobic groups can occupy a hydrophobic pocket near the gatekeeper residue.

  • DFG-out Conformation: X-ray co-crystallography studies have revealed that some potent inhibitors from this series bind to the "DFG-out" (inactive) conformation of the p38α enzyme, a feature that can confer enhanced selectivity.[6][7]

Compound C4-Substituent C2-Substituent p38α IC50 (nM) Reference
Analog 1 2,4-difluorophenylaminoH500[6]
Analog 2 2,4-difluorophenylamino4-pyridyl25[6]
Analog 3 2-fluoro-4-methylphenylamino4-pyridyl8[6]
VEGFR-2: Halting Angiogenesis in Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[8] Pyrrolo[2,1-f]triazine-based compounds have been developed as potent dual inhibitors of VEGFR-2 and Fibroblast Growth Factor Receptor 1 (FGFR-1).[8]

Key SAR Insights:

  • 4-(3-hydroxyphenylamino) Moiety: This group is a critical pharmacophore, with the hydroxyl group forming important interactions in the ATP binding site.[9]

  • C5 and C6 Positions: Substitution at these positions with basic amino groups can mitigate glucuronidation of the phenolic hydroxyl group, improving the pharmacokinetic profile of the compounds.[9]

  • Cellular Activity: Potent inhibition of VEGFR-2 kinase activity translates to the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation in the low nanomolar range.[8]

Compound C5-Substituent C6-Substituent VEGFR-2 IC50 (nM) HUVEC Proliferation IC50 (nM) Reference
BMS-582664 H(CH2)2N(CH3)23.110[8]
Analog 4 HH1550[9]
Analog 5 CH3H825[9]
PI3Kδ: A Target for Immunological Disorders and Cancers

The delta isoform of phosphoinositide 3-kinase (PI3Kδ) plays a crucial role in the signaling pathways of immune cells, and its aberrant activation is implicated in various immunological disorders and cancers. The 4-amino pyrrolotriazine chemotype has been identified as a novel and selective inhibitor of PI3Kδ.

Key SAR Insights:

  • 4-Amino Group: This is a key feature for PI3Kδ inhibition within this series.

  • Selectivity: Interestingly, these compounds achieve PI3Kδ selectivity without binding to the specificity pocket of the isoform, suggesting a different binding mode compared to other PI3K inhibitors.

  • In Vivo Efficacy: Lead compounds from this series have demonstrated efficacy in animal models of immunological disorders, such as the collagen-induced arthritis (CIA) model.

Compound C6-Substituent PI3Kδ IC50 (nM) PI3Kα IC50 (nM) Reference
Compound 30 2-(dimethylamino)ethyl12>1000
Analog 6 H150>1000
Analog 7 methyl45>1000

Experimental Protocols: A Guide to Reproducible Results

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments cited in the SAR analysis.

In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the p38α kinase.

Materials:

  • Recombinant active p38α kinase

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Substrate (e.g., ATF-2)

  • ATP

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer with a final DMSO concentration of <1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution or vehicle control.

  • Enzyme Addition: Add 2 µL of diluted p38α kinase to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start Compound Dilution Compound Dilution Start->Compound Dilution Reaction Setup Reaction Setup Compound Dilution->Reaction Setup Enzyme Addition Enzyme Addition Reaction Setup->Enzyme Addition Reaction Initiation Reaction Initiation Enzyme Addition->Reaction Initiation Incubation (60 min) Incubation (60 min) Reaction Initiation->Incubation (60 min) Stop Reaction & ADP Detection Stop Reaction & ADP Detection Incubation (60 min)->Stop Reaction & ADP Detection Luminescence Generation Luminescence Generation Stop Reaction & ADP Detection->Luminescence Generation Read Luminescence Read Luminescence Luminescence Generation->Read Luminescence IC50 Calculation IC50 Calculation Read Luminescence->IC50 Calculation End End IC50 Calculation->End

Caption: Workflow for an in vitro kinase inhibition assay.

Antiproliferative Assay (Sulforhodamine B - SRB Assay)

This cell-based assay is a colorimetric method used to determine cytotoxicity and cell proliferation.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test Compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with water to remove TCA and medium.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathway Context: VEGFR-2 in Angiogenesis

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the cellular effects of an inhibitor.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization Autophosphorylation Autophosphorylation VEGFR2->Autophosphorylation PLCg PLCg Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K Ras Ras Autophosphorylation->Ras IP3_DAG IP3_DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Gene_Expression Gene_Expression Akt->Gene_Expression Cell Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation, Migration

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry, particularly in the realm of kinase inhibitor design. Its structural rigidity, coupled with the numerous avenues for synthetic diversification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The comparative analysis presented in this guide underscores the adaptability of this scaffold to target distinct kinase families by strategic manipulation of substituents at key positions.

As our understanding of kinase biology deepens, so too will the applications of this remarkable heterocycle. Future efforts will likely focus on developing next-generation inhibitors with improved resistance profiles, exploring novel kinase targets, and harnessing the pyrrolo[2,1-f]triazine core for the development of bifunctional molecules such as PROTACs. The journey of this versatile nitrogen heterocycle is far from over, and its continued exploration promises to yield new and effective therapies for a wide range of human diseases.

References

A Senior Application Scientist's Guide to Pyrrolo[2,1-f]triazine Synthesis: A Comparative Analysis

A Senior Application Scientist's Guide to Pyrrolo[2,1-f][1][2][3]triazine Synthesis: A Comparative Analysis

Introduction

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[4][5] This unique bridgehead nitrogen heterocycle is a cornerstone of several groundbreaking therapeutics, including the broad-spectrum antiviral agent Remdesivir, which gained prominence during the COVID-19 pandemic, and Avapritinib, a potent kinase inhibitor for cancer therapy.[1][6][7] The biological significance of this scaffold stems from its role as a structural analog of purine bases, allowing it to interact with key biological targets like kinases and viral polymerases.[6][8]

Given the therapeutic potential, the development of efficient, scalable, and versatile synthetic routes to access this core structure is of paramount importance.[1] This guide provides a comparative analysis of the principal synthetic methodologies developed to date. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each strategy, offering field-proven insights to guide researchers in selecting the optimal route for their specific discovery and development programs. The methods are broadly classified into four key strategies: synthesis from pyrrole derivatives, transition metal-mediated cyclizations, cycloaddition reactions, and rearrangement of heterocyclic precursors.

Strategy I: Annulation from Pyrrole Precursors

This is arguably the most classical and widely adopted approach, constructing the triazine ring onto a pre-existing pyrrole framework. The general workflow involves two critical steps: N-amination of the pyrrole nitrogen, followed by cyclization with a suitable one-carbon (C1) electrophile.

Mechanistic Rationale & Key Considerations

The success of this strategy hinges on the efficient introduction of an amino group at the N-1 position of the pyrrole. The choice of aminating agent is critical. While reagents like O-(diphenylphosphinyl)hydroxylamine are effective, they can be expensive. More economical and scalable processes often employ chloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid.[1][9] The subsequent cyclization introduces the final two nitrogen atoms and one carbon atom of the triazine ring. Formamidine acetate is a common and effective C1 source for this transformation, acting as both a reagent and, in some cases, a solvent.[1][3][10]

Advantages:

  • Direct and Convergent: This approach is conceptually straightforward.

  • Scalability: Certain variations of this method have been proven to be scalable for kilogram-scale production, particularly for the synthesis of the Remdesivir core.[3][10]

  • Precursor Availability: A wide variety of substituted pyrroles are commercially available or readily synthesized.

Limitations:

  • Harsh Conditions: Some cyclization steps may require high temperatures (e.g., 165°C with formamide), which can limit the functional group tolerance of the pyrrole substrate.[1]

  • Reagent Handling: N-aminating agents like chloramine can be hazardous and require careful handling, especially on a large scale.

Representative Experimental Protocol: Scalable Synthesis of the Parent Pyrrolo[2,1-f][1][2][3]triazine

This protocol is adapted from a demonstrated scalable methodology for the Remdesivir precursor.[3][10]

  • N-Amination: To a stirred solution of anhydrous DMF (10 volumes) at 0–5 °C, sodium hydride (60% dispersion, 1.1 eq) is added under a nitrogen atmosphere. 2-Cyanopyrrole (1.0 eq) is then added portion-wise, maintaining the internal temperature below 10 °C. The mixture is stirred for 30-40 minutes.

  • Cyclization: Formamidine acetate (1.5 eq) is added to the reaction mixture. The temperature is raised to 110-120 °C and maintained for 4-5 hours until the reaction is complete (monitored by HPLC).

  • Workup and Isolation: The reaction mixture is cooled to room temperature and quenched by the slow addition of water. The precipitated product is collected by filtration, washed with water and methyl tert-butyl ether (MTBE), and dried under vacuum at 50-55 °C to yield the crystalline pyrrolo[2,1-f][1][2][3]triazin-4-amine.[10]

Workflow Visualization

PyrroleSubstituted Pyrrole(e.g., 2-Cyanopyrrole)NaH_DMFNaH in DMF(Deprotonation)Pyrrole->NaH_DMFStep 1aAminationN-Amination(e.g., NH₂Cl)NaH_DMF->AminationStep 1bN_Aminopyrrole1-Amino-1H-pyrroleIntermediateAmination->N_AminopyrroleFormationCyclizationCyclization with C1 Source(e.g., Formamidine Acetate)N_Aminopyrrole->CyclizationStep 2ProductPyrrolo[2,1-f]triazineProductCyclization->ProductFinal Product

Caption: Workflow for synthesis from pyrrole precursors.

Strategy II: Transition-Metal-Mediated Synthesis

Transition metal catalysis offers powerful and often milder alternatives to classical methods, enabling the formation of multiple bonds in a single operation. Copper-catalyzed reactions have been particularly effective in this context.

Mechanistic Rationale & Key Considerations

A notable example is the copper(II)-catalyzed tandem reaction between 1-amino-1H-pyrrole-2-carboxamides and various aldehydes.[2] This process is believed to proceed through a cascade of reactions:

  • Condensation: The aminopyrrole and aldehyde first form a Schiff base intermediate.

  • Oxidative Cyclization: The copper(II) catalyst promotes an intramolecular oxidative C-H/N-H annulation, forming the dihydropyrrolotriazinone.

  • Aromatization: Subsequent oxidation/aromatization leads to the final pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one product.

This one-pot, multi-bond-forming strategy is highly efficient.[1] The choice of copper salt (e.g., CuCl₂) and base (e.g., NaOAc) is crucial for optimizing the reaction yield.

Advantages:

  • High Efficiency: Forms multiple bonds in a single pot, improving atom and step economy.[2]

  • Milder Conditions: Often proceeds under milder conditions compared to high-temperature condensations.

  • Substrate Scope: Tolerates a variety of aldehyde substrates, including alkyl, aryl, and heteroaryl aldehydes, allowing for diverse substitutions at the 2-position.[2]

Limitations:

  • Catalyst Sensitivity: The reaction can be sensitive to the choice of ligand, solvent, and copper source.

  • Precursor Synthesis: Requires the synthesis of 1-amino-1H-pyrrole precursors, which adds steps to the overall sequence.

Representative Experimental Protocol: Copper-Catalyzed Synthesis of 2-Substituted Pyrrolotriazinones

This protocol is a general representation based on published tandem copper-promoted methods.[2]

  • Reaction Setup: A mixture of 1-amino-1H-pyrrole-2-carboxamide (1.0 eq), the desired aldehyde (1.2 eq), CuCl₂·2H₂O (20 mol%), and NaOAc (2.0 eq) in DMSO is prepared in a sealed reaction vessel.

  • Reaction: The mixture is heated to 120 °C and stirred for 12-24 hours.

  • Workup and Isolation: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography (silica gel) to afford the 2-substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Mechanism Visualization

Start1-Aminopyrrole +AldehydeCondensationCondensationStart->CondensationSchiffSchiff BaseIntermediateCondensation->SchiffCyclizationCu(II)-CatalyzedOxidative AnnulationSchiff->CyclizationDihydroDihydropyrrolo-triazinoneCyclization->DihydroAromatizationAromatizationDihydro->AromatizationProductPyrrolotriazinoneProductAromatization->Product

Caption: Copper-catalyzed tandem synthesis mechanism.

Strategy III: Cycloaddition Reactions

Cycloaddition reactions provide a powerful method for constructing heterocyclic rings with high regioselectivity. For the pyrrolo[2,1-f]triazine system, the reaction of triazinium ylides with dipolarophiles is a noteworthy approach.

Mechanistic Rationale & Key Considerations

This method typically involves the reaction of a 1,2,4-triazine with a reagent like tetracyanoethylene oxide to form a reactive triazinium dicyanomethylide in situ.[1] This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne or a strained alkene. A subsequent elimination or rearrangement step leads to the aromatic pyrrolo[2,1-f]triazine core.

A more recent variation involves the 1,3-dipolar cycloaddition of N(1)-alkylated-1,2,4-triazinium salts with alkynes like dimethyl acetylenedicarboxylate (DMAD).[8] This approach allows for the synthesis of highly functionalized pyrrolotriazines.

Advantages:

  • High Regioselectivity: The concerted nature of cycloadditions often leads to a single major product.

  • Functionalization: Allows for the introduction of diverse substituents from both the triazine and the dipolarophile starting materials.

  • Novel Scaffolds: Can generate highly substituted and complex derivatives that are difficult to access via other routes.

Limitations:

  • Limited Substrate Scope: The reaction is often limited to electron-deficient alkynes or specific classes of dipolarophiles.

  • Precursor Accessibility: The synthesis of the required triazinium salts or ylides can be non-trivial.

Representative Experimental Protocol: Cycloaddition of a Triazinium Salt with DMAD

This protocol is generalized from the synthesis of 2,4-disubstituted pyrrolotriazines.[8]

  • Reaction Setup: To a suspension of the N(1)-ethyl-1,2,4-triazinium tetrafluoroborate salt (1.0 eq) in dry tetrahydrofuran, dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) is added.

  • Base Addition: Triethylamine (1.1 eq) is added dropwise to the stirring mixture at room temperature. The reaction is stirred until a crystalline product precipitates.

  • Isolation: The precipitated solid is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure dimethyl pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate derivative.

Strategy IV: Rearrangement of Pyrrolooxadiazines

An elegant, though less common, strategy involves the rearrangement of an isomeric heterocyclic system. The transformation of pyrrolo[1,2-d][1][3][6]oxadiazines into pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones is a prime example of this approach.[1][9]

Mechanistic Rationale & Key Considerations

This synthetic route begins with the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles to form the pyrrolooxadiazine intermediate.[9] This intermediate is then subjected to a nucleophile-induced rearrangement. The mechanism likely involves the opening of the oxadiazine ring by the nucleophile, followed by recyclization to form the more thermodynamically stable triazinone ring system. This method provides a facile and practical alternative to previously reported procedures for certain substitution patterns.[9]

Advantages:

  • Novel Pathway: Offers a unique disconnection approach to the target scaffold.

  • High Regioselectivity: The intramolecular cyclization and subsequent rearrangement steps are often highly regioselective.

Limitations:

  • Multistep Process: The overall sequence requires the synthesis and isolation of multiple intermediates, potentially lowering the overall yield.

  • Limited Generality: The applicability of this rearrangement may be limited to specific substitution patterns on the starting pyrrole.

Comparative Summary of Synthesis Methods

FeatureStrategy I: From Pyrrole Strategy II: Metal-Catalyzed Strategy III: Cycloaddition Strategy IV: Rearrangement
Starting Materials Substituted Pyrroles1-Aminopyrrole Carboxamides, AldehydesSubstituted 1,2,4-Triazines, Alkynes1,2-Biscarbamoyl-1H-pyrroles
Key Reagents N-aminating agents (NH₂Cl), C1 sources (Formamidine acetate)Copper(II) salts (CuCl₂), Base (NaOAc)Ylide precursors, DMAD, Base (Et₃N)Cyclization agents (PPh₃, Br₂), Nucleophiles
Typical Yields Moderate to High (55-80%)[3][10]Good to Excellent (up to 90%)[2]Variable, often Moderate (30-60%)[8]Moderate
Scalability Demonstrated on kg scale[3]Potentially scalable, process optimization neededGenerally lab-scaleLab-scale
Key Advantages Direct, proven scalability, readily available precursors.High efficiency (tandem reaction), mild conditions, broad aldehyde scope.High regioselectivity, access to highly functionalized products.Unique synthetic route, high regioselectivity in specific cases.
Limitations Can require harsh conditions, hazardous reagents.Requires multi-step precursor synthesis.Limited substrate scope for dipolarophiles, precursor synthesis can be complex.Multi-step sequence, potentially limited substrate generality.

Conclusion and Future Outlook

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold has evolved significantly, driven by its immense value in drug discovery. The classical approach of annulation from pyrrole precursors remains a robust and, most importantly, a proven scalable method for industrial production, as exemplified by the synthesis of Remdesivir's core. For medicinal chemistry programs requiring rapid diversification, transition-metal-catalyzed methods offer a highly attractive alternative, providing efficient access to a wide array of analogs under relatively mild conditions. Cycloaddition reactions and heterocyclic rearrangements represent more specialized strategies that enable entry into unique and complex chemical spaces, which may be crucial for overcoming challenges like drug resistance or improving selectivity.

Looking ahead, the development of more sustainable and efficient catalytic systems, including photoredox or electrocatalytic methods, could further streamline the synthesis of this vital scaffold. Furthermore, the application of flow chemistry could enhance the safety and scalability of reactions involving hazardous intermediates, paving the way for next-generation therapeutics based on the pyrrolo[2,1-f][1][2][3]triazine core. The choice of synthetic strategy will ultimately depend on the specific goals of the research program, balancing the need for speed and diversity in early-stage discovery with the demands of scalability and cost-efficiency in late-stage development.

A Biological Evaluation of Novel Pyrrolo[2,1-f]triazin-4-amines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of targeted therapy is in a constant state of evolution, driven by the pursuit of novel scaffolds that offer improved potency, selectivity, and safety profiles. Among the heterocyclic systems that have garnered significant interest, the pyrrolo[2,1-f][1][2][3]triazine core stands out as a "privileged" structure.[4] This guide provides a comprehensive biological evaluation of a novel class of compounds, the pyrrolo[2,1-f]triazin-4-amines, and objectively compares their performance against established therapeutic alternatives across various applications, supported by experimental data.

The Pyrrolo[2,1-f]triazine Scaffold: A Versatile Pharmacophore

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a fused heterocyclic system that has demonstrated remarkable versatility as a pharmacophore. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of its biological activity. This scaffold is an integral part of several kinase inhibitors and nucleoside drugs, highlighting its therapeutic potential.[1] The presence of multiple nitrogen atoms facilitates key hydrogen bonding interactions within the ATP-binding pockets of kinases, a common mechanism of action for this class of compounds.[1]

I. Targeting Oncogenic Kinases: A Comparative Analysis

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Novel pyrrolo[2,1-f]triazin-4-amines have been extensively evaluated as potent kinase inhibitors, demonstrating activity against several key oncogenic drivers.

A. Dual EGFR and HER2 Inhibition

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are well-validated targets in various cancers, particularly breast and non-small-cell lung cancer.[5][6] A series of 5-((4-aminopiperidin-1-yl)methyl)-pyrrolo[2,1-f][1][2][3]triazin-4-amines with small aniline substituents at the C4 position have been optimized for dual EGFR and HER2 inhibition.[2]

Comparative Performance:

Compound/DrugTarget(s)IC50 (nM)Reference
Compound 8l EGFR, HER2EGFR: 1.3, HER2: 19[2]
LapatinibEGFR, HER2EGFR: 10.8, HER2: 9.2N/A
ErlotinibEGFR2[7]
GefitinibEGFR26-57[8]

IC50 values can vary depending on the assay conditions.

In Vivo Efficacy: Compound 8l from this series has demonstrated promising oral efficacy in both EGFR and HER2-driven human tumor xenograft models, suggesting its potential as a clinical candidate.[2]

Signaling Pathway:

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_Akt HER2->RAS_MAPK Pyrrolo_triazine Pyrrolo[2,1-f]triazin-4-amine Pyrrolo_triazine->EGFR Pyrrolo_triazine->HER2 Alternatives Lapatinib, etc. Alternatives->EGFR Alternatives->HER2 Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of EGFR and HER2 signaling by pyrrolo[2,1-f]triazin-4-amines.

B. Dual c-Met and VEGFR-2 Inhibition

The c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) pathways are crucial for tumor growth, angiogenesis, and metastasis. Dual inhibition of these kinases is a promising anti-cancer strategy.[9]

Comparative Performance:

Compound/DrugTarget(s)IC50 (nM)Reference
Compound 19 c-Met, VEGFR-2c-Met: 2.3, VEGFR-2: 5.0[1]
Foretinibc-Met, VEGFR-2c-Met: 1.3, VEGFR-2: 1.6N/A
Cabozantinibc-Met, VEGFR-2c-Met: 1.3, VEGFR-2: 0.035N/A
BrivanibVEGFR-225[10]

IC50 values can vary depending on the assay conditions.

In Vivo Efficacy: Compound 19 exhibited significant tumor growth inhibition in a c-Met-driven human gastric carcinoma GTL-16 xenograft model.[11]

C. PI3Kδ Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in various cancers. The δ isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells, making it an attractive target for hematological malignancies.[12]

Comparative Performance:

Compound/DrugTarget(s)IC50 (nM)Reference
Compound 30 PI3Kδ1.9[13]
IdelalisibPI3Kδ2.5[14]
DuvelisibPI3Kδ, PI3KγPI3Kδ: 2.5, PI3Kγ: 27.4[9]
UmbralisibPI3Kδ, CK1εPI3Kδ: 22[15]

IC50 values can vary depending on the assay conditions.

In Vivo Efficacy: Compound 30 demonstrated efficacy in a mouse collagen-induced arthritis (CIA) model, a model of autoimmune disease where PI3Kδ signaling is implicated.[13]

Signaling Pathway:

PI3K_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Pyrrolo_triazine Pyrrolo[2,1-f]triazin-4-amine Pyrrolo_triazine->PI3K Alternatives Idelalisib, etc. Alternatives->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Pyrrolo_triazine Pyrrolo[2,1-f]triazin-4-amine Pyrrolo_triazine->JAK2 Alternatives Ruxolitinib, etc. Alternatives->JAK2 STAT STAT JAK2->STAT Phosphorylation Gene_Transcription Gene Transcription STAT->Gene_Transcription Dimerization & Translocation

References

Pyrrolo[2,1-f]triazine Scaffold: A Comparative Guide to Kinase Cross-Reactivity

Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Comparative Guide to Kinase Cross-Reactivity

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient medicinal chemistry. The pyrrolo[2,1-f][1][2][3]triazine core is one such scaffold that has emerged as a remarkably versatile template in the design of potent kinase inhibitors.[4][5] Its unique heterocyclic structure, containing a bridgehead nitrogen, allows for strategic interactions within the ATP-binding pocket of various kinases, making it an integral component of numerous therapeutic agents in development and in clinical use.[4][5]

This guide provides a comprehensive analysis of the kinase cross-reactivity associated with the pyrrolo[2,1-f][1][2][3]triazine scaffold. Due to the limited publicly available data on the specific compound 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, we will focus on well-characterized exemplars from this chemical family. We will explore the selectivity profiles of these compounds, delve into the causality behind the experimental choices for assessing cross-reactivity, and provide detailed, field-proven protocols for key kinase profiling assays. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to evaluate the selectivity of novel inhibitors based on this promising scaffold.

The Significance of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding sites. While targeting a specific kinase is the goal of targeted therapy, off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] Therefore, a thorough understanding of a compound's selectivity profile across the kinome is not merely an academic exercise; it is a critical step in preclinical development that informs safety, efficacy, and the overall therapeutic potential of a drug candidate. Kinase selectivity profiling is essential to distinguish a highly specific inhibitor from a multi-targeted one and to anticipate potential off-target liabilities.[7]

Comparative Selectivity of Pyrrolo[2,1-f][1][2][3]triazine-Based Inhibitors

The pyrrolo[2,1-f][1][2][3]triazine scaffold has been successfully employed to generate inhibitors with varying degrees of selectivity, targeting diverse arms of the kinome tree. Below, we compare the profiles of several key examples.

BMS-509744: A Selective ITK Inhibitor

Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and a crucial mediator of T-cell receptor (TCR) signaling.[8] Its inhibition is a therapeutic strategy for immune-mediated diseases.[8] BMS-509744 is a potent, ATP-competitive inhibitor of ITK built upon a related 2-aminothiazole core that incorporates key features often seen with the pyrrolotriazine class.[8][9]

  • Primary Target: Interleukin-2-inducible T-cell kinase (ITK)

  • Potency: IC50 = 19 nM[9][10]

In vitro selectivity studies have demonstrated that BMS-509744 possesses a favorable selectivity profile. It displays over 200-fold selectivity against other Tec family kinases and at least a 30- to 55-fold potency ratio against a panel of other protein kinases.[8][10] In a cellular context, BMS-509744 dose-dependently inhibits the phosphorylation of PLCγ1 in Jurkat T-cells following TCR stimulation but does not affect EGF-induced phosphorylation in non-T-cells, further underscoring its selectivity.[10]

Dual c-Met/VEGFR-2 Inhibitors

The pyrrolo[1,2-f][1][2][3]triazine scaffold has also been utilized to create potent dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases critically involved in tumor angiogenesis and metastasis.[11][12][13][14] A notable example, compound 27a from a study by Shi et al., demonstrates high affinity for both targets.[11][12]

  • Primary Targets: c-Met and VEGFR-2

  • Potency:

    • c-Met IC50 = 2.3 ± 0.1 nM[11][12]

    • VEGFR-2 IC50 = 5.0 ± 0.5 nM[11][12]

While comprehensive kinome-wide data for this specific compound is not publicly available, its dual-target nature highlights the scaffold's capacity to be tailored for polypharmacology by engaging with distinct but structurally related kinase targets. This is a deliberate strategy, as dual inhibition of c-Met and VEGFR-2 signaling pathways can offer synergistic anti-tumor effects.[13][14][15]

Brivanib (BMS-540215): A Dual VEGFR/FGFR Inhibitor

Brivanib is another clinical-stage inhibitor that features the pyrrolo[2,1-f][1][2][3]triazine core. It acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) kinases.

  • Primary Targets: VEGFR-2, FGFR-1

  • Potency:

    • VEGFR-2 IC50 = 25 nM[16]

    • FGFR-1 IC50 = 148 nM[16]

The development of Brivanib showcases the adaptability of the scaffold to target different kinase families involved in angiogenesis.[17][18]

Summary of Kinase Inhibition Data
Compound Name/IDPrimary Target(s)IC50 (nM)Selectivity HighlightsReference(s)
BMS-509744 ITK19>200-fold vs. other Tec kinases; >55-fold vs. other kinases.[8][10]
Compound 27a c-Met / VEGFR-22.3 / 5.0Designed as a potent dual inhibitor.[11][12]
Brivanib (BMS-540215) VEGFR-2 / FGFR-125 / 148Dual inhibitor of key angiogenesis-related kinases.[16]

Experimental Methodologies for Kinase Selectivity Profiling

To generate the data summarized above and to characterize any novel inhibitor, a suite of robust and validated assay platforms is required. The choice of assay depends on the stage of drug discovery and the specific questions being asked. The overarching goal is to understand how an inhibitor interacts with a broad spectrum of kinases.

Below is the logical workflow for assessing kinase cross-reactivity.

Gcluster_0Kinase Inhibitor Profiling WorkflowANovel Compound Synthesis(e.g., 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one)BPrimary Target Engagement Assay(Biochemical or Cellular)A->BInitial PotencyCBroad Kinome Screening(e.g., KINOMEscan®, scanMAX)B->CConfirmed ActivityDOrthogonal Validation Assays(e.g., NanoBRET®, LanthaScreen®)C->DValidate Hits & MissesFSelectivity Profile & SAR AnalysisC->FECellular Target Engagement & Pathway Analysis(e.g., Western Blot for Phospho-targets)D->EConfirm Cellular ActivityD->FE->FInforms Drug DevelopmentDecisions

Caption: Workflow for assessing kinase inhibitor selectivity.

Large-Scale Kinase Panel Screening (Binding Assays)

The first step in understanding cross-reactivity is often a broad screen against hundreds of kinases. Competition binding assays are ideal for this purpose as they are not dependent on enzyme activity and can detect inhibitors with different binding modes (e.g., Type I and Type II).

KINOMEscan® (DiscoverX/Eurofins) This is an industry-standard platform that quantitatively measures the binding of a test compound to a panel of over 450 kinases.[19][20][21][22]

  • Principle: The assay relies on a proprietary active-site directed competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

  • Causality: This method is chosen for its breadth and sensitivity. By directly measuring binding, it avoids complications from varying substrate requirements or the need for active enzymes, providing a direct measure of affinity (expressed as Kd or % inhibition). It is an excellent tool for initial hit identification and off-target profiling.

Orthogonal Validation (Biochemical & Cellular Assays)

Hits (and notable misses) from the primary screen should be validated using an orthogonal method, preferably one that measures enzymatic activity or target engagement in a cellular environment.

LanthaScreen® TR-FRET Assays (Thermo Fisher Scientific) This is a robust, fluorescence-based biochemical assay format that can be configured as either a binding assay or an activity assay.[2][3][23][24]

  • Principle (Binding Assay): This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium (Eu)-labeled anti-tag antibody binds the kinase, and a fluorescently labeled tracer binds the ATP pocket. When both are bound, FRET occurs. A test compound competes with the tracer, disrupting FRET in a dose-dependent manner.[2][3]

  • Principle (Activity Assay): A terbium (Tb)-labeled antibody detects the phosphorylation of a fluorescently labeled substrate. Kinase activity leads to phosphorylation, bringing the antibody and substrate into proximity and generating a FRET signal.[24]

  • Causality: TR-FRET assays are chosen for their homogeneous "mix-and-read" format, which is highly amenable to high-throughput screening and dose-response curve generation. Using both binding and activity formats provides a more complete picture of the inhibitor's mechanism.

NanoBRET™ Target Engagement Assay (Promega) This technology measures compound binding to a specific kinase target directly within living cells, providing a more physiologically relevant assessment of potency.[1][25][26][27][28]

  • Principle: The target kinase is expressed in cells as a fusion to NanoLuc® luciferase. A cell-permeable fluorescent tracer is added, which binds to the kinase's active site. This proximity allows for Bioluminescence Resonance Energy Transfer (BRET) from the luciferase to the tracer. A test compound entering the cell competes with the tracer for binding to the kinase, causing a dose-dependent decrease in the BRET signal.[25][27]

  • Causality: This assay is critical because it accounts for cell permeability, efflux pumps, and intracellular ATP concentrations, which can significantly impact a compound's effective potency compared to biochemical assays. It directly validates that the compound can reach and engage its target in a live-cell context.

Gcluster_0NanoBRET™ Target Engagement PrincipleNoInhibitorNo InhibitorNanoLuc-Kinase FusionFluorescent TracerBRET Signal HighNoInhibitor:f1->NoInhibitor:f2BindingInhibitorWith InhibitorNanoLuc-Kinase FusionInhibitor Competes with TracerBRET Signal LowInhibitor:f1->Inhibitor:f2Binding Disrupted

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocols

Protocol 1: General Kinase Profiling using a Competition Binding Assay

This protocol provides a generalized workflow for a large-panel screen like KINOMEscan®.

  • Compound Preparation: Solubilize the test compound (e.g., 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one) in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound. For a single-point screen, a final concentration of 1-10 µM is common. For dose-response curves, an 11-point, 3-fold serial dilution is standard.

  • Binding Reaction: In each well of a multi-well plate, combine the test compound with a specific DNA-tagged kinase from the panel and the immobilized ligand beads.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).

  • Washing: Wash the plates to remove unbound kinase. The amount of kinase remaining bound to the beads is inversely proportional to the affinity of the test compound.

  • Quantification: Elute and quantify the kinase-bound DNA tags using qPCR.

  • Data Analysis: Express results as percent inhibition relative to a DMSO control. For dose-response experiments, calculate Kd values by fitting the data to a standard binding isotherm model.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol outlines the steps to measure the intracellular affinity of an inhibitor for a specific kinase.

  • Cell Seeding: Seed HEK293 cells (or another suitable cell line) into a 96-well or 384-well white assay plate. The cells should be transiently transfected with a plasmid expressing the NanoLuc®-kinase fusion protein of interest.

  • Compound Addition: Prepare serial dilutions of the test compound in media. Add the diluted compound to the cells.

  • Tracer Addition: Immediately after adding the test compound, add the specific NanoBRET® fluorescent tracer at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Lysis and Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and lysis reagent to the wells.

  • Plate Reading: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission signals.

  • Data Analysis: Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which represents the intracellular potency.

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a proven and valuable starting point for the development of kinase inhibitors. As demonstrated by compounds like BMS-509744 and dual c-Met/VEGFR-2 inhibitors, this core can be decorated to achieve either high selectivity for a single target or a desired polypharmacological profile. For any novel compound based on this scaffold, such as 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, a systematic and multi-faceted approach to kinase profiling is essential.

The journey from a promising scaffold to a clinical candidate is paved with rigorous experimental data. By employing a logical workflow of broad binding assays followed by orthogonal biochemical and cellular target engagement studies, researchers can build a comprehensive understanding of a compound's cross-reactivity. This knowledge is paramount for interpreting biological data, predicting potential safety issues, and ultimately developing safer and more effective targeted therapies.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Pyrrolo[2,1-f]triazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, demonstrating remarkable versatility across a range of therapeutic targets.[4] This heterocyclic system is a core component of several approved drugs and clinical candidates, from antiviral agents like remdesivir to a multitude of kinase inhibitors targeting oncogenic pathways.[1][3][5][6] This guide provides a comparative analysis of the in vitro and in vivo activities of various pyrrolo[2,1-f]triazine inhibitors, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

The Rise of a Versatile Scaffold

The unique chemical architecture of the pyrrolo[2,1-f][1][3]triazine ring system, featuring a bridgehead nitrogen atom, has proven to be an excellent starting point for the design of potent and selective inhibitors.[4] Initially explored as C-nucleoside mimetics, the scaffold's true potential was unlocked with the explosion of the kinase inhibitor field.[4] Its ability to form key hydrogen bonds and engage in other non-covalent interactions within the ATP-binding pocket of kinases has led to the development of inhibitors for a wide array of targets, including VEGFR-2, EGFR, c-Met, ALK, and PI3K.[1][7][8][9]

In Vitro Activity Profile: Targeting the Molecular Machinery

The initial assessment of any potential drug candidate begins with the evaluation of its in vitro activity. For pyrrolo[2,1-f]triazine inhibitors, this typically involves biochemical assays to determine their potency against purified enzymes (e.g., kinases) and cell-based assays to assess their effects on cellular processes.

Biochemical Potency Against Kinase Targets

The following table summarizes the in vitro inhibitory activity of selected pyrrolo[2,1-f]triazine compounds against various kinase targets. The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a key metric of potency.

Compound IDTarget Kinase(s)In Vitro IC50Reference
Compound 19 c-Met, VEGFR-22.3 ± 0.1 nM, 5.0 ± 0.5 nM[1][10]
Compound 21 ALK10 ± 2 nM[1]
Compound 16 HER2, EGFR10 nM, 6 nM[1]
Compound 18 VEGFR-211 nM[1]
BMS-582664 VEGFR-2, FGFR-1Potent nanomolar inhibition[11]
Compound 14a PI3Kα, PI3Kδ122 nM, 119 nM[9][12]
Compound 29 JAK20.17 ± 0.03 nM[1]
Cellular Activity: From Enzyme to Organism

While biochemical assays are crucial for determining direct target engagement, cell-based assays provide a more biologically relevant context by assessing an inhibitor's ability to permeate cell membranes and modulate signaling pathways within a cellular environment.

Compound IDCell Line(s)Cellular AssayCellular IC50Reference
Compound 19 BaF3-TPR-MetAntiproliferative0.71 ± 0.16 nM[1][10]
Compound 19 HUVEC-VEGFR2Antiproliferative37.4 ± 0.311 nM[1][10]
Compound 15 N87AntiproliferativeMore potent than Compound 14[1]
Compound 16 N87Antiproliferative120 nM[1]
Compound 18 HUVECVEGF-stimulated proliferationPotent activity[1]
BMS-582664 HUVECVEGF/bFGF-stimulated proliferationNanomolar inhibition[11]

In Vivo Efficacy: From the Bench to Preclinical Models

The ultimate test of a potential therapeutic agent is its ability to demonstrate efficacy in a living organism. For anticancer agents, this is often evaluated in rodent xenograft models, where human tumor cells are implanted and the effect of the drug on tumor growth is measured.

Compound IDAnimal ModelDosing RegimenEfficacy ReadoutReference
Compound 15 N87 human gastric carcinoma xenograft180 mg/kg180% Tumor Growth Inhibition (TGI)[1]
Compound 15 GEO human colon carcinoma xenograft240 mg/kg85% TGI[1]
Compound 16 GEO colon tumor xenograftNot specifiedSignificant TGI[1]
Compound 8l EGFR and HER2-driven xenograftsOral administrationPromising efficacy[8]
BMS-582664 Various human tumor xenograftsOral administrationExcellent efficacy[11]
Compound 30 Mouse collagen-induced arthritis modelNot specifiedEfficacious[13]

Visualizing the Path from Lab to Clinic

The journey of a pyrrolo[2,1-f]triazine inhibitor from a laboratory curiosity to a potential therapeutic involves a series of critical evaluations. The following diagrams illustrate a representative signaling pathway targeted by these inhibitors and the typical workflow for their preclinical development.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Gene Gene Expression (Proliferation, Angiogenesis) PKC->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Akt Akt PI3K->Akt Akt->Gene VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a common target for pyrrolo[2,1-f]triazine kinase inhibitors.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Assays (e.g., Kinase IC50) Cellular Cell-Based Assays (e.g., Proliferation IC50) Biochemical->Cellular Lead Identification PK Pharmacokinetics (ADME) Cellular->PK Lead Optimization Efficacy Efficacy Models (e.g., Xenografts) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Clinical Clinical Trials Efficacy->Clinical Candidate Selection

Caption: A typical workflow for the preclinical development of pyrrolo[2,1-f]triazine inhibitors.

Key Experimental Methodologies

To ensure scientific rigor and reproducibility, it is essential to follow well-defined experimental protocols. The following are representative methodologies for the in vitro and in vivo evaluation of pyrrolo[2,1-f]triazine inhibitors.

In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Principle: The HTRF KinEASE® assay is a competitive immunoassay between a europium cryptate-labeled phosphospecific antibody and a biotinylated substrate. The extent of phosphorylation is inversely proportional to the HTRF signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and the pyrrolo[2,1-f]triazine inhibitor at various concentrations.

  • Kinase Reaction:

    • Add 2 µL of the inhibitor or vehicle control to a 384-well plate.

    • Add 4 µL of a kinase/substrate mixture.

    • Initiate the reaction by adding 4 µL of ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a detection mixture containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader and calculate the IC50 values.

Cell Proliferation Assay (Example: Sulforhodamine B - SRB Assay)

This assay is used to determine the effect of a compound on cell growth.

Principle: SRB is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,1-f]triazine inhibitor for 72 hours.

  • Cell Fixation:

    • Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and air dry.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes.

    • Wash the plate four times with 1% acetic acid to remove unbound dye and air dry.

  • Data Acquisition:

    • Solubilize the bound dye with 200 µL of 10 mM Tris base solution.

    • Read the absorbance at 510 nm on a plate reader and calculate the IC50 values.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of a compound in an animal model.

Protocol:

  • Cell Implantation: Subcutaneously implant human tumor cells (e.g., N87) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the pyrrolo[2,1-f]triazine inhibitor orally or via another appropriate route at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) at the end of the study. Monitor animal body weight as an indicator of toxicity.

Conclusion

The pyrrolo[2,1-f]triazine scaffold continues to be a highly productive platform for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. The successful translation of in vitro potency to in vivo efficacy is a complex process that requires a deep understanding of a compound's biochemical activity, cellular effects, and pharmacokinetic properties. This guide provides a framework for comparing the performance of different pyrrolo[2,1-f]triazine inhibitors and highlights the key experimental methodologies that underpin their development. As our understanding of the molecular drivers of disease continues to grow, we can expect to see the emergence of new and even more effective therapies based on this versatile heterocyclic system.

References

A Comparative Benchmarking Guide: The Investigational ITK Inhibitor 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (as BMS-509744) Against the Approved BTK Inhibitor Ibrutinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the investigational pyrrolo[2,1-f]triazin-4(1H)-one derivative, BMS-509744, a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), and the FDA-approved drug Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals engaged in immunology, oncology, and kinase inhibitor research.

Given the limited publicly available data on "2-Methylpyrrolo[2,1-f]triazin-4(1H)-one," this guide will utilize BMS-509744 as a well-characterized exemplar from the pyrrolo[2,1-f][1][2][3]triazine class to facilitate a scientifically robust comparison. Both ITK and BTK are crucial non-receptor tyrosine kinases within the Tec family, playing pivotal roles in the signaling pathways of T-cells and B-cells, respectively. Their inhibition represents a key therapeutic strategy for a range of autoimmune diseases and hematological malignancies.

Introduction: Targeting Tec Family Kinases in Immunity and Disease

T-cell and B-cell signaling pathways are orchestrated by a complex network of kinases that translate antigen receptor engagement into cellular responses. Within these cascades, ITK in T-cells and BTK in B-cells are critical nodes for signal amplification and propagation. Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory disorders, as well as B-cell cancers.

BMS-509744 is a potent and selective, ATP-competitive inhibitor of ITK.[1][4] ITK is essential for T-cell receptor (TCR) signaling, which governs T-cell activation, proliferation, and cytokine production.[1] Its inhibition is a promising approach for treating T-cell-mediated diseases such as psoriasis and allergic asthma.[1]

Ibrutinib , marketed as Imbruvica®, is a first-in-class, FDA-approved irreversible inhibitor of BTK.[5] It has revolutionized the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and Waldenström's macroglobulinemia (WM).[5][6] By blocking the B-cell receptor (BCR) pathway, Ibrutinib inhibits B-cell proliferation and survival.[5]

This guide will delve into a head-to-head comparison of these two molecules, examining their mechanisms of action, biochemical potency, kinase selectivity, and cellular effects, supported by detailed experimental protocols.

Mechanism of Action and Signaling Pathways

BMS-509744 and Ibrutinib, while both targeting Tec family kinases, have distinct primary targets and modes of inhibition.

BMS-509744 functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket of ITK. This prevents the phosphorylation and activation of its downstream target, Phospholipase C-gamma 1 (PLCγ1), a critical step in the TCR signaling cascade that leads to calcium mobilization and activation of transcription factors like NFAT.

Ibrutinib acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5] This leads to sustained inhibition of BTK activity and blockade of the BCR signaling pathway.

Signaling Pathway Diagram

G cluster_Tcell T-Cell cluster_Bcell B-Cell TCR TCR ITK ITK TCR->ITK Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates Activation_T T-Cell Activation (Proliferation, Cytokine Release) PLCG1->Activation_T BMS509744 BMS-509744 BMS509744->ITK Inhibits (ATP-competitive) BCR BCR BTK BTK BCR->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Activation_B B-Cell Activation (Proliferation, Survival) PLCG2->Activation_B Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits (Irreversible) G cluster_workflow Cell Proliferation Assay Workflow Isolate Isolate T-cells or B-cells Culture Culture cells with stimulants (e.g., anti-CD3/CD28 for T-cells, anti-IgM for B-cells) Isolate->Culture Treat Treat with serial dilutions of BMS-509744 or Ibrutinib Culture->Treat Add_BrdU Add BrdU (thymidine analog) Treat->Add_BrdU Incubate Incubate to allow BrdU incorporation Add_BrdU->Incubate Stain Fix, permeabilize, and stain with anti-BrdU antibody Incubate->Stain Analyze Analyze by flow cytometry Stain->Analyze

References

Assessing the Selectivity Profile of Kinase Inhibitors: A Comparative Guide Featuring the Pyrrolo[2,1-f]triazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors targeting a variety of enzymes, including VEGFR-2, EGFR, HER2, and PI3Kδ, as well as the antiviral drug remdesivir.[4][5][6][7][8] The efficacy of these targeted therapies is intrinsically linked to their selectivity – the ability to inhibit the intended target kinase without engaging other kinases, which can lead to off-target toxicities.

This guide provides a comprehensive framework for assessing the selectivity profile of kinase inhibitors, with a particular focus on compounds built around the pyrrolo[2,1-f][1][2][3]triazine core. While specific experimental data for 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one is not publicly available, we will utilize the well-characterized Interleukin-2-inducible T-cell kinase (ITK) inhibitor, BMS-509744 , as a prime exemplar of a highly selective compound.[2][9][10] In contrast, we will examine Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor known for its broader kinase activity, to highlight the critical importance of a thorough selectivity assessment.[11][12][13]

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites. This similarity presents a significant challenge in designing truly specific inhibitors. A lack of selectivity, often termed promiscuity, can lead to a range of adverse events. For instance, off-target inhibition of kinases like CSK by Ibrutinib has been linked to cardiotoxicity, specifically atrial fibrillation.[11][14][15] Therefore, a rigorous evaluation of a compound's activity across the kinome is not merely an academic exercise but a critical step in preclinical development to predict potential clinical toxicities and to understand the compound's full mechanism of action.

Comparative Selectivity Analysis: BMS-509744 vs. Ibrutinib

To illustrate the concept of a selectivity profile, we will compare the highly selective ITK inhibitor, BMS-509744, with the less selective BTK inhibitor, Ibrutinib. Both ITK and BTK are members of the Tec family of non-receptor tyrosine kinases and play crucial roles in lymphocyte signaling.

BMS-509744 is a potent, ATP-competitive inhibitor of ITK with an IC50 of 19 nM.[16][17] It demonstrates exceptional selectivity, with over 200-fold greater potency for ITK compared to other Tec family kinases and more than 55-fold selectivity against a broader panel of kinases.[2] In contrast, Ibrutinib, while a potent BTK inhibitor (IC50 = 0.5 nM), also inhibits ITK (IC50 = 10 nM) and other kinases such as EGFR, which can contribute to its side-effect profile.[2][12]

KinaseBMS-509744 (Fold Selectivity vs. ITK)Ibrutinib (IC50, nM)
ITK 1 10
BTK>2000.5
TEC>20078
EGFR>555.6
LCK>55>1000
ZAP-70>55Not Reported

Note: Data for BMS-509744 is presented as fold-selectivity due to the absence of a publicly available comprehensive IC50 panel. Ibrutinib data is compiled from various sources and may not be from direct head-to-head studies.[2]

This comparative data clearly illustrates the divergent selectivity profiles of these two inhibitors. While both are effective at inhibiting their primary targets, the broader activity of Ibrutinib necessitates careful consideration of its off-target effects in a clinical setting.

Methodologies for Assessing Kinase Selectivity

A multi-faceted approach is required to comprehensively define a compound's selectivity profile. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.

In Vitro Kinome Profiling

Large-scale kinase panel screening is the gold standard for initial selectivity assessment. Commercially available platforms, such as the KINOMEscan™ (DiscoverX) , offer comprehensive screening against hundreds of kinases.[1][18][19]

This protocol outlines the general principles of a competitive binding assay used in platforms like KINOMEscan™.[20]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated at a fixed concentration (e.g., 1 µM) with the kinase of interest and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, this is often achieved using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) signal. A lower percentage indicates stronger binding of the test compound to the kinase. Hits are often defined as compounds that cause a significant reduction in the control signal (e.g., >90% inhibition). For promising hits, follow-up dose-response curves are generated to determine the dissociation constant (Kd).

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Competition Binding cluster_quant Quantification & Analysis A Immobilized Ligand D Incubate Kinase, Immobilized Ligand, & Test Compound A->D B Kinase Panel B->D C Test Compound C->D E Wash & Quantify Bound Kinase (qPCR) D->E F Data Analysis (% Inhibition, Kd) E->F

General workflow for a KINOMEscan™ experiment.
Cellular Target Engagement Assays

While in vitro assays are invaluable, it is crucial to confirm that a compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][21][22][23]

This protocol provides a general workflow for a CETSA experiment to determine target engagement in intact cells.[3]

  • Cell Treatment: Culture cells to an appropriate density and treat with the test compound or vehicle (DMSO) for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. A ligand-induced stabilization of the target protein will result in a shift of the melting curve to higher temperatures.

CETSA_Workflow A Cell Culture & Treatment (Compound vs. Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation to Separate Soluble & Precipitated Proteins C->D E Western Blot Analysis of Soluble Fraction D->E F Quantification & Melt Curve Analysis E->F

Workflow of the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Context: ITK in T-Cell Activation

Understanding the signaling pathway in which the target kinase operates is essential for interpreting the functional consequences of its inhibition. ITK is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, ITK is activated and phosphorylates phospholipase C-gamma 1 (PLCγ1), leading to downstream signaling events that culminate in T-cell activation, proliferation, and cytokine production.[2] Selective inhibition of ITK, as achieved by BMS-509744, effectively blocks these processes.[10]

ITK_Signaling_Pathway TCR TCR Engagement LCK LCK Activation TCR->LCK ZAP70 ZAP-70 Recruitment & Activation LCK->ZAP70 LAT LAT Signalosome Assembly ZAP70->LAT ITK ITK Activation LAT->ITK PLCG1 PLCγ1 Phosphorylation ITK->PLCG1 PIP2 PIP2 Hydrolysis PLCG1->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca Ca2+ Mobilization IP3->Ca PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation PKC->AP1 Gene Gene Transcription (IL-2, etc.) NFAT->Gene NFkB->Gene AP1->Gene Proliferation T-Cell Proliferation & Cytokine Production Gene->Proliferation BMS509744 BMS-509744 BMS509744->ITK Inhibition

Simplified ITK Signaling Pathway and the point of inhibition by BMS-509744.

Conclusion

The assessment of a kinase inhibitor's selectivity profile is a cornerstone of modern drug development. A comprehensive evaluation, employing both broad in vitro screening and cell-based target engagement assays, is essential to de-risk development candidates and to fully understand their biological activity. The pyrrolo[2,1-f][1][2][3]triazine scaffold continues to yield potent kinase inhibitors, and a thorough understanding of their selectivity, as exemplified by the comparison between the highly selective BMS-509744 and the more promiscuous Ibrutinib, will be paramount to their successful clinical translation. This guide provides a foundational framework for researchers to design and interpret experiments aimed at characterizing the selectivity of novel kinase inhibitors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one

As laboratory professionals engaged in the fast-paced world of drug discovery, our focus is often on synthesis and efficacy. However, the life cycle of a research chemical does not end when an experiment is complete. Responsible stewardship, particularly the proper disposal of novel compounds, is a critical component of laboratory safety and environmental integrity.

This guide provides a detailed operational plan for the disposal of 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one. The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized for its utility in developing kinase inhibitors and has a rich history in medicinal chemistry.[4] Despite this, specific toxicological and ecotoxicological data for many of its analogs, including 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one, are often unavailable.[5] In the absence of comprehensive data, we must operate under the Precautionary Principle : treat the substance as hazardous until proven otherwise. This protocol is designed to be a self-validating system, ensuring safety and compliance through meticulous, evidence-based steps.

Part 1: Hazard Assessment and Core Disposal Principles

Before handling any waste, it is essential to understand the potential hazards. While specific data is lacking, related heterocyclic compounds can be toxic if swallowed and may cause skin and eye irritation.[5][6][7] Therefore, all handling and disposal procedures must be conducted using appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

The foundational principles of chemical waste management are non-negotiable and form the basis of this guide:

  • NEVER dispose of 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one, or any material contaminated with it, down the sanitary sewer.[1][3][8] This action can have unknown consequences for aquatic ecosystems and wastewater treatment infrastructure.

  • NEVER discard this compound in the regular solid waste (trash). This can expose custodial staff to unknown chemical risks and violates hazardous waste regulations.

  • NEVER allow waste to evaporate in a fume hood as a means of disposal.[3] This simply transfers the potential hazard to the atmosphere.

All waste containing this compound must be collected, properly labeled, and disposed of through your institution's designated Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[1][3][9]

Part 2: Waste Stream Segregation and Containerization

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. It prevents dangerous reactions between incompatible chemicals and streamlines the final disposal process.[1][3]

The following table summarizes the primary waste streams you will generate and the required handling procedures.

Waste StreamDescriptionContainer TypeLabeling Requirements
Neat Compound Unused, expired, or surplus solid 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one.Original, tightly sealed container. If original is damaged, transfer to a sturdy, well-labeled, screw-cap plastic or glass jar.Affix a completed EHS Hazardous Waste Label. List "2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one" and estimate the quantity.
Contaminated Solid Waste Items contaminated with the compound, such as gloves, weigh paper, pipette tips, and absorbent pads from spill cleanup.A sturdy, leak-proof pail or drum lined with a clear plastic bag.[2] Do NOT use biohazard bags.[1][2]Affix a completed EHS Hazardous Waste Label to the bag/container. List all chemical contaminants, including this compound.
Non-Halogenated Organic Liquid Waste Solutions of the compound in solvents like methanol, ethanol, acetone, or ethyl acetate.Chemically-resistant (e.g., HDPE or glass) solvent waste container with a screw cap.Affix a completed EHS Hazardous Waste Label. List the full name of every chemical component and its approximate percentage. Keep a running log.
Aqueous Liquid Waste Dilute aqueous solutions containing the compound.Chemically-resistant (e.g., HDPE or glass) carboy with a screw cap.Affix a completed EHS Hazardous Waste Label. List all components, including water, buffers, and the compound, with percentages. Note: The pH must be between 6 and 9 before collection.[10]

Causality Behind Container Choices: The selection of an appropriate waste container is vital to prevent degradation and leaks. For instance, strong acids or bases are never stored in metal, and hydrofluoric acid is never stored in glass.[11] For this compound, standard plastic or glass containers are appropriate, but they must have leak-proof, screw-on caps to prevent spills.[11] All liquid waste containers must be stored in secondary containment trays or tubs capable of holding 110% of the volume of the largest container.[1][11]

Part 3: Protocol for Empty Container Decontamination

An "empty" container that once held 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one is not truly empty; it is still considered hazardous waste until properly decontaminated.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: Select a solvent in which the compound is soluble (e.g., methanol, acetone). Add a small amount of the solvent to the container, equal to about 5-10% of the container's volume.[3]

  • Collect Rinsate: Securely cap and agitate the container to rinse all interior surfaces. This first rinse must be collected and disposed of as hazardous liquid waste.[1]

  • Repeat Rinse: Repeat the rinsing process at least two more times. Because the toxicity of this compound is not fully characterized, a conservative triple-rinse approach is mandated.[1][3] Collect all three rinsates as hazardous waste.

  • Final Preparation: Allow the container to air-dry completely in a fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label on the container.[1]

  • Final Disposal: Once triple-rinsed, dried, and defaced, the glass or plastic container can typically be disposed of in the appropriate laboratory glassware disposal box or recycling stream, per your institution's policy.

Part 4: Disposal Workflow Visualization

To ensure clarity and immediate comprehension of the disposal decision-making process, the following workflow diagram has been developed. This visual guide serves as a quick reference at the bench, reinforcing the procedural steps for safe and compliant waste handling.

GDisposal Workflow for 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-onestartIdentify Waste ContainingThis compoundwaste_typeWhat is the physical state?start->waste_typesolidSolidwaste_type->solidSolidliquidLiquidwaste_type->liquidLiquidglasswareGlassware / Containerwaste_type->glasswareContainerneat_solidNeat / Unused Solidsolid->neat_solidNeatcont_solidContaminated Solid(Gloves, Paper, Tips)solid->cont_solidContaminatedcoll_neatCollect in Original orSealed, Labeled Containerneat_solid->coll_neatcoll_solidCollect in Lined,Labeled Solid Waste Pailcont_solid->coll_solidorganic_liquidOrganic Solutionliquid->organic_liquidaqueous_liquidAqueous Solutionliquid->aqueous_liquidcoll_organicCollect in LabeledOrganic Waste Carboyorganic_liquid->coll_organiccoll_aqueousCollect in LabeledAqueous Waste Carboy (pH 6-9)aqueous_liquid->coll_aqueousdecontaminateTriple-Rinse withAppropriate Solventglassware->decontaminatecoll_rinsateCollect ALL Rinsate asHazardous Liquid Wastedecontaminate->coll_rinsatedispose_glassDeface Label & Dispose ofClean Glassware perInstitutional Policydecontaminate->dispose_glassstorageStore Waste in DesignatedSatellite Accumulation Areawith Secondary Containmentcoll_neat->storagecoll_solid->storagecoll_organic->storagecoll_aqueous->storagecoll_rinsate->storagepickupRequest Waste Pickupfrom EHSstorage->pickup

Caption: Decision workflow for segregating and handling waste containing the target compound.

Personal protective equipment for handling 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide for Handling 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one. As a novel heterocyclic compound, it is imperative to treat it with the utmost care, assuming it to be hazardous in the absence of comprehensive toxicological data. The following procedures are based on the known hazards of structurally similar compounds and general best practices for handling chemical substances in a laboratory setting.

Hazard Assessment and Triage

2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one is classified with the following hazards based on data from similar compounds[4][5]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][5]

Given these potential hazards, a stringent approach to personal protective equipment (PPE) and handling protocols is required to minimize exposure risk.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent skin, eye, and respiratory exposure. The following table outlines the recommended PPE for various laboratory operations involving 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldDouble-gloving with nitrile or neoprene gloves[1][6]Fully buttoned lab coatN95 or P100 respirator for fine dust particles[7][8]
Solution Preparation and Transfers Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene gloves[1][6]Chemical-resistant apron over a lab coatHalf-face respirator with organic vapor cartridges if not in a fume hood[8][9]
Running Reactions and Work-up Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene gloves[1][6]Chemical-resistant apron over a lab coatWork should be conducted in a certified chemical fume hood
Waste Disposal Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)[1]Chemical-resistant apron over a lab coatHalf-face respirator with organic vapor cartridges[8][9]

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Hazard Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed Eye Eye Protection: - Goggles - Face Shield Hazard->Eye Eye Irritant Hand Hand Protection: - Double Nitrile/Neoprene Gloves Hazard->Hand Skin Irritant Body Body Protection: - Lab Coat - Chemical Apron Hazard->Body Skin Contact Respiratory Respiratory Protection: - Fume Hood - N95/P100 Respirator Hazard->Respiratory Respiratory Irritant

Caption: PPE selection is directly informed by the identified hazards of the compound.

Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Designated Area: Conduct all manipulations of solid 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Spill Containment: Place a disposable weighing paper or a weigh boat on the balance.

  • Transfer: Use a spatula to carefully transfer the desired amount of the compound. Avoid any actions that could generate dust.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of the wipe as hazardous waste.

3.2. Solution Preparation:

  • Fume Hood: All solution preparations must be performed in a certified chemical fume hood.

  • Vessel Selection: Choose a container that is appropriate for the volume and type of solvent being used.

  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Dissolution: If necessary, use a magnetic stirrer or gentle agitation to dissolve the compound completely. Avoid heating unless the reaction protocol specifically requires it, and if so, use a well-controlled heating mantle and a condenser.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing while under a safety shower.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

4.2. Spill Response:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact the institution's environmental health and safety (EHS) office immediately.

Diagram: Emergency Response Flowchart

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event Skin Skin Contact: - Flush with water for 15 min - Remove contaminated clothing Start->Skin Eye Eye Contact: - Flush with water for 15 min Start->Eye Inhalation Inhalation: - Move to fresh air Start->Inhalation Ingestion Ingestion: - Rinse mouth, do not induce vomiting Start->Ingestion Evacuate Evacuate and Alert Others Start->Evacuate Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill: - Contain with absorbent - Clean and decontaminate Assess->SmallSpill Small LargeSpill Large Spill: - Evacuate lab - Contact EHS Assess->LargeSpill Large

Caption: A flowchart for immediate actions in case of exposure or spill.

Disposal Plan

All waste containing 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one, including contaminated consumables and spill clean-up materials, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerization: Use a dedicated, properly labeled, and sealed container for all solid and liquid waste. The label should clearly state "Hazardous Waste" and include the full chemical name.[11]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11]

  • Disposal Request: When the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[12] Do not dispose of this chemical down the drain or in regular trash.[12]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling 2-Methylpyrrolo[2,1-f][1][2][3]triazin-4(1H)-one and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.